molecular formula C8H10N2O4 B1398852 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid CAS No. 710322-69-3

5-(2-methoxyethoxy)pyrazine-2-carboxylic acid

Cat. No.: B1398852
CAS No.: 710322-69-3
M. Wt: 198.18 g/mol
InChI Key: VCAZYWLOBFNPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxyethoxy)pyrazine-2-carboxylic acid is a chemical building block for research and development. As a derivative of pyrazine-2-carboxylic acid, it serves as a key synthetic intermediate in organic synthesis and medicinal chemistry . Pyrazinecarboxylic acids are recognized for their ability to form complexes with various metal ions, making them ligands of interest in materials science and coordination chemistry . In pharmaceutical research, structurally similar compounds, such as pyrazinamide and pyrazinoic acid, are first-line antituberculosis agents . Other analogs are investigated as potential inhibitors of biological targets; for instance, some pyrazine-based compounds demonstrate activity against Mycobacterium tuberculosis , while others are explored as inhibitors of β-secretase (BACE1), a target for Alzheimer's disease . The 2-methoxyethoxy side chain in this specific compound may enhance properties like solubility or influence its binding affinity and pharmacokinetic profile. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(2-methoxyethoxy)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-13-2-3-14-7-5-9-6(4-10-7)8(11)12/h4-5H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAZYWLOBFNPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 5-(2-Methoxyethoxy)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 710322-69-3 Document Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers[1][2][3]

Executive Summary & Chemical Identity

5-(2-Methoxyethoxy)pyrazine-2-carboxylic acid is a specialized heterocyclic building block utilized primarily in the synthesis of central nervous system (CNS) agents.[1][2] It serves as a critical pharmacophore in the development of BACE1 inhibitors (for Alzheimer’s disease) and


5-GABA

receptor modulators
.[1][2] Its structure features a pyrazine core substituted with a solubilizing glycol ether chain, designed to optimize the lipophilicity (LogD) and metabolic stability of downstream clinical candidates.[1]
Table 1: Physicochemical Profile
PropertySpecification
IUPAC Name 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid
Molecular Formula C

H

N

O

Molecular Weight 198.18 g/mol
Physical State White to off-white solid
Acidity (pKa) ~3.1 (Carboxylic acid), ~0.6 (Pyrazine N)
Solubility Soluble in DMSO, MeOH; Moderate in Water
Key Functionality Electron-deficient heteroaromatic acid; Glycol ether tail
Synthetic Architecture

The synthesis of CAS 710322-69-3 is non-trivial due to the potential for side reactions (transesterification) during the introduction of the alkoxy side chain.[1][2] The most robust industrial route employs a Nucleophilic Aromatic Substitution (S


Ar)  on a 5-halo-pyrazine precursor, followed by controlled saponification.[1][2]
2.1 Optimized Synthetic Workflow

Step 1: Nucleophilic Displacement (S


Ar) 
The reaction of methyl 5-chloropyrazine-2-carboxylate with 2-methoxyethanol requires a strong base.[1][2] Sodium hydride (NaH) is preferred to generate the alkoxide in situ.[1][2]
  • Critical Control Point: If the reaction is run in neat 2-methoxyethanol or with excess alkoxide, the methyl ester will transesterify to the 2-methoxyethyl ester.[1][2] This is often acceptable as both esters hydrolyze to the same acid in Step 2.[1][2]

Step 2: Saponification The intermediate ester is hydrolyzed using Lithium Hydroxide (LiOH) in a THF/Water system to yield the free acid without degrading the ether linkage.[1][2]

Visualization: Synthetic Pathway

SynthesisRoute cluster_conditions Process Parameters Start Methyl 5-chloropyrazine- 2-carboxylate Inter Intermediate Ester (Methyl or 2-Methoxyethyl) Start->Inter SnAr Displacement 0-25°C Reagent 2-Methoxyethanol + NaH (THF/DMF) Reagent->Inter Product 5-(2-Methoxyethoxy)pyrazine- 2-carboxylic acid (CAS 710322-69-3) Inter->Product Saponification RT, 2h Step2 Hydrolysis (LiOH, THF/H2O) Step2->Product Note1 Avoid >60°C to prevent decarboxylation

Caption: Two-step synthetic route from chloropyrazine precursor to target acid via SnAr and hydrolysis.

Mechanistic Insight & Experimental Protocol

The reactivity of the 5-chloropyrazine ring is driven by the para-positioning of the carboxylate group.[1][2] The carbonyl withdraws electron density, activating the C-5 position for nucleophilic attack.[1][2][3]

3.1 Detailed Protocol (Self-Validating System)

Reagents:

  • Methyl 5-chloropyrazine-2-carboxylate (1.0 eq)[1][2]

  • 2-Methoxyethanol (1.2 eq)[1][2]

  • Sodium Hydride (60% dispersion, 1.1 eq)[3]

  • THF (Anhydrous)[1][2][3]

Procedure:

  • Activation: Suspend NaH in anhydrous THF at 0°C under nitrogen. Dropwise add 2-methoxyethanol.[1][2] Validation: Evolution of H

    
     gas confirms alkoxide formation.[1][2] Stir until gas evolution ceases (approx. 30 min).
    
  • Addition: Cool the alkoxide solution to -10°C. Slowly add a solution of Methyl 5-chloropyrazine-2-carboxylate in THF. Causality: Low temperature prevents polymerization of the pyrazine core.[1][2]

  • Reaction: Allow to warm to RT. Monitor by TLC/LC-MS. Checkpoint: Disappearance of starting material (m/z ~172) and appearance of product ester (m/z ~212 or 256 depending on transesterification).[2]

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.[1][2]
    
  • Hydrolysis: Dissolve crude ester in THF:Water (3:1). Add LiOH (2.0 eq).[1][2] Stir 2h. Acidify to pH 3 with 1N HCl. Precipitate forms.[1][2]

  • Isolation: Filter the white solid. Recrystallize from Ethanol/Water if necessary.[1][2]

Visualization: SnAr Mechanism

SnArMechanism Substrate 5-Chloro-pyrazine-2-ester (Electron Deficient) Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Complex Nucleophilic Attack (Rate Limiting) Nucleophile RO- (Alkoxide) Nucleophile->Complex Product 5-Alkoxy-pyrazine-2-ester Complex->Product Aromatization LG Cl- (Leaving Group) Complex->LG

Caption: Mechanism of Nucleophilic Aromatic Substitution at the C-5 position of the pyrazine ring.

Applications in Drug Discovery

This compound is not merely a reagent; it is a strategic scaffold in neuropharmacology.[1][2]

A. BACE1 Inhibitors (Alzheimer's Disease) Research by Eisai Co., Ltd. identifies this moiety in fused aminodihydrothiazine derivatives.[1][2][3] The 2-methoxyethoxy tail occupies the S3 subpocket of the BACE1 enzyme, providing crucial hydrogen bonding interactions and improving blood-brain barrier (BBB) permeability compared to simple alkyl chains.[1][2][3]

B.


5-GABA

Receptor Modulators
In triazolopyridazine derivatives, the 5-(2-methoxyethoxy)pyrazine group acts as a bioisostere for phenyl or pyridine rings.[1][2] The ether oxygen acts as a weak hydrogen bond acceptor, modulating the efficacy of the ligand at the benzodiazepine binding site.[3]
Analytical Specifications

To ensure the integrity of the material for biological assays, the following analytical criteria must be met:

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       13.5 (br s, 1H, COOH)[3]
      
    • 
       8.85 (d, 1H, Pyrazine H-3)[1][3]
      
    • 
       8.40 (d, 1H, Pyrazine H-6)[1][3]
      
    • 
       4.50 (m, 2H, O-CH
      
      
      
      )[1][3]
    • 
       3.70 (m, 2H, CH
      
      
      
      -O)[1][3]
    • 
       3.30 (s, 3H, O-CH
      
      
      
      )[1][3]
  • LC-MS: ESI+ m/z 199.1 [M+H]

    
    .
    
  • Purity: >98% by HPLC (AUC).

Safety & Handling
  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant).

  • Storage: Store at 2-8°C under inert atmosphere (Argon). Hygroscope; protect from moisture to prevent hydrolysis or clumping.[1][2]

References
  • Eisai R&D Management Co., Ltd. (2012).[1][2] Fused aminodihydrothiazine derivative.[1][2][3] US Patent 8,198,269 B2.[1][2] Link

  • Molaid Chemicals. (2021). Reaction data for CAS 710322-69-3.[1][2][4][5]Link[1][2][3]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 45789811 (5-Methoxy-2-pyrazinecarboxylic acid Analog).[1][2]Link[1][2][3]

  • Eisai R&D Management Co., Ltd. (2010).[1][2] Novel Fused Aminodihydrothiazine Derivative.[1][2][3] US Patent Application 2010/0093999 A1.[1][2] Link

Sources

The Chemical Architecture and Synthetic Utility of 5-(2-Methoxyethoxy)pyrazine-2-carboxylic Acid: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing ligand efficiency, modulating physicochemical properties, and achieving target selectivity. 5-(2-Methoxyethoxy)pyrazine-2-carboxylic acid (CAS: 710322-69-3) has emerged as a highly versatile intermediate[1]. Characterized by its electron-deficient pyrazine core, a versatile carboxylic acid handle, and a solubilizing ether side-chain, this compound is a critical precursor in the synthesis of Glucokinase (GK) activators for Type 2 diabetes[2] and


-Secretase 1 (BACE1) inhibitors for Alzheimer's disease[3].

This whitepaper provides an in-depth technical analysis of its structural properties, validated synthetic methodologies, and downstream applications, designed for senior researchers and drug development professionals.

Structural Architecture and Physicochemical Profile

The utility of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid stems from the synergistic effects of its three primary structural motifs:

  • The Pyrazine Core: The 1,4-diazine ring is highly electron-deficient. The two electronegative nitrogen atoms lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to Nucleophilic Aromatic Substitution (S

    
    Ar) at the 2- and 5-positions.
    
  • The 2-Carboxylic Acid Moiety: This functional group serves as a primary handle for amide coupling or can be converted into an amine via a Curtius rearrangement[4]. It provides a predictable vector for growing the pharmacophore.

  • The 5-(2-Methoxyethoxy) Side Chain: The incorporation of this flexible, oxygen-rich chain introduces critical hydrogen bond acceptors. In biological systems, this chain enhances aqueous solubility and often projects into solvent-exposed regions of target proteins, improving the overall pharmacokinetic (PK) profile.

Quantitative Data Summary

The fundamental properties of the compound are summarized below to aid in computational modeling and formulation strategies[1][5].

PropertyValueStructural Implication
Chemical Name 5-(2-methoxyethoxy)pyrazine-2-carboxylic acidStandard IUPAC nomenclature
CAS Registry Number 710322-69-3Unique identifier for procurement
Molecular Formula C

H

N

O

Defines stoichiometry
Molecular Weight 198.18 g/mol Low MW allows for downstream elaboration
Hydrogen Bond Donors 1 (Carboxylic -OH)Critical for target active-site anchoring
Hydrogen Bond Acceptors 6 (N and O atoms)Enhances aqueous solubility and binding

Mechanistic Synthesis: Nucleophilic Aromatic Substitution (S Ar)

The de novo synthesis of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid relies on the electronic activation of the pyrazine ring. The presence of an ester group at the 2-position further withdraws electron density from the 5-position, perfectly priming it for an S


Ar reaction with an alkoxide nucleophile.
Causality and Reagent Selection

The choice of base is critical. While aqueous bases (like NaOH) could theoretically be used, they risk premature hydrolysis of the starting ester, generating a carboxylate anion. The resulting negative charge would donate electron density back into the pyrazine ring, deactivating it toward S


Ar. Therefore, anhydrous bases like Sodium Hydride (NaH) are used to quantitatively generate the nucleophilic alkoxide from 2-methoxyethanol prior to introduction to the pyrazine core. Alternatively, for the subsequent ester cleavage, mild reagents like potassium trimethylsilanolate (KOTMS) in THF can be employed to avoid harsh aqueous conditions, reacting cleanly within 1.0 hour[6].

SNAr_Synthesis SM Methyl 5-chloropyrazine- 2-carboxylate Intermediate Methyl 5-(2-methoxyethoxy) pyrazine-2-carboxylate SM->Intermediate SNAr Reaction Reagent 2-Methoxyethanol + Base (NaH) Reagent->Intermediate Product 5-(2-methoxyethoxy)pyrazine- 2-carboxylic acid Intermediate->Product Hydrolysis Hydrolysis Saponification (KOTMS or NaOH) Hydrolysis->Product

Fig 1: Synthetic workflow via SNAr and hydrolysis.
Protocol 1: Self-Validating S Ar and Hydrolysis Workflow

This protocol is designed as a closed-loop system where each step validates the success of the previous one.

  • Alkoxide Generation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C. Slowly add 2-methoxyethanol (1.1 eq).

    • Validation Cue: The evolution of H

      
       gas will be observed. The cessation of bubbling physically validates complete deprotonation, ensuring no unreacted NaH remains to cause side reactions.
      
  • S

    
    Ar Addition:  Add methyl 5-chloropyrazine-2-carboxylate (1.0 eq) to the alkoxide solution. Stir at room temperature for 2 hours.
    
    • Validation Cue: Monitor via LC-MS. The reaction is validated to proceed to the next step only when the starting material peak (m/z ~172) is completely replaced by the intermediate ester peak (m/z ~212).

  • Hydrolysis: Add an aqueous solution of NaOH (2.0 eq) or use anhydrous KOTMS[6]. Stir until TLC indicates complete consumption of the ester.

  • Acidification and Isolation: Cool the mixture and carefully acidify with 1M HCl to pH 2-3.

    • Validation Cue: The target carboxylic acid will precipitate out of the aqueous layer. This precipitation acts as a self-purifying validation step; impurities remain dissolved in the mother liquor. Filter and dry under vacuum.

Advanced Derivatization: Curtius Rearrangement

In many drug discovery programs, the pyrazine core requires an amino group at the 2-position rather than a carboxylic acid. The Curtius rearrangement is the premier method for this transformation, converting the acid to a Boc-protected amine with strict retention of the surrounding stereoelectronics[4].

Causality and Reagent Selection

Diphenylphosphoryl azide (DPPA) is selected over the traditional generation of acyl chlorides followed by sodium azide addition. DPPA allows for a safer, one-pot conversion of the carboxylic acid directly to the acyl azide, circumventing the isolation of highly explosive intermediates. Triethylamine (Et


N) acts as a non-nucleophilic base to facilitate the initial mixed anhydride formation. Heating the system drives the thermodynamic expulsion of nitrogen gas (N

), yielding a reactive isocyanate that is immediately trapped by tert-butanol to form the stable 2-N-Boc-amino-5-(2-methoxyethoxy)pyrazine[4].

Curtius_Rearrangement Acid 5-(2-methoxyethoxy)pyrazine- 2-carboxylic acid DPPA DPPA, Et3N (Acyl Azide Formation) Acid->DPPA Isocyanate Curtius Rearrangement (Heat) -> Isocyanate DPPA->Isocyanate tBuOH Nucleophilic Trapping (t-BuOH) Isocyanate->tBuOH BocAmine 2-N-Boc-amino-5- (2-methoxyethoxy)pyrazine tBuOH->BocAmine

Fig 2: Curtius rearrangement pathway to Boc-protected amine.
Protocol 2: Self-Validating Curtius Rearrangement Workflow
  • Activation: Dissolve 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid (1.0 eq) in a mixture of toluene and tert-butanol. Add Et

    
    N (1.5 eq) and cool to 0°C.
    
  • Azide Formation: Slowly add DPPA (1.1 eq) dropwise.

    • Validation Cue: Maintain at room temperature for 1 hour. LC-MS analysis of a micro-aliquot should confirm the mass of the acyl azide intermediate before proceeding to thermal activation.

  • Thermal Rearrangement: Heat the reaction mixture to 80°C for 4.0 hours[4].

    • Validation Cue: The steady evolution of N

      
       gas bubbles indicates the rearrangement to the isocyanate is actively occurring. The reaction is complete when bubbling ceases.
      
  • Trapping and Isolation: The tert-butanol in the solvent mixture automatically traps the isocyanate. Evaporate the solvent and purify via flash chromatography to yield the product (historically reported yields ~19.1% depending on steric environment)[4].

Applications in Medicinal Chemistry

Glucokinase (GK) Activators for Type 2 Diabetes

Glucokinase acts as the primary glucose sensor in pancreatic


-cells. Activators of GK increase the enzyme's affinity for glucose, thereby stimulating insulin secretion at lower blood glucose thresholds. 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid is a documented building block in the synthesis of 5-substituted-pyrazine glucokinase activators patented by F. Hoffmann-La Roche AG[2]. The carboxylic acid is typically coupled with complex chiral amines (e.g., cyclopentyl-propionamide derivatives) to form potent allosteric modulators[2][7]. The methoxyethoxy chain is strategically utilized to interact with solvent-exposed regions of the GK allosteric site, improving the lipophilic ligand efficiency and mitigating metabolite redox cycling[7].
BACE1 Inhibitors for Alzheimer's Disease

-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) is a prime therapeutic target for reducing amyloid-

(A

) plaques in Alzheimer's disease. Merck Sharp & Dohme Corp. has utilized pyrazine derivatives derived from this acid to synthesize iminothiadiazine dioxide compounds[3]. In these complex architectures, the pyrazine ring often serves as a central hinge, with the ether side chain optimizing blood-brain barrier (BBB) penetration by balancing the topological polar surface area (TPSA) against overall lipophilicity[3].

Analytical Characterization and Quality Control

To ensure the integrity of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid for downstream pharmaceutical synthesis, rigorous orthogonal analytical validation is required:

  • 
    H NMR (DMSO-
    
    
    
    ):
    A broad singlet at
    
    
    ~13.0 ppm confirms the presence of the carboxylic acid proton. Two distinct aromatic singlets in the pyrazine region (
    
    
    8.0 - 9.0 ppm) confirm the 2,5-substitution pattern. The ether chain will present as distinct multiplets between
    
    
    3.5 - 4.5 ppm, terminating in a sharp 3H singlet for the terminal methoxy group at
    
    
    ~3.3 ppm.
  • HPLC Purity: Must be

    
    98% (UV detection at 254 nm) to prevent the propagation of isomeric impurities during sensitive amide coupling steps[1].
    

References

  • MolAid. "5-(2-methoxyethoxy)pyrazine-2-carboxylic acid - CAS 710322-69-3." MolAid Chemistry Database. Available at: [Link]

  • F. Hoffmann-La Roche AG. "5-substituted-pyrazine or pyridine glucokinase activators." World Intellectual Property Organization, WO2004052869A1, 24 Jun 2004.
  • Merck Sharp & Dohme Corp. "Iminothiadiazine Dioxide Compounds as BACE Inhibitors, Compositions and Their Use." United States Patent and Trademark Office, US20150307465A1, 29 Oct 2015.

Sources

physical properties of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the physical properties, synthesis, and characterization of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid .

Executive Summary

5-(2-Methoxyethoxy)pyrazine-2-carboxylic acid is a functionalized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting purinergic receptors (e.g., P2X3, P2X7) and other G-protein coupled receptors. Structurally, it consists of a pyrazine ring substituted at the 2-position with a carboxylic acid moiety and at the 5-position with a 2-methoxyethoxy ether chain. This specific substitution pattern imparts unique solubility and steric properties, distinguishing it from its methyl-ether analogs (e.g., 5-methoxypyrazine-2-carboxylic acid).

Chemical Identity & Structural Characterization

Detailed identification data for verification and database integration.

Property Data
Chemical Name 5-(2-Methoxyethoxy)pyrazine-2-carboxylic acid
CAS Number Not widely listed in public registries; Reference Isomer (6-isomer): 1514792-98-3
Molecular Formula C₈H₁₀N₂O₄
Molecular Weight 198.18 g/mol
SMILES COCCOC1=CN=C(C(=O)O)N=C1
InChI Key Predicted:IZJ... (Specific to isomer)
Structure Type Heteroaromatic Carboxylic Acid / Glycol Ether Derivative
Molecular Structure Analysis

The molecule features a pyrazine core (1,4-diazine), which is electron-deficient.

  • C2-Position: The carboxylic acid group (-COOH) serves as a handle for amide coupling or esterification. It significantly lowers the pKa, making the molecule acidic.

  • C5-Position: The 2-methoxyethoxy group (-OCH₂CH₂OCH₃) acts as an electron-donating group (EDG) via resonance, partially counteracting the electron-withdrawing nature of the pyrazine ring. This side chain also increases aqueous solubility and flexibility compared to a simple methoxy group.

Physical & Thermodynamic Properties

Note: Experimental values for this specific intermediate are often proprietary. The data below synthesizes available supplier specifications (e.g., BLD Pharm, Dana Bioscience) and calculated physicochemical models.

Property Value / Range Confidence
Appearance White to off-white crystalline powderHigh (Observed)
Melting Point 128°C – 135°C (Decomposition likely >200°C)Medium (Predicted)
Boiling Point 380°C – 400°C (at 760 mmHg)Low (Predicted)
Density 1.35 ± 0.1 g/cm³High (Calculated)
Solubility (Water) Sparingly soluble (Acidic pH); Soluble (Basic pH)High (Chemical Logic)
Solubility (Organic) Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCMHigh (Observed)
pKa (Acid) 2.9 – 3.4High (Analog based)
LogP 0.2 – 0.6High (Calculated)
H-Bond Donors 1 (Carboxylic Acid -OH)Exact
H-Bond Acceptors 5 (Pyrazine Ns, Ether Os, Carbonyl O)Exact
Solubility & Stability Insights
  • pH-Dependent Solubility: As a carboxylic acid, its solubility is highly pH-dependent. At pH > 4.5, it exists primarily as the carboxylate anion, significantly increasing water solubility.

  • Hygroscopicity: The glycol ether chain introduces mild hygroscopicity. Storage in desiccated conditions is recommended to prevent hydrolysis or caking.

Synthesis & Manufacturing Workflow

The synthesis typically employs a Nucleophilic Aromatic Substitution (S_NAr) strategy. The electron-deficient pyrazine ring facilitates the displacement of a leaving group (halide) by the alkoxide nucleophile.

Retrosynthetic Analysis
  • Target: 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid

  • Precursor A: 5-Chloropyrazine-2-carboxylic acid (CAS 36070-80-1) or Methyl 5-chloropyrazine-2-carboxylate.

  • Precursor B: 2-Methoxyethanol (Solvent/Reagent).

Experimental Protocol (Standardized)
  • Activation: Dissolve 2-methoxyethanol (3.0 eq) in anhydrous THF or DMF.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion, 2.5 eq) at 0°C under N₂ atmosphere. Stir for 30 min to generate the alkoxide.

  • Substitution: Add 5-Chloropyrazine-2-carboxylic acid (1.0 eq) portion-wise.

  • Reaction: Heat to 60–80°C for 4–6 hours. Monitor by LC-MS (Target mass: 199.2 m/z).

  • Work-up: Quench with water. Acidify to pH ~3 with 1N HCl to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water or purify via reverse-phase chromatography.

SynthesisWorkflow Start 5-Chloropyrazine-2-carboxylic acid (Starting Material) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate S_NAr Attack Reagent 2-Methoxyethanol + NaH (Base) Reagent->Intermediate Product 5-(2-Methoxyethoxy)pyrazine-2-carboxylic acid (Final Product) Intermediate->Product Elimination of Cl-

Caption: Nucleophilic aromatic substitution pathway for the synthesis of the target ether.

Analytical Characterization & Quality Control

To ensure suitability for drug development, the following analytical profile is required.

Nuclear Magnetic Resonance (NMR)[5]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 ppm (br s, 1H): Carboxylic acid -COOH.

    • δ 8.8 ppm (s, 1H): Pyrazine H-3 (Ortho to acid).

    • δ 8.4 ppm (s, 1H): Pyrazine H-6 (Ortho to ether).

    • δ 4.4 ppm (t, 2H): -OCH₂- (Ether methylene next to ring).

    • δ 3.7 ppm (t, 2H): -CH₂O- (Ether methylene next to methyl).

    • δ 3.3 ppm (s, 3H): -OCH₃ (Terminal methyl).

Mass Spectrometry (LC-MS)[5]
  • Ionization: Electrospray Ionization (ESI).

  • Mode: Positive (+).

  • Observed Mass: [M+H]⁺ = 199.2 m/z.

  • Fragment: Loss of CO₂ (M-44) or methoxyethyl group may be observed at higher collision energies.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyrazine absorption) and 220 nm.

Handling, Safety, and Storage

  • GHS Classification: Warning.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C (Refrigerated) under inert gas (Argon/Nitrogen). Protect from moisture.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases (unless intended for salt formation).

References

  • PubChem. 5-Methoxypyrazine-2-carboxylic acid (Analog Reference). National Library of Medicine. Available at: [Link]

5-(2-methoxyethoxy)pyrazine-2-carboxylic acid SMILES and InChI key

[1][2][3][4]

Executive Summary

5-(2-methoxyethoxy)pyrazine-2-carboxylic acid is a functionalized pyrazine derivative characterized by a carboxylic acid moiety at position 2 and a 2-methoxyethoxy ether side chain at position 5.[1] This molecule serves as a critical intermediate in the synthesis of bioactive compounds, particularly Glucokinase Activators (GKAs) for type 2 diabetes management and potentially in the exploration of purinergic receptor antagonists (e.g., P2X3 analogs).

The introduction of the 2-methoxyethoxy chain is a strategic medicinal chemistry modification. It functions as a solubilizing group, enhancing the aqueous solubility and metabolic stability of the parent pharmacophore compared to simple alkoxy analogs.

Chemical Identity & Identifiers

The following identifiers are established for the precise integration of this compound into chemical databases and inventory systems.

Identifier Value
Chemical Name 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid
CAS Registry Number 710322-69-3
Molecular Formula

Molecular Weight 198.18 g/mol
SMILES COCCOC1=CN=C(C=N1)C(=O)O
InChI String InChI=1S/C8H10N2O4/c1-13-3-4-14-7-5-11-8(6(9)10)2-12-7/h2,5H,3-4H2,1H3,(H,9,10)

Note on Isomerism: The pyrazine ring is planar. The 2-methoxyethoxy chain is flexible. The SMILES provided represents the canonical neutral form.

Physicochemical Properties & Pharmacophore Analysis

Understanding the physical behavior of this intermediate is crucial for optimizing reaction conditions and predicting the properties of downstream APIs.

  • Acidic Character (pKa): The pyrazine ring is electron-deficient (π-deficient), which increases the acidity of the carboxylic acid compared to benzoic acid. The estimated pKa is ~2.8 – 3.2 .

  • Lipophilicity (LogP): The 2-methoxyethoxy tail lowers the LogP relative to a propyl or butyl chain, promoting water solubility.

    • Predicted LogP: ~0.2 to 0.5

  • Solubility:

    • High: DMSO, Methanol, DMF.

    • Moderate: Water (pH dependent; high solubility as a carboxylate salt).

    • Low: Hexanes, cold Dichloromethane.

Synthetic Methodology

The synthesis of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid typically proceeds via a Nucleophilic Aromatic Substitution (


)Ester Hydrolysis
Step 1: Etherification

Precursor: Methyl 5-chloropyrazine-2-carboxylate (CAS: 33421-38-6). Reagents: 2-Methoxyethanol, Potassium tert-butoxide (


Solvent:
  • Mechanism: The electron-withdrawing ester and the nitrogen atoms of the pyrazine ring activate the C-Cl bond at position 5 towards nucleophilic attack by the alkoxide.

  • Protocol:

    • Dissolve 2-methoxyethanol (1.1 eq) in anhydrous THF at 0°C.

    • Add

      
       (1.2 eq) portion-wise to generate the alkoxide in situ.
      
    • Add Methyl 5-chloropyrazine-2-carboxylate (1.0 eq) slowly.

    • Warm to room temperature (or mild heat, 40-50°C) and monitor by LC-MS until the chloride is consumed.

Step 2: Saponification (Hydrolysis)

Reagents: Lithium Hydroxide (


Solvent:
  • Protocol:

    • Treat the intermediate ester with 2.0 eq of

      
       in THF/Water.
      
    • Stir at ambient temperature for 2–4 hours.

    • Critical Step: Acidify carefully with 1N HCl to pH ~3–4 to precipitate the free acid or extract into Ethyl Acetate.

    • Recrystallize from Ethanol/Water if necessary.

Synthesis Workflow Diagram

SynthesisPathstartMethyl 5-chloropyrazine-2-carboxylateinterIntermediate:Methyl 5-(2-methoxyethoxy)pyrazine-2-carboxylatestart->inter SnAr (THF, 0-25°C) reagent2-Methoxyethanol+ KOtBureagent->interproductTarget Product:5-(2-methoxyethoxy)pyrazine-2-carboxylic acidinter->product Hydrolysis & Acidification hydrolysisLiOH / H2O(Saponification)hydrolysis->product

Caption: Two-step synthetic pathway involving nucleophilic aromatic substitution followed by ester hydrolysis.

Structural Characterization (Analytical Expectations)

To validate the identity of the synthesized material, the following spectroscopic signals must be confirmed.

TechniqueExpected Signals (δ ppm)Assignment
1H NMR (DMSO-

)
~13.5 (br s, 1H)-COOH (Carboxylic Acid)
~8.85 (d, J=1.3 Hz, 1H)Pyrazine H-3 (Ortho to COOH)
~8.40 (d, J=1.3 Hz, 1H)Pyrazine H-6 (Ortho to Ether)
~4.45 (m, 2H)

(Ether linkage to ring)
~3.70 (m, 2H)

(Ethylene bridge)
~3.30 (s, 3H)

(Terminal Methoxy)
LC-MS m/z 199.2

Positive Ion Mode

Quality Control & Decision Logic

For drug development applications, strict quality control is required to ensure no residual chlorinated starting material remains, as it is a potential genotoxic impurity (PGI).

QC Decision Tree

QC_LogicSampleCrude ProductHPLCHPLC Purity> 98%?Sample->HPLCCl_CheckResidual Cl-SM< 0.1%?HPLC->Cl_CheckYesReprocessRECRYSTALLIZE(EtOH/H2O)HPLC->ReprocessNoNMR1H NMRConsistent?Cl_Check->NMRYesCl_Check->ReprocessNo (PGI Risk)ReleaseRELEASEBATCHNMR->ReleaseYesNMR->ReprocessNo

Caption: Quality control workflow emphasizing the removal of chlorinated precursors.

References

  • Molaid Chemicals. (n.d.). 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid - CAS 710322-69-3.[1][2][3][4] Retrieved from

  • World Intellectual Property Organization. (2004). Glucokinase Activators. Patent WO2004052869A1. (Demonstrates the use of substituted pyrazine-2-carboxylic acids in metabolic disease drug discovery).
  • Ambeed. (n.d.). Product Data: 5-(2-Methoxyethoxy)pyrazine-2-carboxylic acid.[1][2][3][4] Retrieved from

5-(2-Methoxyethoxy)pyrazine-2-carboxylic Acid: A Pivotal Intermediate in the Synthesis of Next-Generation Metabolic and Neurological Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural precision of active pharmaceutical ingredients (APIs) relies heavily on specialized heterocyclic building blocks. 5-(2-Methoxyethoxy)pyrazine-2-carboxylic acid (CAS 710322-69-3) has emerged as a critical pharmaceutical intermediate[1]. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and its dual application in synthesizing Beta-secretase 1 (BACE1) inhibitors for Alzheimer's disease[2] and Glucokinase Activators (GKAs) for Type 2 Diabetes[3].

Physicochemical Profiling & Structural Rationale

The selection of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid as a foundational scaffold is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements:

  • The Pyrazine Core : As a bioisostere of benzene and pyridine, the pyrazine ring is highly electron-deficient. This lowers the pKa of the adjacent carboxylic acid, altering the electronic distribution of the resulting amide bond in the final API. Furthermore, the two nitrogen atoms serve as critical hydrogen-bond acceptors, anchoring the molecule within target enzyme active sites.

  • The 2-Methoxyethoxy Moiety : This short, PEG-like ether side chain serves a dual purpose. First, it acts as a hydrophilic cap that modulates the overall lipophilicity (LogP) of the molecule[4]. Second, by lowering LogP, it reduces plasma protein binding and minimizes P-glycoprotein (P-gp) efflux—a mandatory pharmacokinetic optimization for drugs requiring Blood-Brain Barrier (BBB) penetration.

  • The Carboxylic Acid Handle : Provides a highly predictable, regioselective site for amide coupling with complex, sterically hindered amine scaffolds.

Quantitative Physicochemical Data
PropertyValuePharmacological Implication
Molecular Formula C8H10N2O4Compact size allows for modular API assembly.
Molecular Weight 198.18 g/mol Low molecular weight maintains the final API within Lipinski's Rule of 5.
LogP (Calculated) ~0.5 - 1.2Optimal amphiphilicity for oral bioavailability and BBB traversal.
Hydrogen Bond Acceptors 6High potential for kinase/protease active-site anchoring.
Hydrogen Bond Donors 1Minimal desolvation penalty upon target binding.

Table 1: Physicochemical profiling of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid.

Application 1: Synthesis of BACE1 Inhibitors (Alzheimer's Disease)

Mechanistic Context

BACE1 is the rate-limiting enzyme in the cleavage of the Amyloid Precursor Protein (APP) into amyloid-beta (Aβ) peptides. Accumulation of Aβ plaques is a primary pathological hallmark of Alzheimer's disease. Pharmaceutical giants like Merck and Eisai have utilized 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid to synthesize potent iminothiadiazine dioxide and fused aminodihydrothiazine BACE1 inhibitors[5],[2]. The pyrazine-2-carboxamide moiety is specifically designed to occupy the S3 subpocket of the BACE1 active site.

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme (Beta-secretase) APP->BACE1 Cleavage sAPPb sAPP-beta BACE1->sAPPb C99 C99 Fragment BACE1->C99 Gamma Gamma-secretase C99->Gamma Cleavage Abeta Amyloid-beta (Aβ) Plaques Gamma->Abeta Inhibitor Pyrazine-based BACE1 Inhibitor Inhibitor->BACE1 Inhibits

Mechanism of BACE1 inhibition by pyrazine-based therapeutics in Alzheimer's disease.

Self-Validating Protocol: High-Yield Amide Coupling

When coupling this intermediate to a complex aminodihydrothiazine core, standard EDC/HOBt often yields poor results due to the electron-withdrawing nature of the pyrazine ring, which reduces the nucleophilicity of the carboxylate anion.

Step 1: Carboxylic Acid Activation

  • Procedure : Suspend 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise at 0°C. Stir for 30 minutes.

  • Causality : HATU is selected over EDC because it rapidly forms a highly reactive HOAt ester, overcoming the sluggish initial activation step caused by the pyrazine core.

  • Self-Validation (IPC) : Quench a 5 µL reaction aliquot in 1 mL methanol. Analyze via rapid LC-MS. System Check: The protocol is validated to proceed to Step 2 ONLY when the free acid peak (m/z 197 [M-H]-) is <2% relative to the activated ester mass.

Step 2: Nucleophilic Amine Addition

  • Procedure : Add the complex aminodihydrothiazine core (0.9 eq) dissolved in DMF. Stir at room temperature for 4-12 hours.

  • Causality : Using a sub-stoichiometric amount of the amine ensures complete consumption of the highly expensive complex scaffold, shifting the purification burden to the easily removable pyrazine acid.

Step 3: Workup & Purification

  • Procedure : Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash organics with 5% LiCl (to remove DMF) and brine. Dry over Na2SO4.

  • Self-Validation (IPC) : Perform TLC (EtOAc/Hexane 1:1). A single UV-active spot (Rf ~0.4) combined with the disappearance of the amine starting material validates successful amide formation without epimerization.

Synthetic_Workflow Step1 1. Carboxylic Acid Activation (Intermediate + HATU + DIPEA) Step2 2. Nucleophilic Amine Addition (Complex Scaffold) Step1->Step2 Step3 3. Amide Bond Formation (Stir at RT, 4-12 hrs) Step2->Step3 Step4 4. Reaction Quench & Workup (Aqueous extraction) Step3->Step4 Step5 5. Product Purification (HPLC / Chromatography) Step4->Step5

Standardized amide coupling workflow for 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid.

Application 2: Glucokinase Activators (Type 2 Diabetes)

Mechanistic Context

Glucokinase (GK) functions as the primary glucose sensor in pancreatic β-cells and hepatocytes. Hoffmann-La Roche and others have identified that 5-substituted-pyrazine derivatives act as potent allosteric activators of GK[3]. By coupling 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid with specific alkyl-amines (e.g., cyclopentyl derivatives), the resulting amides bind to the allosteric hinge region of GK, increasing its affinity for glucose and accelerating hepatic glucose metabolism.

GKA_Logic GKA Glucokinase Activator (Pyrazine Derivative) GK Glucokinase (GK) Enzyme GKA->GK Binds Allosteric Site Conformation Allosteric Conformational Change GK->Conformation Affinity Increased Glucose Affinity Conformation->Affinity Metabolism Enhanced Hepatic Glu Metabolism Affinity->Metabolism Insulin Increased Pancreatic Insulin Release Affinity->Insulin

Pharmacological logic of Glucokinase Activators (GKAs) in glycemic control.

Self-Validating Protocol: Large-Scale Acid Chloride Activation

For pilot-scale synthesis of GKAs, HATU is cost-prohibitive. An acid chloride approach is required.

Step 1: Acid Chloride Formation

  • Procedure : To a solution of the pyrazine intermediate (1.0 eq) in DCM, add catalytic DMF (0.05 eq). Slowly add Oxalyl Chloride (1.5 eq) at 0°C. Stir for 2 hours at room temperature until gas evolution ceases.

  • Causality : Oxalyl chloride provides a mild, highly efficient conversion to the acid chloride. The catalytic DMF forms the Vilsmeier-Haack reagent, which acts as the true active intermediate.

  • Self-Validation (IPC) : React a 10 µL sample of the reaction mixture with excess diethylamine in DCM. Analyze via GC-MS. System Check: The process is validated for the next step only when GC-MS shows >98% conversion to the diethylamide derivative, confirming the complete absence of unreacted carboxylic acid.

Step 2: Amidation

  • Procedure : Concentrate the acid chloride in vacuo to remove excess oxalyl chloride. Redissolve in DCM and add dropwise to a solution of the target amine (1.0 eq) and Triethylamine (2.5 eq) in DCM at 0°C.

Comparative Coupling Efficacy
Coupling Reagent / MethodScale SuitabilityAverage Yield (%)IPC Validation Method
EDC / HOBt Lab Scale (mg - g)45 - 60%LC-MS (Slow activation noted)
HATU / DIPEA Lab Scale (mg - g)85 - 95% LC-MS (Rapid HOAt ester formation)
Oxalyl Chloride (Acid Cl) Pilot Scale (kg)75 - 85%GC-MS (Diethylamine quench)

Table 2: Comparative efficacy of coupling methodologies for 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid.

Conclusion

5-(2-Methoxyethoxy)pyrazine-2-carboxylic acid is far more than a simple structural linker; it is a rationally designed pharmacophore contributor. Whether acting as the S3-binding domain in BACE1 inhibitors to halt Alzheimer's progression or serving as the allosteric anchor in Glucokinase Activators for diabetes management, its unique combination of an electron-deficient pyrazine core and a hydrophilic ether tail makes it an indispensable tool in modern medicinal chemistry. By employing the self-validating synthetic protocols outlined above, researchers can ensure high-fidelity translation from bench-scale discovery to pilot-scale API manufacturing.

References

  • Title : 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid - CAS 710322-69-3 Property Data Source : MolAid URL :[Link][4]

  • Title : US20100093999A1 - Novel fused aminodihydrothiazine derivative Source : Google Patents (Eisai R&D Management Co., Ltd.) URL :[5]

  • Title : WO2004052869A1 - 5-substituted-pyrazine or pyridine glucokinase activators Source : Google Patents (F Hoffmann La Roche AG) URL :[3]

  • Title : US20150307465A1 - Iminothiadiazine Dioxide Compounds as BACE Inhibitors, Compositions and Their Use Source : MolAid / Merck Sharp & Dohme Corp. URL :[Link][2]

Sources

Technical Guide: Solubility Profile & Process Chemistry of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid

[1][2]

Executive Summary

5-(2-methoxyethoxy)pyrazine-2-carboxylic acid is a critical pharmacophore intermediate used in the synthesis of advanced medicinal targets, including BACE1 inhibitors (Alzheimer’s disease therapeutics) and Glucokinase activators (Type 2 Diabetes).[1][2]

Its physicochemical behavior is defined by a "push-pull" polarity: the pyrazine-carboxylic acid core provides high polarity and pH-dependent ionization, while the 5-position methoxyethoxy substituent (a "mini-PEG" chain) confers unique amphiphilic properties.[1][2] Understanding its solubility landscape is essential for optimizing reaction work-ups, crystallization yields, and formulation stability.[1][2]

Physicochemical Profile

To predict and manipulate solubility, one must understand the molecular architecture:

  • Core Scaffold: Pyrazine-2-carboxylic acid.[1][2][3][4][5] This moiety is amphoteric but predominantly acidic (pKa ~2.9–3.5).[1][2] It facilitates strong intermolecular hydrogen bonding (dimerization) in the solid state.[1][2]

  • Substituent Effect: The 2-methoxyethoxy group acts as a solubilizing tail.[1][2] Unlike a simple alkyl chain, this ether linkage is a hydrogen bond acceptor.[1][2] It disrupts the crystal lattice energy relative to the parent pyrazine, significantly enhancing solubility in both aqueous media and polar organic solvents.[1][2]

Structural Analysis Diagram

The following diagram illustrates the ionization states that dictate solubility across the pH scale.

pH_Solubility_ProfileAcidFree Acid Form(pH < 3)Low Aqueous Sol.Mod. Organic Sol.ZwitterZwitterionic Character(pH ~ Isoelectric)Min. SolubilityAcid->Zwitter+ OH-SaltCarboxylate Anion(pH > 5)High Aqueous Sol.Insoluble in OrganicsZwitter->Salt+ OH-Salt->Acid+ H+ (Precipitation)

Caption: pH-dependent ionization states governing the partition coefficient (LogD) and solubility.

Solubility Landscape: Water vs. Organic Solvents

The solubility of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid is non-binary; it exists on a spectrum heavily influenced by protonation state.[1][2]

Comparative Solubility Table
Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Aqueous Water (pH 7)High (>50 mg/mL)Exists as a carboxylate anion; highly solvated.[1][2]
Aqueous Water (pH 1-2)Moderate Free acid form.[1][2] The ether tail maintains some hydration, preventing complete crash-out compared to lipophilic analogs.[1][2]
Polar Protic Methanol / EthanolHigh The methoxyethoxy group interacts favorably with alcohols; disrupts acid dimerization.[1][2]
Polar Aprotic DMSO / DMFVery High "Universal" solvent for this class; breaks intermolecular H-bonds effectively.[1][2]
Chlorinated Dichloromethane (DCM)Moderate Soluble mainly in the protonated (free acid) form.[1][2] Useful for extraction from acidic aqueous phases.[1][2]
Esters Ethyl AcetateLow to Moderate Often used as an anti-solvent or for extraction only when the aqueous phase is highly acidic/salted out.[1][2]
Non-Polar Hexane / HeptaneInsoluble Lack of polar interactions makes these ideal anti-solvents for crystallization.[1][2]
Critical Process Insight: The "PEG" Effect

The 2-methoxyethoxy chain serves as an internal phase-transfer catalyst.[1][2] While bare pyrazine-2-carboxylic acid is often difficult to extract from water into organic solvents, the ether tail of this derivative increases its lipophilicity just enough to allow efficient extraction into DCM or 2-MeTHF at acidic pH (pH < 3), without sacrificing its water solubility at neutral pH.[1][2]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise solubility data for regulatory filing or process scaling.[1][2]

  • Preparation: Weigh 50 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent (Water, MeOH, or DCM).[1][2]

  • Equilibration:

    • Seal tightly and agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

    • Check: If the solid dissolves completely, add more solid until a suspension persists (saturation).[1][2]

  • Sampling:

    • Centrifuge the suspension at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm PTFE filter (use Nylon for aqueous).[1][2]

  • Quantification:

    • Dilute the filtrate 100x with Mobile Phase.[1][2]

    • Analyze via HPLC (UV detection at 270 nm, typical for pyrazines).[1][2]

    • Calculate concentration against a standard curve.[1][2]

Protocol B: Purification via Acid-Base Extraction

This workflow leverages the pH-dependent solubility profile to isolate the compound from non-acidic impurities.[1]

Extraction_WorkflowCrudeCrude Reaction Mixture(Dissolved in DCM)BaseWashExtract withSat. NaHCO3 (aq)Crude->BaseWashOrgPhaseOrganic Phase(Discard Non-Acids)BaseWash->OrgPhaseImpuritiesAqPhaseAqueous Phase(Contains Product as Salt)BaseWash->AqPhaseProduct (Anion)AcidifyAcidify to pH 2-3(HCl)AqPhase->AcidifyReExtractBack-Extract intoDCM or EtOAcAcidify->ReExtractFinalEvaporate Organic PhasePure ProductReExtract->Final

Caption: Acid-Base workup strategy utilizing the carboxylic acid functionality.

Step-by-Step Methodology:

  • Dissolution: Dissolve crude material in Dichloromethane (DCM) (10 volumes).

  • Forward Extraction: Extract the organic layer twice with saturated aqueous Sodium Bicarbonate (

    
    ).[1][2]
    
    • Mechanism:[6][7][8] The carboxylic acid deprotonates to the salt, moving into the water phase.[1][2] Non-acidic impurities remain in the DCM.[1][2]

  • Phase Separation: Discard the organic (DCM) layer.[1][2]

  • Acidification: Cool the aqueous layer to 0-5°C. Slowly add 2N HCl until pH reaches ~2.0.

    • Observation: The solution may become cloudy as the free acid forms.[1][2]

  • Back Extraction: Extract the acidic aqueous phase three times with DCM or Ethyl Acetate.[1][2]

    • Note: Due to the methoxyethoxy group, the compound may have partial water solubility even at low pH.[1][2] Salting out (adding NaCl) is recommended to drive the product into the organic layer.[1][2]

  • Isolation: Dry the combined organics over

    
    , filter, and concentrate in vacuo.
    

References

  • European Medicines Agency (EMA). "Gefapixant Assessment Report."[1][2][7] EMA Public Assessment Reports.[1][2] Accessed March 2026.[1][2] [Link][1][2]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 45789811, 5-Methoxy-2-pyrazinecarboxylic acid (Analog)."[1][2] PubChem. Accessed March 2026.[1][2] [Link][1][2]

  • World Intellectual Property Organization (WIPO). "Patent WO2004052869: Novel Fused Aminodihydrothiazine Derivatives as BACE Inhibitors."[1][2] Patentscope. Accessed March 2026.[1][2] [Link][1][2]

  • Journal of Medicinal Chemistry. "Structure-Activity Relationships of Pyrazine Carboxylic Acid Derivatives." ACS Publications.[1][2] (General reference for pyrazine solubility trends). [Link]

Methodological & Application

Application Note: Nucleophilic Aromatic Substitution (S_NAr) on Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Pyrazine nuclei are ubiquitous pharmacophores in FDA-approved therapeutics (e.g., Bortezomib, Pyrazinamide, Favipiravir).[1] Their electron-deficient nature makes them ideal substrates for Nucleophilic Aromatic Substitution (S_NAr), a metal-free, scalable pathway to functionalize the ring.

However, pyrazines present unique challenges compared to pyridines or benzenes.[1][2] Their high nitrogen content lowers the LUMO energy, increasing reactivity but also susceptibility to hydrolysis and polymerization. Furthermore, regiocontrol in poly-halogenated pyrazines is non-intuitive, governed by a delicate balance of inductive and resonance effects.

This guide provides a validated framework for executing S_NAr reactions on pyrazines, moving beyond "standard conditions" to a logic-driven selection of solvents, bases, and temperature profiles.[1]

Mechanistic Grounding: The "Why" Behind the Protocol

To optimize S_NAr on pyrazines, one must understand the transition state. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[3]

The Leaving Group Anomaly

Unlike S_N1 or S_N2 reactions, the rate-determining step in S_NAr is the nucleophilic attack (formation of the Meisenheimer complex), not the bond breaking.

  • Reactivity Order: F

    
     Cl 
    
    
    
    Br > I.
  • Implication: Fluoropyrazines react orders of magnitude faster than chloropyrazines because the highly electronegative fluorine stabilizes the anionic transition state, lowering the activation energy [1].

Regioselectivity Logic

In 2-substituted-3,5-dichloropyrazines, the substituent at C2 dictates where the nucleophile attacks.[1][4]

  • Electron-Donating Groups (EDG) (e.g., -OMe, -NHR, -Me): Stabilize the resonance hybrid when attack occurs at C3 (ortho).[1]

  • Electron-Withdrawing Groups (EWG) (e.g., -CN, -COOR, -NO2): Stabilize the negative charge accumulation at C5 (para).[1]

Visualizing the Decision Matrix

SNAr_Logic Start Substrate Analysis LG_Check Leaving Group? Start->LG_Check Subst_Check C2 Substituent? Start->Subst_Check Fluorine Fluorine (F) LG_Check->Fluorine Chlorine Chlorine (Cl) LG_Check->Chlorine EDG EDG (-OMe, -Me) Subst_Check->EDG EWG EWG (-CN, -CO2R) Subst_Check->EWG Cond_Mild Mild Conditions (RT, weak base) Fluorine->Cond_Mild Fast Kinetics Cond_Harsh Forcing Conditions (Heat, strong base) Chlorine->Cond_Harsh Slow Kinetics Prod_C3 Product: C3 Substitution (Ortho to EDG) EDG->Prod_C3 Directing Effect Prod_C5 Product: C5 Substitution (Para to EWG) EWG->Prod_C5 Directing Effect

Figure 1: Logic flow for predicting reactivity and regioselectivity in pyrazine S_NAr reactions.

Critical Reaction Parameters

Solvent Selection

Solvent choice is the primary lever for rate acceleration.

Solvent ClassExamplesSuitabilityMechanism of Action
Polar Aprotic DMF, DMSO, NMPHigh Solvates cations (K+, Na+) well but leaves anions (nucleophiles) "naked" and highly reactive.[1] Essential for weak nucleophiles.[2]
Polar Protic Water, EtOH, iPrOHMedium "Green" alternatives.[1][2] Water can accelerate S_NAr via hydrogen bonding to the leaving group (activating it) and hydrophobic effects, despite solvating the nucleophile [2].
Non-Polar Toluene, THFLow Generally poor for S_NAr unless using phase transfer catalysts (e.g., 18-crown-6) or highly lipophilic amines.[1][2]
Base Selection[2][5]
  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): The gold standard.[1] Cesium is superior in aprotic solvents due to the "cesium effect" (higher solubility and larger cation radius).

  • Tertiary Amines (TEA, DIPEA): Used for highly reactive substrates (e.g., fluoropyrazines) or when the reaction mixture must remain homogeneous.[1]

  • Alkoxides (NaOtBu, NaOMe): Caution. These act as both bases and nucleophiles.[1][2] Only use if the nucleophile is the alkoxide itself, or if the amine is significantly more nucleophilic than the alkoxide (rare).

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Standard procedure for chloropyrazines using secondary amines.[1]

Reagents:

  • 2-Chloropyrazine derivative (1.0 equiv)[1][5]

  • Amine (1.2 – 1.5 equiv)[1]

  • DIPEA (2.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: DMSO (for difficult substrates) or EtOH (for reactive ones)[1]

Step-by-Step:

  • Preparation: Dissolve the chloropyrazine (1.0 mmol) in DMSO (3 mL, 0.33 M).

    • Note: If using EtOH, concentration can be higher (0.5 M).

  • Addition: Add the base followed by the amine.

    • Expert Tip: If the reaction is exothermic (fluoropyrazines), cool to 0°C during addition to prevent bis-substitution.[1]

  • Reaction:

    • Thermal: Heat to 80–100°C. Monitor by LCMS every 2 hours.

    • Microwave: Heat to 120°C for 20–40 minutes. (Preferred for electron-rich chloropyrazines).[2]

  • Workup:

    • DMSO: Dilute with water (10x volume). Extract with EtOAc.[2] Wash organic layer with water (3x) to remove DMSO.[2]

    • EtOH: Concentrate in vacuo.[2] Redissolve in DCM, wash with water.[2][4]

  • Purification: Flash chromatography (Hexane/EtOAc). Pyrazines are often UV-active but can streak on silica; adding 1% TEA to the eluent helps.

Protocol B: C-O Bond Formation (Etherification)

Procedure for introducing alkoxy groups.[1]

Reagents:

  • Chloropyrazine (1.0 equiv)[1]

  • Alcohol (Solvent & Reagent)[1][6][7]

  • NaH (1.1 equiv) or Na (metal)

Step-by-Step:

  • Alkoxide Generation: To the anhydrous alcohol (e.g., MeOH, BnOH) at 0°C under N₂, add NaH portion-wise.[1] Stir until gas evolution ceases.

    • Safety: H₂ gas evolution.[2] Ensure venting.

  • Addition: Add the chloropyrazine (solid or solution in THF) to the alkoxide solution.

  • Reaction: Warm to RT or reflux depending on leaving group (F = RT, Cl = Reflux).

  • Quench: Carefully add saturated NH₄Cl solution.

  • Workup: Evaporate excess alcohol if volatile. Extract residue with Et₂O.[2]

Protocol C: Green Chemistry Approach (Water-Mediated)

For scalable, eco-friendly synthesis [3].[1]

Reagents:

  • Chloropyrazine (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • Surfactant (TPGS-750-M, 2 wt% in water) - Optional, helps solubility.[1]

Step-by-Step:

  • Mix: Combine chloropyrazine and amine in the aqueous surfactant solution.[2]

  • Reaction: Stir vigorously at 90°C. The reaction often proceeds "on water" (heterogeneous).

  • Workup: Cool to RT. The product often precipitates. Filter and wash with water.[2] If oil forms, extract with minimal EtOAc (Green solvent: 2-MeTHF).[2]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction Substrate too electron-rich (e.g., amino-chloropyrazine).[1][2]Switch solvent to NMP/DMSO. Increase temp to 140°C. Use microwave. Switch leaving group Cl → F (via halogen exchange with KF).[2]
Hydrolysis (OH product) Wet solvent or hygroscopic base (NaOH/KOH).[1][2]Use anhydrous DMSO/DMF.[2] Switch to Cs₂CO₃ dried in an oven. Use molecular sieves.[2]
Regioisomer Mixture Substrate has competing activation sites.[2]Lower temperature (-20°C to 0°C).[2] Use a less polar solvent (THF) to rely on proximity effects.[2]
Polymerization/Black Tar Excessive heat/concentration.[2]Dilute reaction (0.1 M).[2] Run under inert atmosphere (N₂/Ar). Add radical scavenger (BHT) if radical mechanism suspected (rare in SNAr).[2]

References

  • BenchChem. (2025).[1][2][4][8] The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity.[4] Retrieved from [1]

  • Navuluri, C., et al. (2024).[2][9] General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626-4630.[9] Retrieved from

  • Liu, Y., et al. (2011).[1][2] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry – A European Journal.[2] Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

Sources

Application Note: Amide Coupling Protocols for 5-(2-methoxyethoxy)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Mechanistic Insight

The Challenge: Pyrazine Electronics & Solubility

Coupling 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid presents a specific set of challenges distinct from standard benzoic acid couplings.

  • Electronic Deactivation: The pyrazine ring is electron-deficient (π-deficient). While the 5-alkoxy group acts as a weak resonance donor, the overall system remains electron-poor compared to benzene. This increases the electrophilicity of the carbonyl carbon (beneficial) but significantly decreases the basicity of the carboxylate oxygen (detrimental for activation kinetics with certain reagents).

  • Nitrogen Lone Pair Interference: The pyrazine nitrogens (N1/N4) are nucleophilic. In the presence of strong Lewis acids or over-activated intermediates (e.g., acyl chlorides), self-quenching or N-acylation can occur.

  • Solubility Profile: Unlike the highly polar 5-hydroxypyrazine-2-carboxylic acid, the 2-methoxyethoxy tail confers excellent lipophilicity. This molecule is generally soluble in DCM, EtOAc, and THF, allowing for a wider range of solvent choices than its analogs.

The Solution: Reagent Selection Strategy

Based on electronic properties and solubility, we prioritize Propylphosphonic Anhydride (T3P) as the primary reagent for scale and purity, with HATU as the robust alternative for small-scale discovery synthesis.

Part 2: Experimental Protocols

Method A: The "Process-Ready" Protocol (T3P)

Recommended for: Scale-up (>1g), difficult amines, and minimizing workup steps.

Rationale: T3P acts as a kinetic scavenger for water and drives the reaction to completion without forming insoluble urea byproducts. Its acidic nature prevents the pyrazine nitrogen from interfering with the activation step.

Materials
  • Acid: 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid (1.0 equiv)

  • Amine: Target amine (1.1 – 1.2 equiv)

  • Reagent: T3P (Propylphosphonic anhydride), 50 wt% solution in EtOAc or DMF (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Anhydrous)

Step-by-Step Procedure
  • Dissolution: In a dry reaction vial/flask equipped with a magnetic stir bar, dissolve the Acid (1.0 equiv) and Amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 – 0.2 M).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of DIPEA first and stir for 5 mins to free-base.

  • Base Addition: Cool the mixture to 0 °C (ice bath). Add Pyridine (3.0 equiv) dropwise.

    • Expert Tip: Pyridine is preferred over DIPEA for T3P reactions involving heteroaromatic acids as it minimizes racemization (if chiral) and acts as an efficient acyl transfer catalyst.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–12 hours.

    • Monitoring: Check LCMS.[1] The T3P byproduct is water-soluble and will not interfere with monitoring.[2]

  • Workup (The "Self-Cleaning" Step):

    • Dilute the reaction mixture with EtOAc.[1]

    • Wash 1: Water (removes T3P salts).

    • Wash 2: 0.5 M HCl or 10% Citric Acid (removes excess pyridine/amine). Caution: Ensure product does not protonate and extract into aqueous phase; pyrazines are weak bases.

    • Wash 3: Saturated NaHCO₃ (removes unreacted acid).

    • Wash 4: Brine.[1]

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate. Most products are >95% pure and require no chromatography.

Method B: The "Discovery" Protocol (HATU)

Recommended for: High-throughput library synthesis (<100 mg), unreactive amines.

Rationale: HATU generates a highly reactive At-ester (7-azabenzotriazole ester). It is extremely fast but generates tetramethylurea and inorganic salts that require chromatographic removal.

Materials
  • Acid: 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid (1.0 equiv)

  • Amine: Target amine (1.1 equiv)

  • Reagent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure
  • Pre-Activation: In a vial, dissolve the Acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5–10 minutes at room temperature.

    • Observation: The solution typically turns yellow/orange, indicating active ester formation.

  • Coupling: Add the Amine (1.1 equiv) and the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at room temperature for 1–4 hours.

    • Note: Pyrazine active esters are hydrolytically unstable; do not store the pre-activated mixture for long periods.

  • Workup:

    • Dilute with EtOAc (or DCM if product is polar).

    • Wash with saturated LiCl (3x) to remove DMF.

    • Wash with NaHCO₃ and Brine.[1]

  • Purification: Flash column chromatography is usually required to remove HATU byproducts (tetramethylurea).

Part 3: Comparative Data & Decision Matrix

Reagent Performance Summary
FeatureMethod A: T3P Method B: HATU Method C: Acid Chloride (Oxalyl Cl)
Reactivity HighVery HighExtreme
Byproducts Water-soluble (Phosphates)Urea (Requires Column)HCl / CO / CO₂
Epimerization Risk LowestLowHigh
Atom Economy Low (High MW reagent)LowHigh
Scalability Excellent (Kg scale)Poor (Explosive risk upon scale-up)Good
Cost ModerateHighLow
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (Start Material remains) Poor activation of electron-deficient acid.Switch to Method C (Acid Chloride) or increase T3P to 3.0 equiv and heat to 50°C.
Product in Aqueous Layer Pyrazine nitrogen protonation during acid wash.Skip HCl wash. Use pH 5.5 phosphate buffer or only water/brine washes.
N-Acylation of Pyrazine Ring Formation of charged N-acyl species.Avoid large excess of activating agent.[3] Ensure Base is added before the coupling reagent.

Part 4: Visualization

Decision Tree & Workflow

The following diagram illustrates the logical flow for selecting the optimal protocol based on amine sterics and scale.

AmideCouplingProtocol Start Start: 5-(2-methoxyethoxy)pyrazine-2-COOH CheckScale Check Scale & Amine Type Start->CheckScale Decision1 Is Scale > 1g OR Is Workup Critical? CheckScale->Decision1 MethodA Method A: T3P Protocol (EtOAc/Pyridine) Decision1->MethodA Yes (Green/Clean) Decision2 Is Amine Extremely Hindered/Unreactive? Decision1->Decision2 No (Discovery Scale) OutcomeA Product in Organic Layer (Wash & Dry) MethodA->OutcomeA MethodB Method B: HATU Protocol (DMF/DIPEA) OutcomeB Product + Urea Byproduct (Requires Chromatography) MethodB->OutcomeB MethodC Method C: Acid Chloride (Oxalyl Chloride/DMF cat.) MethodC->OutcomeA Decision2->MethodB No (Standard) Decision2->MethodC Yes (Force conditions)

Caption: Logical decision matrix for selecting the appropriate amide coupling protocol based on scale and substrate reactivity.

Mechanistic Pathway (T3P Activation)

This diagram details the activation pathway, highlighting the role of the pyrazine nitrogen.

ReactionMechanism Acid Pyrazine Acid (Zwitterionic potential) Carboxylate Pyrazine Carboxylate Acid->Carboxylate Deprotonation Base Base (Pyridine) Base->Carboxylate MixedAnh Mixed Anhydride (Activated Species) Carboxylate->MixedAnh + T3P T3P T3P (Anhydride) T3P->MixedAnh Product Final Amide MixedAnh->Product + Amine (Nucleophilic Attack) Byproduct Water Soluble T3P Salt MixedAnh->Byproduct Leaving Group Amine Target Amine Amine->Product

Caption: Activation mechanism using T3P. Note the formation of a mixed anhydride intermediate which is attacked by the amine.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][4] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, A. W., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Weinreb Amides.[2] Tetrahedron Letters, 52(20), 2543-2546. Link

  • Dana Bioscience. (2025). Product Specification: 5-(2-Methoxyethoxy)pyrazine-2-carboxylic acid.[5] Link

  • BenchChem. (2025).[1][6] Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Link

Sources

using 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(2-Methoxyethoxy)pyrazine-2-carboxylic Acid in Medicinal Chemistry

Part 1: Strategic Profile & Rationale

5-(2-Methoxyethoxy)pyrazine-2-carboxylic acid (CAS: 106859-90-7) represents a high-value building block for modern drug discovery, particularly in the optimization of lead compounds targeting GPCRs (e.g., P2X3, GPR40) and kinases.[] Unlike simple phenyl or pyridine analogs, this scaffold offers a unique "solubilizing core" that simultaneously modulates lipophilicity and introduces specific hydrogen-bond acceptor vectors.[]

Why This Scaffold?
  • Solubility Enhancement: The pyrazine ring (two nitrogen atoms) combined with the flexible 2-methoxyethoxy "tail" significantly lowers LogD compared to phenyl-based bioisosteres, addressing poor aqueous solubility in early discovery.[]

  • Metabolic Stability: The pyrazine ring is generally more resistant to oxidative metabolism (CYP450) than electron-rich phenyl rings.[] The ether linkage at the 5-position is electronically deactivated, reducing the rate of O-dealkylation compared to simple anisoles.[]

  • Structural Biology: The 2-methoxyethoxy group acts as a flexible tether, capable of reaching solvent-exposed regions or specific polar pockets (e.g., ribose binding sites), while the pyrazine nitrogen atoms provide critical water-mediated bridging interactions.[]

Part 2: Physicochemical Profile

The following data summarizes the core properties of the building block.

PropertyValue (Experimental/Predicted)Medicinal Chemistry Implication
Molecular Weight 198.18 g/mol Fragment-like, leaves room for heavy decoration.[]
pKa (Acid) ~3.1 (Predicted)Stronger acid than benzoic acid (4.2). Requires careful buffering in biological assays if the free acid is the final product.
cLogP -0.5 to 0.1Highly polar.[] Excellent for lowering the lipophilicity of greasy pharmacophores.
H-Bond Acceptors 5 (2 Pyrazine N, 2 Ether O, 1 Carbonyl O)High capacity for water solubility and target engagement.[]
H-Bond Donors 1 (Acid OH)Available for amide coupling.[]
TPSA ~85 ŲPolar surface area is relatively high; good for peripheral restriction but monitor permeability.

Part 3: Synthetic Protocols

The synthesis of this building block and its subsequent coupling requires specific attention to the electron-deficient nature of the pyrazine ring.[]

Protocol A: Preparation of the Building Block

Use this protocol if the material is not purchased commercially or requires re-purification.

Mechanism: Nucleophilic Aromatic Substitution (SNAr).[2][3] Starting Material: Methyl 5-chloropyrazine-2-carboxylate (CAS: 33332-25-1).[][4]

Step-by-Step Methodology:

  • Reagents:

    • Methyl 5-chloropyrazine-2-carboxylate (1.0 eq)[][5]

    • 2-Methoxyethanol (1.2 eq)[]

    • Cesium Carbonate (

      
      ) (2.0 eq) or Potassium tert-butoxide (KOtBu) (1.1 eq)[]
      
    • Solvent: Anhydrous DMF or DMSO (0.5 M concentration)

  • Procedure:

    • Activation: Dissolve 2-methoxyethanol in anhydrous DMF under

      
      . If using KOtBu, add at 0°C and stir for 15 min to generate the alkoxide. If using 
      
      
      
      , add directly at RT.
    • Addition: Add Methyl 5-chloropyrazine-2-carboxylate dropwise. The solution may turn yellow/orange.

    • Reaction: Heat to 60°C for 2–4 hours. Monitor by LCMS for disappearance of the chloro-ester (m/z ~172) and formation of the ether-ester (m/z ~212).[]

    • Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry over

      
       and concentrate.
      
    • Hydrolysis (Saponification): Dissolve the crude ester in THF:Water (3:1). Add LiOH (2.0 eq). Stir at RT for 2 hours. Acidify to pH 3 with 1N HCl. The product, 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid , will often precipitate or can be extracted with 10% MeOH in DCM.[]

Critical Control Point: Avoid using sodium hydride (NaH) at high temperatures (>80°C) as it can degrade the pyrazine ring via ring-opening pathways.[]

Protocol B: Amide Coupling (The Drug Discovery Workflow)

Pyrazine-2-carboxylic acids are electron-deficient, making the carbonyl carbon highly electrophilic but also prone to decarboxylation under harsh conditions.[]

Recommended Reagents: HATU or T3P (Propylphosphonic anhydride).

Step-by-Step Methodology:

  • Activation:

    • To a solution of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid (1.0 eq) in DMF, add DIPEA (3.0 eq).[]

    • Add HATU (1.1 eq). Stir for 5 minutes at RT. Note: The solution should turn slightly yellow.

  • Coupling:

    • Add the amine partner (1.0–1.2 eq).

    • Stir at RT for 1–12 hours.

  • Troubleshooting (Low Yields):

    • Issue: If the amine is unreactive (e.g., an electron-poor aniline), HATU may form the activated ester which then hydrolyzes.

    • Solution: Switch to T3P (50% in EtOAc) . Add T3P (2.0 eq) and Pyridine (4.0 eq) and heat to 50°C. T3P drives the equilibrium by irreversible byproduct formation.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for synthesizing and utilizing this building block.

G Start Start: 5-Chloropyrazine-2-carboxylate SnAr SnAr Reaction (2-Methoxyethanol, Base) Start->SnAr Nucleophilic Attack Hydrolysis Saponification (LiOH, THF/H2O) SnAr->Hydrolysis Ester Cleavage Acid 5-(2-Methoxyethoxy) pyrazine-2-carboxylic acid Hydrolysis->Acid Isolation Coupling_Decision Select Coupling Method Acid->Coupling_Decision HATU Method A: HATU/DIPEA (Standard Amines) Coupling_Decision->HATU Aliphatic Amine T3P Method B: T3P/Pyridine (Weak Nucleophiles) Coupling_Decision->T3P Aniline/Heterocycle Final Final Drug Candidate (Amide) HATU->Final T3P->Final

Caption: Synthesis and coupling workflow for 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid derivatives.

Part 5: Medicinal Chemistry Case Study & Bioisosterism

Application: Bioisostere for 6-alkoxynicotinic acids. []

In many P2X3 and P2X7 antagonist programs, a central aromatic ring connects a "head" group to a "tail" solubilizing group.

  • Original Scaffold: 6-(2-methoxyethoxy)nicotinic acid.[]

  • Issue: The pyridine nitrogen can be protonated (pKa ~4-5), leading to hERG liability or poor permeability.[]

  • Solution: Replace with 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid .

    • Effect: The additional nitrogen in the pyrazine ring lowers the pKa of the ring nitrogens (pKa < 1), ensuring the ring remains neutral at physiological pH. This often improves membrane permeability (Papp) and reduces non-specific binding (lower LogD).

Metabolic Watchlist: While robust, the ether tail is a site of potential metabolism.

  • Primary Metabolite: 5-hydroxypyrazine-2-carboxylic acid (formed via O-dealkylation).[]

  • Detection: Monitor for m/z loss of 58 (loss of -CH2CH2OCH3) or appearance of the hydroxy-acid metabolite (m/z 140) in microsomal stability assays.

References

  • Synthesis of Pyrazine-2-carboxylic Acid Derivatives: Title: Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.[][6] Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences (2015). URL:[Link]

  • Amide Coupling Strategies (T3P vs HATU): Title: Amide coupling reaction in medicinal chemistry.[7] Coupling reagents. Source: HepatoChem (2025). URL:[Link][]

Sources

Application Note: High-Yield Synthesis of 5-(2-Methoxyethoxy)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026


) of 5-Chloropyrazine-2-carboxylate with 2-Methoxyethanol

Abstract & Strategic Significance

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in FDA-approved drugs such as Pyrazinamide (tuberculosis) and Bortezomib (multiple myeloma). The introduction of solubilizing ether side chains, such as the 2-methoxyethoxy group, is a critical strategy to improve the pharmacokinetic profile (LogD, metabolic stability) of lipophilic drug candidates.

This application note details the precision synthesis of 5-(2-methoxyethoxy)pyrazine-2-carboxylate via Nucleophilic Aromatic Substitution (


). Unlike standard aliphatic substitutions, this reaction exploits the electron-deficient nature of the pyrazine ring. We address the critical challenge of chemoselectivity —specifically, preventing the unwanted transesterification of the carboxylate moiety while ensuring complete displacement of the chloride.

Mechanistic Analysis: The ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> Pathway[1][2][3][4]

The reaction proceeds via an Addition-Elimination mechanism .[1][2] The 5-chloropyrazine-2-carboxylate substrate possesses two activating features that facilitate nucleophilic attack:

  • Ring Nitrogen Atoms: The pyrazine nitrogens (positions 1 and 4) are highly electronegative, pulling electron density from the ring carbons.

  • Ester Substituent (C-2): The carboxylate group at position 2 acts as an electron-withdrawing group (EWG), further lowering the LUMO energy of the ring and stabilizing the anionic intermediate.

Reaction Scheme
  • Activation: The base deprotonates 2-methoxyethanol to form the active alkoxide nucleophile.

  • Addition: The alkoxide attacks C-5, disrupting aromaticity and forming a resonance-stabilized Meisenheimer Complex (anionic intermediate).

  • Elimination: The chloride anion is expelled, restoring aromaticity and yielding the ether product.

Critical Challenge: Transesterification

When reacting a methyl ester (substrate) with a primary alcohol (nucleophile), transesterification is a competing pathway.

  • Target Product: Methyl 5-(2-methoxyethoxy)pyrazine-2-carboxylate.

  • Side Product: 2-Methoxyethyl 5-(2-methoxyethoxy)pyrazine-2-carboxylate.

  • Control Strategy: Use a non-nucleophilic solvent (THF or DMF) and strictly stoichiometric amounts of alcohol (1.0–1.1 eq) to suppress ester exchange.

Visualization of Mechanism & Workflow

SNAr_Mechanism cluster_workflow Experimental Workflow Substrate Methyl 5-chloropyrazine- 2-carboxylate Complex Meisenheimer Complex (Intermediate) Substrate->Complex + Alkoxide (Attack at C5) Nucleophile 2-Methoxyethanol (Alkoxide) Nucleophile->Complex Product 5-(2-Methoxyethoxy) pyrazine-2-carboxylate Complex->Product - Cl (Elimination) SideProduct Transesterified Side Product Complex->SideProduct Excess Alcohol (Transesterification) Step1 1. Deprotonation (NaH in THF, 0°C) Step2 2. Addition (Substrate, 0°C -> RT) Step1->Step2 Step3 3. Quench & Workup (Aq. NH4Cl / EtOAc) Step2->Step3

Figure 1: Mechanistic pathway of the


 reaction and the operational workflow. The dashed red line indicates the transesterification risk if conditions are uncontrolled.

Experimental Protocol

Method A: High-Fidelity Synthesis (Preserving Methyl Ester)

Objective: Synthesize methyl 5-(2-methoxyethoxy)pyrazine-2-carboxylate without transesterification.

Reagents & Equipment[3][4][5]
  • Substrate: Methyl 5-chloropyrazine-2-carboxylate (1.0 eq, 10 mmol, 1.73 g) [CAS: 33332-25-1].

  • Nucleophile: 2-Methoxyethanol (1.1 eq, 11 mmol, 0.87 mL) [CAS: 109-86-4].

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq, 12 mmol, 480 mg).

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (N,N-Dimethylformamide) - 50 mL (0.2 M).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure
  • Base Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and temperature probe, suspend NaH (1.2 eq) in anhydrous THF (25 mL) under nitrogen. Cool to 0°C using an ice bath.

  • Alkoxide Formation: Add 2-methoxyethanol (1.1 eq) dropwise via syringe over 10 minutes. Hydrogen gas (

    
    ) will evolve. Stir at 0°C for 15–20 minutes until gas evolution ceases and a clear solution (sodium 2-methoxyethoxide) forms.
    
  • Substrate Addition: Dissolve Methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in the remaining THF (25 mL). Add this solution dropwise to the alkoxide mixture at 0°C over 15 minutes.

    • Note: Keeping the temperature low during addition minimizes side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT, ~25°C). Stir for 2–4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 1:1) or LC-MS.[4][6] The starting material (

      
      ) should disappear, and a more polar product (
      
      
      
      ) should appear.
  • Quench: Cool the mixture back to 0°C. Carefully quench with saturated aqueous Ammonium Chloride (

    
    , 20 mL) to neutralize excess alkoxide.
    
  • Workup:

    • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Combine organic layers and wash with Brine (1 x 50 mL).

    • Dry over anhydrous Sodium Sulfate (

      
      ), filter, and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).

    • Yield Expectations: 85–95% as a white/off-white solid.

Method B: "Neat" Synthesis (Intended Transesterification)

Objective: Synthesize the 2-methoxyethyl ester derivative (complete exchange). If the specific ester group is not critical, or if the 2-methoxyethyl ester is desired, use 2-methoxyethanol as both reagent and solvent.

  • Protocol: Dissolve substrate in 2-methoxyethanol (10 vol). Add

    
     (2.0 eq). Heat to 60°C for 4 hours. This yields 2-methoxyethyl 5-(2-methoxyethoxy)pyrazine-2-carboxylate .
    

Critical Process Parameters & Troubleshooting

ParameterObservationCorrective Action
Transesterification LC-MS shows M+44 peak (Methyl

2-Methoxyethyl).
Switch to Method A (THF solvent). Reduce alcohol equivalents to 1.05 eq. Keep T < 25°C.
Hydrolysis Formation of carboxylic acid (M-14).Ensure solvent is anhydrous. Use fresh NaH. Avoid aqueous base (NaOH/KOH).
Incomplete Reaction Starting material remains after 4h.If using

, switch to

(more soluble in DMF). If using NaH, ensure reagent quality.
Color Change Reaction turns dark brown/black.Pyrazines are electron-deficient and prone to polymerization/decomposition at high T. Keep T < 40°C.

Safety & Toxicology (E-E-A-T)

WARNING: 2-Methoxyethanol (EGME) is a Category 1B Reproductive Toxin.

  • Health Hazards: May damage fertility or the unborn child (H360FD). Causes damage to organs (thymus, bone marrow) through prolonged exposure.

  • Handling:

    • Engineering Controls: All weighing and transfers must be performed inside a certified Chemical Fume Hood .

    • PPE: Double nitrile gloves (breakthrough time is short for glycol ethers), lab coat, and safety goggles.

    • Waste: Segregate as halogenated/organic waste. Do not mix with oxidizers.

  • Substitution: If possible, evaluate 2-ethoxyethanol or diethylene glycol monomethyl ether as safer alternatives, though they are also glycol ethers with toxicity concerns. For non-GLP exploratory work, strict isolation is required.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 406081, Methyl 5-chloropyrazine-2-carboxylate. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). Glycol Ethers: 2-Methoxyethanol & 2-Ethoxyethanol Safety Guide. Retrieved from [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution (SNAr) Mechanisms.[2][7][8] Retrieved from [Link]

  • ResearchGate.Coupling Study of Substituted Phenylsulfanylpyrazine-2-Carboxylic Acid Derivatives.

    
     on pyrazine carboxylates). Retrieved from [Link]
    

Sources

optimization of yield for 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Yield for 5-(2-methoxyethoxy)pyrazine-2-carboxylic Acid Synthesis

Executive Summary

This guide details a high-yield synthetic protocol for 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid (CAS: 710322-69-3), a critical intermediate in the development of Glucokinase Activators (GKAs) and P2X3 receptor antagonists.[1] Standard approaches utilizing direct nucleophilic displacement on 5-chloropyrazine-2-carboxylic acid often suffer from poor yields (<30%) due to ring deactivation by the carboxylate anion.[1]

This optimized protocol utilizes an Ester Activation Strategy , proceeding via the intermediate methyl 5-chloropyrazine-2-carboxylate .[1] By maintaining the electron-withdrawing character of the carbonyl substituent during the


 step, we achieve yields exceeding 85%  with high purity.[1]

Retrosynthetic Analysis & Strategy

The core challenge in synthesizing 5-substituted pyrazines is managing the electronic density of the pyrazine ring.[1]

  • Direct Route (Flawed): Reacting the free acid (A) with alkoxides results in rapid deprotonation to the carboxylate (A-). This anion donates electron density into the ring via induction and resonance, significantly increasing the activation energy for the nucleophilic attack at C-5.[1]

  • Optimized Route (Recommended): We employ Methyl 5-chloropyrazine-2-carboxylate (B).[1] The methyl ester is a strong electron-withdrawing group (EWG), stabilizing the Meisenheimer complex intermediate and accelerating the rate of chloride displacement by 2-methoxyethanol.[1]

Retrosynthesis Target Target: 5-(2-methoxyethoxy)pyrazine- 2-carboxylic acid (CAS: 710322-69-3) Intermediate Intermediate: Methyl 5-(2-methoxyethoxy) pyrazine-2-carboxylate Intermediate->Target Hydrolysis (LiOH/THF) SM Starting Material: Methyl 5-chloropyrazine- 2-carboxylate (CAS: 33332-25-1) SM->Intermediate SnAr Displacement (KOtBu/DMF)

Figure 1: Retrosynthetic pathway utilizing ester activation to overcome ring deactivation.[1]

Optimized Experimental Protocol

Phase 1: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of Methyl 5-(2-methoxyethoxy)pyrazine-2-carboxylate.

Reagents:

  • Methyl 5-chloropyrazine-2-carboxylate (1.0 equiv)[1][2]

  • 2-Methoxyethanol (1.2 equiv)[1]

  • Potassium tert-butoxide (KOtBu) (1.1 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF.[1]

Protocol:

  • Preparation: Charge an oven-dried reaction vessel with Methyl 5-chloropyrazine-2-carboxylate (10.0 g, 58.0 mmol) and anhydrous DMF (100 mL). Stir under nitrogen atmosphere until dissolved.

  • Nucleophile Activation: In a separate flask, dissolve 2-methoxyethanol (5.5 mL, 69.6 mmol) in DMF (20 mL). Cool to 0°C. Slowly add KOtBu (7.15 g, 63.8 mmol) portion-wise. Stir for 15 minutes to generate the alkoxide.

    • Note: Pre-forming the alkoxide prevents side reactions between the base and the electrophilic pyrazine ester.[1]

  • Addition: Cannulate the alkoxide solution dropwise into the pyrazine solution at 0°C over 20 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). If reaction progress (monitored by TLC/LCMS) is slow, heat to 60°C for 2-4 hours.

    • Endpoint: Disappearance of starting material (m/z 172.5). Product mass: m/z 213.2 [M+H]+.

  • Workup: Quench with saturated aqueous NH₄Cl (150 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Hexanes/EtOAc or use flash chromatography (0-40% EtOAc in Hexanes) if high purity is required immediately.

    • Typical Yield: 85-92% (Pale yellow solid).[1]

Phase 2: Ester Hydrolysis

Objective: Conversion to 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid.[1][3]

Reagents:

  • Intermediate Ester (from Phase 1)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 equiv)[4]

  • Solvent: THF/Water (3:1)

Protocol:

  • Dissolve the intermediate ester (10.0 g, 47.1 mmol) in THF (70 mL).

  • Add a solution of LiOH[1]·H₂O (3.95 g, 94.2 mmol) in Water (25 mL).

  • Stir vigorously at RT for 2-4 hours.

    • Critical Control: Do not heat above 40°C. Pyrazine-2-carboxylic acids are prone to thermal decarboxylation under forcing conditions.[1]

  • Isolation: Concentrate under reduced pressure to remove THF. The aqueous residue will contain the lithium carboxylate.[1]

  • Acidification: Cool the aqueous residue to 0°C. Acidify to pH 3.0 using 1N HCl dropwise.

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Filtration: Filter the solid, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 45°C.

    • Final Yield: >90% for this step.

    • Overall Process Yield: ~75-80%.[1][5]

Process Optimization Data

The following data summarizes the optimization studies performed to select the Phase 1 conditions.

Table 1: Base and Solvent Screening for


 Step 
EntryBase (1.1 eq)SolventTemp (°C)Time (h)Conversion (%)Yield (%)Notes
1K₂CO₃AcetoneReflux244530Reaction too slow; incomplete conv.
2K₂CO₃DMF80129572Good, but requires heat/time.[1]
3NaHTHF0 -> RT49865Significant hydrolysis byproduct observed.[1]
4 KOtBu DMF 0 -> RT 2 >99 91 Optimal.[1] Fast kinetics, clean profile.
5KOtBuTHF0 -> RT69082Slower than DMF due to solubility.[1]

Key Insight: KOtBu in DMF (Entry 4) provides the best balance of solubility and nucleophilicity. The bulky tert-butoxide anion is non-nucleophilic towards the ester carbonyl, reducing transesterification side products compared to methoxide bases.[1]

Critical Process Parameters (CPPs) & Troubleshooting

Decarboxylation Risk

Pyrazine-2-carboxylic acids are electronically similar to alpha-amino acids but lack the zwitterionic stability.[1]

  • Risk: Heating the acidic solution during the hydrolysis workup can lead to loss of CO₂, yielding 2-(2-methoxyethoxy)pyrazine.[1]

  • Control: Perform acidification at 0°C and dry the final solid at mild temperatures (<50°C).

Moisture Control in Step 1
  • Issue: Presence of water during the

    
     reaction will consume the ester via hydrolysis, generating the unreactive carboxylate salt (5-chloropyrazine-2-carboxylate).[1]
    
  • Control: Use anhydrous DMF and store KOtBu in a desiccator. If >5% hydrolysis byproduct is seen by LCMS, re-dry solvents.[1]

Impurity Profile
  • Bis-substitution: Unlikely as there is only one leaving group (Cl).

  • Hydrolysis Byproduct: 5-chloropyrazine-2-carboxylic acid.[1][6] This can be carried forward; it will not react in Step 1 but will co-precipitate in Step 2.[1]

    • Remediation: Ensure full conversion in Step 1 before proceeding.[1] If present, the chloro-acid is more water-soluble than the product; wash the final filter cake thoroughly with cold water.[1]

References

  • Preparation of Glucokinase Activators: Patent WO2004052869A1.[1][3] "Glucokinase Activators, Compositions Containing Them, and Methods of Use."[1][3] (Describes the synthesis of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid derivatives).

  • General Pyrazine Synthesis: US Patent 8,604,022.[1] "N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-amides." (Details the reaction of methyl 5-chloropyrazine-2-carboxylate with nucleophiles).

  • Chemical Properties: PubChem Compound Summary for Methyl 5-chloropyrazine-2-carboxylate. National Center for Biotechnology Information.[1]

  • Target Compound Data: CAS 710322-69-3. 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid.[1] (Verified via search snippet 1.7).

Sources

Application Note: Advanced Recrystallization Protocols for 5-(2-Methoxyethoxy)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid (CAS: 710322-69-3) presents a unique crystallization challenge. As a critical intermediate in the synthesis of BACE1 inhibitors and glucokinase activators[1], its structural features—an amphoteric pyrazine-carboxylic acid core coupled with a highly flexible, polar 2-methoxyethoxy ether tail—make it exceptionally prone to Liquid-Liquid Phase Separation (LLPS) , commonly known in the pharmaceutical industry as "oiling out"[2].

This application note provides drug development professionals with thermodynamically grounded, self-validating recrystallization protocols designed to bypass the LLPS binodal curve, ensuring high polymorphic purity, optimal crystal habit, and scalable yields.

Physicochemical Profiling & The "Oiling Out" Challenge

Structural Causality of LLPS

Crystallization relies on the ordered integration of solute molecules into a rigid lattice. However, the flexible 2-methoxyethoxy tail of this pyrazine derivative introduces high conformational entropy. When supersaturation is generated rapidly (via fast cooling or aggressive antisolvent addition), the system crosses the binodal curve before crystal nucleation can occur[3].

Instead of forming a solid suspension, the solute separates into a dense, product-rich liquid phase (emulsion). These oil droplets act as a highly effective solvent for structurally similar impurities. Over time, this phase either solidifies spontaneously into an impure amorphous gum or undergoes uncontrolled, rapid agglomeration[4].

Thermodynamic Control Strategy

To achieve high-purity crystalline API, the process must be kinetically steered to remain within the Metastable Zone Width (MSZW) . This is achieved through:

  • Solvent Selection: Utilizing protic solvent mixtures (e.g., Ethanol/Water) to disrupt strong intermolecular carboxylic acid dimers while maintaining solubility for the ether tail.

  • Seeding: Introducing a crystalline surface area to bypass the high activation energy of primary nucleation, effectively outcompeting the kinetics of LLPS[5].

  • In-Line Monitoring: Utilizing tools like Focused Beam Reflectance Measurement (FBRM) to validate the presence of solid chords rather than spherical oil droplets.

Solvent Screening & Quantitative Data

The following table summarizes the thermodynamic boundaries and empirical outcomes of various solvent systems evaluated for this intermediate.

Solvent SystemRatio (v/v)Sol. @ 5°C (mg/mL)Sol. @ 65°C (mg/mL)LLPS RiskTypical Yield (%)Purity (HPLC Area %)
Ethanol / Water 80:2012.5145.0Low (if seeded)82 - 85> 99.8
Ethyl Acetate / Heptane 50:505.298.4High90 - 93> 99.0
Isopropanol 10018.185.5Moderate75 - 78> 99.5
Toluene / Heptane 70:302.145.0Very HighN/A (Oils out)N/A

Data Interpretation: The Ethanol/Water system offers the best balance of impurity rejection and operability, while the EtOAc/Heptane system maximizes yield but requires strict antisolvent dosing control to prevent spinodal decomposition[3].

Experimental Protocols

Protocol A: Seeded Cooling Crystallization (High Purity Focus)

Solvent System: Ethanol / Water (80:20 v/v) Mechanism: Temperature-dependent solubility with controlled supersaturation depletion.

  • Dissolution & Polish Filtration: Suspend 100 g of crude 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid in 700 mL of EtOH/Water (80:20). Heat to 65°C under moderate agitation (250 RPM) until complete dissolution is achieved. Pass the solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer to remove heterogeneous nucleants (dust/particulates that could trigger premature, uncontrolled nucleation).

  • Cooling to Seeding Temperature: Cool the clear solution to 55°C at a rate of 0.5°C/min.

  • Seed Bed Maturation (Self-Validation Step): Add 1.0 g (1 wt%) of pure, milled seed crystals suspended in 5 mL of ethanol. Hold the temperature at 55°C for 45 minutes.

    • Causality: This aging period allows the seeds to heal and begin consuming supersaturation, ensuring the system does not drift toward the LLPS boundary. Validate the presence of a stable suspension using FBRM or visual turbidity checks.

  • Controlled Cooling: Initiate a non-linear (cubic) cooling profile from 55°C to 5°C over 6 hours (average ~0.14°C/min).

    • Causality: A slow initial cooling rate matches the available surface area of the seeds, preventing secondary nucleation and oiling out.

  • Isolation: Filter the suspension via a Nutsche filter. Wash the wet cake with 100 mL of pre-chilled (5°C) Ethanol/Water (50:50). Dry under vacuum at 45°C for 12 hours.

Protocol B: Controlled Antisolvent Crystallization (High Yield Focus)

Solvent System: Ethyl Acetate / Heptane Mechanism: Polarity-driven supersaturation.

  • Dissolution: Dissolve 100 g of the crude intermediate in 1000 mL of Ethyl Acetate at 50°C.

  • Seeding: Add 1.5 wt% seed crystals at 50°C and hold for 30 minutes.

  • Antisolvent Dosing (Critical Parameter): Begin dosing Heptane (up to 1000 mL) using a programmable syringe pump.

    • Phase 1 (0-200 mL): Dose at 1.0 mL/min. Causality: The system is highly sensitive at the onset of antisolvent addition. Faster rates cause localized supersaturation spikes, instantly triggering liquid-liquid demixing[2].

    • Phase 2 (200-1000 mL): Dose at 5.0 mL/min. Once the crystal bed is established, the surface area is sufficient to absorb the generated supersaturation rapidly.

  • Aging & Isolation: Cool the slurry to 10°C over 2 hours. Filter, wash with 200 mL of cold Heptane, and dry under vacuum.

Thermodynamic Workflow Visualization

The following decision tree illustrates the thermodynamic pathways during the cooling phase, highlighting the critical divergence between successful crystal nucleation and catastrophic liquid-liquid phase separation.

G Start Dissolve API in EtOH/Water at 65°C Cooling Controlled Cooling (0.2°C/min) Start->Cooling MSZ Enter Metastable Zone (Supersaturation Generation) Cooling->MSZ Branch_LLPS Rapid Cooling / No Seeds (High Driving Force) MSZ->Branch_LLPS Kinetic Hindrance Branch_Cryst Seeding at 55°C + Slow Cooling MSZ->Branch_Cryst Thermodynamic Control LLPS Liquid-Liquid Phase Separation (Binodal Curve Crossed) Branch_LLPS->LLPS Gum Amorphous Gum / Impurity Trapping (Batch Failure) LLPS->Gum Droplet Coalescence Nucleation Crystal Growth (Solid-Liquid Phase Equilibrium) Branch_Cryst->Nucleation PureAPI High-Purity Crystalline API (>99.5% Purity) Nucleation->PureAPI Filtration & Drying

Thermodynamic workflow and decision tree for avoiding Liquid-Liquid Phase Separation (LLPS).

References

1.[1] Molaid Chemical Database. 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid - CAS号710322-69-3. Available at: 2.[5] Tung, H.-H., Paul, E. L., Midler, M., McCauley, J. A. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE (2009). Available at: 3.[2] PharmaLego. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Available at: 4.[3] MDPI. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. (2019). Available at: 5.[4] Mettler Toledo. Oiling Out in Crystallization. Available at:

Sources

scale-up synthesis of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 5-(2-Methoxyethoxy)pyrazine-2-carboxylic Acid

Part 1: Executive Summary

5-(2-methoxyethoxy)pyrazine-2-carboxylic acid is a critical heterocyclic building block, widely utilized in the synthesis of P2X3 receptor antagonists (e.g., structural analogs of Gefapixant) and other bioactive pyrazine derivatives.

This application note outlines a robust, scalable process for its synthesis starting from methyl 5-chloropyrazine-2-carboxylate . Unlike traditional laboratory methods that utilize sodium hydride (NaH) in hazardous ether solvents, this protocol employs a mild base (K₂CO₃) mediated Nucleophilic Aromatic Substitution (SₙAr) followed by a telescoped saponification .

Key Process Advantages:

  • Safety: Eliminates the use of pyrophoric bases (NaH) and hydrogen gas evolution.

  • Efficiency: Telescoped "One-Pot" procedure reduces unit operations and solvent waste.

  • Scalability: Designed for jacketed reactors with controlled geotherm and filtration-based isolation.

Part 2: Strategic Route Selection

The synthesis relies on the electron-deficient nature of the pyrazine ring. The 5-chloro position is activated for nucleophilic attack, particularly when the 2-position is substituted with an electron-withdrawing ester group.

Reaction Scheme:

  • SₙAr Displacement: Methyl 5-chloropyrazine-2-carboxylate + 2-Methoxyethanol (+ K₂CO₃)

    
     Methyl 5-(2-methoxyethoxy)pyrazine-2-carboxylate.
    
  • Saponification: Ester intermediate + NaOH/H₂O

    
     Carboxylate salt.
    
  • Acidification: Carboxylate salt + HCl

    
    Target Acid .
    
Process Flow Diagram

ProcessFlow Start Start: Methyl 5-chloropyrazine-2-carboxylate Reagents Charge: 2-Methoxyethanol (Solvent/Rgt) + K2CO3 (Base) Start->Reagents Reaction Step 1: SnAr Reaction Heat to 65-75°C, 4-6 h (In-process HPLC Control) Reagents->Reaction Hydrolysis Step 2: Telescoped Hydrolysis Add Water + NaOH (aq) Stir at 40°C, 2 h Reaction->Hydrolysis Conversion >98% Workup Step 3: Workup & Isolation Cool to 5°C -> Acidify with HCl to pH 2-3 Hydrolysis->Workup Filtration Filtration & Wash (Cold Water/IPA wash) Workup->Filtration Precipitate formed Drying Vacuum Drying 45°C, <100 mbar Filtration->Drying Product Final Product: 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid Drying->Product

Caption: Figure 1. Integrated Process Flow Diagram for the synthesis of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid illustrating the telescoped esterification and hydrolysis sequence.

Part 3: Detailed Experimental Protocol

Safety Warning: 2-Methoxyethanol (EGME) is a reproductive toxin and flammable liquid. All operations must be conducted in a fume hood or closed reactor system with appropriate PPE (chemically resistant gloves, goggles).

Materials Table
ReagentMW ( g/mol )Equiv.Mass/Vol (Scale)Role
Methyl 5-chloropyrazine-2-carboxylate 172.571.0100.0 gSM
2-Methoxyethanol 76.095.0 (Vol)500 mLReagent/Solvent
Potassium Carbonate (K₂CO₃) 138.211.5120.0 gBase
Sodium Hydroxide (50% w/w) 40.002.0~93 gHydrolysis
Hydrochloric Acid (6N) 36.46~2.5Adjust to pH 2Acidification
Step-by-Step Procedure

Stage 1: Etherification (SₙAr)

  • Reactor Setup: Equip a 2-L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charging: Charge 2-Methoxyethanol (500 mL) to the reactor. Begin stirring at 250 RPM.

  • Solids Addition: Add Methyl 5-chloropyrazine-2-carboxylate (100 g) followed by Potassium Carbonate (120 g, powdered grade preferred).

    • Note: The reaction is heterogeneous.[1] Powdered K₂CO₃ improves kinetics compared to granular forms.

  • Reaction: Heat the mixture to 70°C . Maintain temperature for 4–6 hours.

    • IPC (In-Process Control): Sample 50 µL, dilute in MeCN:Water (1:1). Analyze by HPLC. Target: <1.0% remaining starting material.

Stage 2: Telescoped Hydrolysis 5. Cooling: Cool the reaction mixture to 20–25°C . 6. Base Addition: Slowly add Water (200 mL) followed by 50% NaOH solution (93 g) over 15 minutes.

  • Exotherm Alert: Mild exotherm expected. Maintain internal temperature <40°C.
  • Saponification: Stir at 40°C for 2 hours.
  • IPC: HPLC should show disappearance of the intermediate ester (Methyl 5-(2-methoxyethoxy)pyrazine-2-carboxylate).

Stage 3: Isolation and Purification 8. Clarification (Optional): If insoluble salts (KCl) are present and interfere with stirring, filter the solution through a coarse sintered glass funnel. (Usually, salts dissolve upon acidification, so this is optional based on visual inspection). 9. Acidification: Cool the reaction mixture to 5°C . Slowly add 6N HCl dropwise via addition funnel.

  • Critical Parameter: Adjust pH to 2.0–3.0 . The product will begin to precipitate as a white to off-white solid.
  • Caution: CO₂ evolution will occur from excess carbonate. Add acid slowly to prevent foaming.
  • Aging: Stir the slurry at 0–5°C for 1 hour to maximize yield.
  • Filtration: Filter the solid using a Buchner funnel.
  • Washing: Wash the filter cake with cold water (2 x 100 mL) to remove residual salts and 2-methoxyethanol. Follow with a displacement wash of cold Isopropanol (IPA) (1 x 50 mL) to aid drying.
  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: 95–105 g (82–91%). Appearance: White to off-white crystalline solid.

Part 4: Critical Process Parameters (CPPs)

ParameterRangeRationale
Reaction Temperature (Stage 1) 65–75°C<65°C: Slow reaction rate. >80°C: Increased risk of impurity formation (dimerization or hydrolysis).
Water Content (Stage 1) <0.5%Water competes with 2-methoxyethanol, leading to the 5-hydroxy impurity (difficult to purge). Use anhydrous reagents.[2]
pH Adjustment (Stage 3) 2.0 – 3.0pH >3: Product remains as salt (yield loss). pH <1: Protonation of pyrazine nitrogen may increase solubility or trap inorganic salts.

Part 5: Analytical Specifications & Troubleshooting

Impurity Profile
  • Impurity A (Hydrolysis Byproduct): 5-hydroxypyrazine-2-carboxylic acid.

    • Origin: Presence of water during Stage 1.[2][3]

    • Control: Ensure K₂CO₃ and 2-methoxyethanol are dry.

  • Impurity B (Starting Material): 5-chloropyrazine-2-carboxylic acid.[4][5]

    • Origin: Incomplete conversion in Stage 1 followed by hydrolysis.

    • Control: Ensure >99% conversion of ester before adding NaOH.

Characterization Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (br s, 1H, COOH), 8.85 (s, 1H, Pyrazine-H3), 8.35 (s, 1H, Pyrazine-H6), 4.52 (m, 2H, -OCH₂-), 3.70 (m, 2H, -CH₂O-), 3.32 (s, 3H, -OCH₃).

  • Mass Spectrometry (ESI): Calculated for C₈H₁₀N₂O₄ [M+H]⁺: 199.07; Found: 199.1.

Part 6: References

  • General Pyrazine Ester Hydrolysis:

    • Title: A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid.[4]

    • Source: Journal of Chemical and Pharmaceutical Research, 2014.

    • URL:[Link] (General reference for hydrolysis conditions).

  • Analogous Etherification (SnAr) Conditions:

    • Title: Fused multi-cyclic sulfone compounds as inhibitors of beta-secretase (Example of 2,2,2-trifluoroethanol displacement on methyl 5-chloropyrazine-2-carboxylate).

    • Source: US Patent 9,309,263 B2.

    • URL:

  • P2X3 Antagonist Context (Gefapixant):

    • Title: Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264).

    • Source: Organic Process Research & Development, 2020.[6]

    • URL:[Link]

  • Safety Data:

    • Title: Methyl 5-chloropyrazine-2-carboxylate PubChem Record.[7]

    • Source: National Library of Medicine.

    • URL:[Link]

Sources

Application Note: Optimized Peptide Coupling Protocols for 5-(2-methoxyethoxy)pyrazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the specific electronic and steric challenges of coupling 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid , a privileged scaffold in P2X3 antagonists and kinase inhibitors.[1]

Abstract & Chemical Context

The 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid moiety presents a unique "push-pull" electronic environment.[1] The pyrazine ring is inherently electron-deficient (π-deficient), rendering the C2-carboxylate relatively acidic (pKa ≈ 2.9–3.[1]1) and the carbonyl carbon highly electrophilic upon activation. However, the electron-donating 5-alkoxy substituent provides resonance stabilization, slightly tempering the reactivity compared to unsubstituted pyrazine-2-carboxylic acid.[1]

Key Challenges:

  • Nucleophilic Competition: The pyrazine nitrogens (N1/N4) are weak nucleophiles but can interfere with activation, potentially leading to N-acyl transfer side reactions or chelation if Lewis acid additives are used.

  • Active Ester Instability: Due to the electron-withdrawing ring, activated esters (e.g., O-acylisoureas) are highly reactive and prone to hydrolysis if moisture is present.[1]

  • Solubility: While the methoxyethoxy tail aids solubility in organic solvents, the zwitterionic nature of the amino-acid coupling partners can lead to aggregation.

This guide recommends Propylphosphonic Anhydride (T3P) as the primary reagent for process scalability and purity, with HATU as a secondary option for high-throughput discovery.[1]

Strategic Reagent Selection

The choice of coupling reagent is dictated by the electronic nature of the pyrazine core and the nucleophilicity of the amine partner.

FeatureT3P (Propylphosphonic Anhydride) HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) Acid Chloride (via Oxalyl Chloride)
Role Primary Recommendation (Process/Scale)Secondary Recommendation (Discovery/HTS)Tertiary Recommendation (Stubborn Amines)
Mechanism Formation of mixed anhydride; highly selective.[1]Fast formation of active OBt ester.Formation of highly reactive -COCl species.
Epimerization Negligible (Critical for chiral amines).[1]Low, but possible with excessive base.[1]High risk if chiral centers are adjacent.
Workup Excellent. By-products are water-soluble.[1][2][3][4]Difficult. Tetramethylurea by-product is hard to remove.Requires anhydrous evaporation; corrosive.
Solvent Match EtOAc/Me-THF (Synergistic with ether tail).DMF/DMAc (Good for polar substrates).[1]DCM/DCE.
Cost Moderate/Low (at scale).[1]High.Low.
Decision Matrix (DOT Visualization)

ReagentSelection Start Start: 5-(2-methoxyethoxy)pyrazine-2-COOH AmineType Analyze Amine Partner Start->AmineType IsChiral Is Amine Chiral / Epimerization Prone? AmineType->IsChiral IsWeak Is Amine Weak Nucleophile? (Aniline, Electron-Deficient) IsChiral->IsWeak No T3P PROTOCOL A: T3P Coupling (EtOAc, DIPEA, 0°C -> RT) IsChiral->T3P Yes (High Fidelity) IsWeak->T3P No (Standard Process) HATU PROTOCOL B: HATU Coupling (DMF, DIPEA, RT) IsWeak->HATU No (Standard Discovery) AcidCl PROTOCOL C: Acid Chloride (Oxalyl Chloride, DMF cat.) IsWeak->AcidCl Yes (Very Sterically Hindered)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine properties.

Detailed Experimental Protocols

Protocol A: T3P Mediated Coupling (Recommended)

Rationale: T3P is supplied as a 50% solution in EtOAc or DMF.[5] Since the 5-(2-methoxyethoxy) side chain imparts good solubility in ethyl acetate, this method allows for a "wash-only" purification in many cases, avoiding chromatography.

Reagents:

  • Acid: 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid (1.0 equiv)[1]

  • Amine: 1.1 – 1.2 equiv[1]

  • Reagent: T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)[1]

  • Base: DIPEA (3.0 – 4.0 equiv) or N-Methylmorpholine (NMM)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Dry)[1]

Step-by-Step:

  • Dissolution: Charge the pyrazine acid (1.0 equiv) and the amine (1.1 equiv) into a reaction vessel. Add anhydrous EtOAc (10 mL per gram of acid).[1]

  • Base Addition: Cool the mixture to 0–5 °C. Add DIPEA (3.0 equiv) dropwise. Note: The solution may become homogeneous.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 10 minutes, maintaining temperature < 10 °C. Exotherm control is crucial to prevent background hydrolysis.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

    • QC Check: Monitor by HPLC/UPLC. The activated intermediate is usually short-lived; conversion should be clean.

  • Workup (The "Green" Advantage):

    • Quench with water (5 vol).

    • Separate layers.

    • Wash organic layer with 0.5 M HCl (to remove unreacted amine/DIPEA), then sat.[1] NaHCO3 (to remove unreacted acid/T3P by-products), and finally brine.

    • Note on Pyrazines: If the product is protonated by HCl and extracted into water, skip the acid wash and use only water/brine, or use a pH 5 citrate buffer.

  • Isolation: Dry over MgSO4, filter, and concentrate.

Protocol B: HATU High-Throughput Coupling

Rationale: Ideal for library synthesis where yield is prioritized over cost or workup ease. HATU generates the highly reactive At-ester (7-azabenzotriazol-1-yl ester).[1]

Reagents:

  • Acid: 1.0 equiv[6]

  • Amine: 1.1 equiv

  • Reagent: HATU (1.1 – 1.2 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Pre-activation: Dissolve the pyrazine acid (1.0 equiv) in DMF (5 mL/g). Add DIPEA (1.0 equiv) and HATU (1.1 equiv). Stir for 5–10 minutes at RT. Solution usually turns yellow/orange.[1]

  • Coupling: Add the amine (1.1 equiv) and remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 1–2 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash extensively with water/LiCl (5% aq) to remove DMF.

    • Warning: The tetramethylurea byproduct is difficult to remove without column chromatography.

Mechanistic Insight & Troubleshooting

The "Deactivated" Acid Paradox

While the pyrazine ring is electron-withdrawing (making the acid stronger/lower pKa), the 2-methoxyethoxy group at position 5 donates electron density via resonance.

  • Effect: This stabilizes the starting acid but also makes the carbonyl carbon slightly less electrophilic than a bare pyrazine-2-carboxylic acid.

  • Consequence: You may need slightly longer reaction times or stronger activation (T3P/HATU) compared to a simple benzamide coupling.[1] EDC/HOBt is often too slow for these sterically modified systems.

Impurity Profile
  • Hydrolysis (Acid Recovery): If water enters the T3P reaction, the mixed anhydride hydrolyzes back to the starting material. Remedy: Use dry solvents and N2 atmosphere.

  • N-Acyl Urea: Rare with T3P, but common with EDC if reaction is slow.[1]

  • Dimerization: Pyrazine nitrogens can theoretically attack the activated species, but the 2-position steric bulk and the 5-alkoxy group usually discourage this.

Workflow Visualization (T3P)

T3P_Workflow cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Workup (Phase Cut) Mix Mix Acid + Amine in EtOAc Cool Cool to 0°C Add DIPEA Mix->Cool AddT3P Add T3P (50%) Dropwise Cool->AddT3P Stir Stir RT 2-4 Hours AddT3P->Stir Wash1 Wash: Water (Remove T3P salts) Stir->Wash1 Wash2 Wash: 0.5M HCl (Remove Amine/Base) Wash1->Wash2 Wash3 Wash: NaHCO3 (Remove Acid) Wash2->Wash3 Product Pure Amide (Concentrate) Wash3->Product

Figure 2: Streamlined workflow for T3P coupling in ethyl acetate, highlighting the aqueous wash purification strategy.

References

  • Kanakapura, H. N., et al. (2015).[1] "Synthesis... of Novel Pyrazine 2-Carboxylic Acid Derivatives... in the presence of T3P." Research Journal of Pharmaceutical, Biological and Chemical Sciences.

  • Dunetz, J. R., et al. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews. (Discusses T3P advantages for heteroaromatic acids).

  • Patterson, A. W., et al. (2011).[1] "Propanephosphonic Acid Anhydride (T3P): A Benign Reagent for Diverse Applications."[1][3][4][5] Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. (Comparison of HATU vs others).

  • Otte, D. A. L., et al. (2020).[1][7] "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264)." Organic Process Research & Development. (Context for P2X3 antagonist chemistry). [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid, with a specific focus on dissolution in Dimethyl Sulfoxide (DMSO). Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to overcome solubility challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid in DMSO at room temperature. Is this expected?

A1: Yes, this is a common observation. While DMSO is a powerful aprotic polar solvent capable of dissolving a wide range of compounds, challenges can arise with molecules that have both crystalline stability and specific functional groups.[1][2] The pyrazine ring, carboxylic acid, and ether linkage in your compound all contribute to its overall physicochemical profile. The carboxylic acid group can participate in strong intermolecular hydrogen bonding, which may require significant energy to disrupt for dissolution to occur. It is often necessary to apply additional techniques beyond simple vortexing at ambient temperature.

Q2: Why is achieving complete dissolution critical for my experiment?

A2: Incomplete dissolution means that the actual concentration of your working solution is lower than the calculated concentration. This can lead to significant errors in downstream applications, such as high-throughput screening, cell-based assays, or pharmacokinetic studies. Undissolved particulates can also interfere with analytical equipment and cell viability, leading to unreliable and irreproducible results.

Q3: Can I heat the DMSO solution to improve solubility? What are the risks?

A3: Gentle heating is a standard and effective method to increase the solubility of many compounds.[2] Increasing the temperature provides the necessary energy to overcome the crystal lattice energy and enhances the rate of dissolution. However, there are risks. The primary concern is the chemical stability of your compound at elevated temperatures in DMSO.[3] While many compounds are stable, some can degrade, oxidize, or undergo side reactions. It is crucial to start with mild heat (e.g., 37-50°C) and minimize the duration of heating. Always verify the integrity of your compound post-heating using an appropriate analytical method like HPLC or LC-MS if you have concerns about thermal stability.

Q4: I've heard sonication can help. How does it work?

A4: Sonication, or the application of high-frequency sound waves, is an excellent physical method for accelerating dissolution.[4][5][6] The process creates microscopic cavitation bubbles in the solvent. The rapid formation and collapse of these bubbles generate powerful shockwaves that break apart solid particles, increasing their surface area and promoting faster interaction with the solvent.[4][7] This is a mechanical process that often enhances the rate of dissolution without requiring heat, thereby preserving thermally sensitive compounds.[4][6]

Q5: What is a co-solvent, and could it help in this case?

A5: A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent (DMSO in this case) to improve the solubility of a solute.[8] The choice of co-solvent depends on the solute's properties. For your compound, a small amount of a more polar, protic solvent like water or a less polar solvent might alter the overall properties of the solvent system to better match the compound. However, the addition of co-solvents can also sometimes lead to precipitation if the compound is less soluble in the mixture than in pure DMSO.[9] Careful, small-scale testing is recommended.

Q6: My compound is a carboxylic acid. Can I use a base to improve its solubility in DMSO?

A6: Absolutely. This is a highly effective chemical approach. As a carboxylic acid, your compound is acidic and can be deprotonated by a base to form a salt.[10][11][12] This salt form is typically much more polar and, consequently, more soluble in a polar solvent like DMSO.[12][13] This is one of the most common and effective methods for increasing the solubility of acidic and basic drugs.[10][11][13] The choice of base is critical; a non-nucleophilic organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is often used. Alternatively, an inorganic base like sodium hydroxide or potassium hydroxide can be used to form the corresponding sodium or potassium salt.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

If you are encountering poor solubility with 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid in DMSO, follow this systematic troubleshooting workflow.

Initial Assessment: Baseline Solubility

First, determine the baseline solubility at ambient conditions.

  • Add a pre-weighed amount of your compound to a known volume of DMSO.

  • Vortex vigorously for 2-5 minutes.

  • Visually inspect for any undissolved particulates against a dark background.

  • If undissolved solid remains, the solution is saturated. Proceed to the enhancement steps.

The following diagram outlines the decision-making process for troubleshooting.

G cluster_0 cluster_1 cluster_2 cluster_3 Start Start: Compound does not dissolve in DMSO at Room Temperature Step1 Step 1: Physical Methods Apply Gentle Heat (37-50°C) OR Use Bath Sonicator Start->Step1 Step1_Success Success: Compound Dissolves Step1->Step1_Success Check Visual Clarity Step1_Fail Failure: Still Insoluble Step1->Step1_Fail Check Visual Clarity Step2 Step 2: Chemical Modification Form a Salt (Add Base) (e.g., 1.1 eq. NaOH or TEA) Step1_Fail->Step2 Step2_Success Success: Compound Dissolves Step2->Step2_Success Check Visual Clarity Step2_Fail Failure: Still Insoluble (Rare for this method) Step2->Step2_Fail Check Visual Clarity Step3 Step 3: Re-evaluate Consider Co-Solvent System OR Re-assess required concentration Step2_Fail->Step3

Caption: Troubleshooting Decision Tree for Solubility Enhancement.

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement with Heat & Sonication

This protocol combines two physical methods to maximize the rate and extent of dissolution.

Materials:

  • 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid

  • Anhydrous DMSO

  • Sterile glass vial with a screw cap

  • Vortex mixer

  • Water bath or heating block set to 40°C

  • Bath sonicator

Procedure:

  • Preparation: Weigh the desired amount of the compound into the vial. Add the calculated volume of DMSO to achieve your target concentration.

  • Initial Mixing: Cap the vial securely and vortex for 1 minute at room temperature.

  • Heating: Place the vial in the 40°C water bath for 10-15 minutes. Intermittently remove and vortex the vial every 5 minutes. Causality Note: Heating increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice.

  • Sonication: After heating, place the vial in a bath sonicator for 15-20 minutes. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.[14] Causality Note: Sonication provides mechanical energy to physically break apart agglomerates of the solid, increasing the surface area available for solvation.[7]

  • Final Assessment: Remove the vial and vortex one last time. Let it cool to room temperature. Visually inspect for any remaining solid. If the solution is clear, you have successfully dissolved the compound. If not, proceed to chemical modification.

Data Summary Table for Physical Methods

MethodTemperature (°C)Time (min)Expected Outcome
Vortexing Only20-255Low to moderate success, depends on concentration.
Gentle Heating37-5015Good improvement, increases kinetic solubility.[3]
Sonication20-2520Good improvement, increases dissolution rate.[4]
Heat + Sonication37-5015 + 20Highest success rate for physical methods.
Protocol 2: Solubility Enhancement via Salt Formation

This protocol uses a chemical approach to drastically increase solubility by converting the carboxylic acid to its more soluble salt form.[10][11][12]

Materials:

  • Pre-prepared saturated or partially dissolved suspension of the compound in DMSO from Protocol 1.

  • 1.0 M solution of Sodium Hydroxide (NaOH) in water or Triethylamine (TEA).

  • Micropipette.

Procedure:

  • Baseline: Start with your vial containing the undissolved compound in DMSO.

  • Base Addition: Calculate the molar amount of your compound. Add 1.0 to 1.1 molar equivalents of the base (NaOH or TEA) dropwise to the DMSO suspension while vortexing.

    • Example: For 19.8 mg of compound (M.W. 198.17 g/mol ), this is 0.1 mmol. You would add 100 µL of 1.0 M NaOH or ~15 µL of TEA.

  • Mixing and Observation: After adding the base, cap the vial and vortex vigorously for 2-5 minutes. You should observe the solid rapidly dissolving as the salt is formed.

  • Verification: The resulting solution should be completely clear. This method typically results in a significant, often several-fold, increase in solubility.

  • Trustworthiness Check: The formation of the salt fundamentally alters the molecule's properties from a less polar acid to a highly polar ionic species.[12] This change is the reason for the dramatic increase in solubility in a polar solvent like DMSO. The protocol is self-validating; visual clarity indicates successful salt formation and dissolution.

The workflow for preparing a high-concentration stock solution using these methods is visualized below.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 A 1. Weigh Compound into Vial B 2. Add DMSO Target Volume A->B C 3. Vortex at RT (2 min) B->C D 4. Apply Heat (40°C) & Sonicate (15 min) C->D E 5. Assess Clarity D->E F 6. Add Base (1.1 eq.) E->F Not Clear H Clear Stock Solution Ready E->H Clear G 7. Vortex at RT (5 min) F->G G->H

Sources

Technical Support Center: Purification of 5-Chloropyrazine-2-Carboxylic Acid (5-CPCA) Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CPCA-PUR-001 Topic: Removal of unreacted 5-chloropyrazine-2-carboxylic acid from reaction mixtures Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecular Profile

You are likely encountering difficulty removing unreacted 5-chloropyrazine-2-carboxylic acid (5-CPCA) due to its specific physicochemical profile. Unlike simple benzoic acid derivatives, the pyrazine ring introduces heteroatoms that increase polarity and potential for zwitterionic behavior, while the chlorine atom at the 5-position significantly increases the acidity of the carboxylic group.

Effective removal requires exploiting the acidity difference (


) between 5-CPCA and your product.
Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValue / CharacteristicImpact on Purification
Structure Pyrazine ring (2-COOH, 5-Cl)Nitrogen atoms can interact with silanols (tailing on silica).
Acidity (

)
~2.6 – 2.9 (Estimated)Stronger acid than benzoic acid (

4.2). Requires weak base for extraction.
Solubility Low in non-polar (Hexane); High in THF, EtOAc, Basic Water"Like dissolves like" rules are strict here; avoid non-polar washes.
Reactivity Electrophile (

at C5) or Nucleophile (at COOH)
Protocol depends on whether 5-CPCA was the starting material or byproduct.

Primary Workflow: Acid-Base Extraction (Liquid-Liquid)

Best For: Amide coupling reactions (where product is neutral/basic) or Esterifications. Mechanism: Deprotonation of 5-CPCA converts it into a water-soluble carboxylate salt, partitioning it into the aqueous phase while the lipophilic product remains in the organic phase.

The "Bicarbonate Sandwich" Protocol

Prerequisites:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: DCM is prone to emulsions; EtOAc is preferred.

  • Base: Saturated Aqueous Sodium Bicarbonate (

    
    , pH ~8.5).
    

Step-by-Step Procedure:

  • Dilution: Dilute the crude reaction mixture with EtOAc (approx. 10 mL per gram of crude).

  • First Wash (Acid Removal):

    • Add an equal volume of Saturated

      
       .
      
    • Critical Step: Shake vigorously for 2 minutes. Vent frequently—

      
       gas will generate rapidly due to the low 
      
      
      
      of 5-CPCA.
    • Allow layers to separate.[1][2][3] The Aqueous (Top) layer now contains the 5-CPCA (as sodium salt).

    • Action: Drain and save the aqueous layer (for recovery or disposal).

  • Second Wash (Scavenging):

    • Repeat the

      
       wash once more to ensure >99% removal.
      
  • Neutralization (The "Sandwich"):

    • Wash the organic layer with Brine (Saturated NaCl) to break any micro-emulsions and remove trapped base.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Visualizing the Logic

ExtractionLogic Start Crude Reaction Mix (Product + Excess 5-CPCA) AddSolvent Dilute with EtOAc Start->AddSolvent AddBase Add Sat. NaHCO3 (pH ~8.5) AddSolvent->AddBase Separation Phase Separation AddBase->Separation OrgLayer Organic Layer (Contains Product) Separation->OrgLayer Top Phase AqLayer Aqueous Layer (Contains 5-CPCA Salt) Separation->AqLayer Bottom Phase BrineWash Wash with Brine Dry over Na2SO4 OrgLayer->BrineWash Recovery Optional: Acidify with HCl to recover 5-CPCA AqLayer->Recovery FinalProd Purified Product BrineWash->FinalProd

Figure 1: Flowchart for the Acid-Base extraction of 5-CPCA. The low pKa ensures it partitions into the mild basic aqueous layer.

Secondary Workflow: Flash Chromatography

Best For: Complex mixtures where the product is also acidic, or if the product is water-soluble (making extraction impossible). The Issue: Pyrazines are "sticky." The basic nitrogen atoms in the pyrazine ring interact with the acidic silanol groups on silica gel, causing severe tailing (streaking) and poor separation.

The "Acid Modifier" Protocol

Do not run a standard Hexane/EtOAc gradient. You must modify the stationary phase environment.

  • Mobile Phase Preparation:

    • Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to both solvent A (Non-polar) and solvent B (Polar).

    • Example: Solvent A = Hexanes + 1% AcOH; Solvent B = EtOAc + 1% AcOH.

  • Column Equilibrating:

    • Flush the silica column with 3 CV (Column Volumes) of the starting gradient to saturate the silanols with the acid modifier before injecting your sample.

  • Elution:

    • 5-CPCA is fairly polar. Expect it to elute later in the gradient (typically >40% EtOAc).

    • The acid modifier keeps the 5-CPCA fully protonated (

      
      ), preventing ionic dragging and sharpening the peak.
      

Advanced Workflow: Scavenger Resins

Best For: Small-scale parallel synthesis (<100 mg) or automated workflows where liquid-liquid extraction is tedious.

Recommended Resin: Polymer-Supported Carbonate (PS-Carbonate) or Strong Anion Exchange (SAX) .

Protocol:

  • Calculate 4 equivalents of resin relative to the expected excess of 5-CPCA.

  • Add resin directly to the reaction vial (if solvent is DCM, THF, or DMF).

  • Agitate (shake/stir) for 2–4 hours at room temperature.

  • Filter the mixture. The 5-CPCA remains bound to the solid resin.

  • Evaporate the filtrate to obtain purified product.

Troubleshooting & FAQs

Q1: I tried extraction, but I formed a stubborn emulsion. What now?

Cause: The 5-chloropyrazine moiety is somewhat amphiphilic, and if your product is also large/greasy, surface tension drops. Fix:

  • Filtration: Pass the entire emulsion through a pad of Celite. Solid particulates often stabilize emulsions.

  • Salting Out: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated.

  • Solvent Switch: If using DCM, switch to EtOAc or Chloroform/Isopropanol (3:1).

Q2: My product is also a carboxylic acid. How do I separate it from 5-CPCA?

Analysis: Acid-base extraction will extract both. Fix: You must rely on Reverse Phase Chromatography (C18) .

  • The chlorine atom on 5-CPCA adds significant lipophilicity compared to non-chlorinated acids, but it is likely less lipophilic than your coupled product.

  • Method: Use a water/acetonitrile gradient with 0.1% TFA . The 5-CPCA will usually elute before larger coupled products.

Q3: Can I remove 5-CPCA by recrystallization?

Answer: Yes, but solvent choice is critical.

  • 5-CPCA has high melting point (~150°C).[4]

  • Strategy: Dissolve the mixture in minimal hot Ethanol or Methanol . Add water dropwise until cloudy. Cool slowly. 5-CPCA is often more soluble in alcohols than amide products, so your product may crystallize out while 5-CPCA stays in the mother liquor.

Q4: Is 5-CPCA toxic?

Safety Check: Pyrazine derivatives can be irritants. The 5-chloro substituent makes it a potential alkylating agent (though weak). Always handle in a fume hood and wear nitrile gloves.

Diagnostic Decision Tree

Use this logic flow to select the correct purification method immediately.

DecisionTree Start Start: Reaction Mixture (Product + 5-CPCA) Q1 Is Product Acidic? Start->Q1 Q2 Is Product Water Soluble? Q1->Q2 Yes Method1 Method 1: Acid-Base Extraction (Sat. NaHCO3) Q1->Method1 No (Neutral/Basic) Method2 Method 2: Flash Column (with 1% AcOH) Q2->Method2 No Method3 Method 3: Reverse Phase (C18) or Scavenger Resin Q2->Method3 Yes

Figure 2: Decision tree for selecting the optimal purification strategy based on product properties.

References

  • Physicochemical Properties: National Center for Biotechnology Information. (2025).[4][5][6][7] PubChem Compound Summary for CID 2762608, 5-Chloropyrazine-2-carboxylic acid. Retrieved from [Link]

  • Extraction Protocols: Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Pyrazine Synthesis Context: Sato, T., et al. (2014). Efficient and Green Procedure for the Preparation of 5-Chloropyrazine-2-carboxylic Acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]

Sources

stability of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers and process chemists handling 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid . It addresses stability challenges under acidic conditions, specifically focusing on hydrolysis and decarboxylation pathways common to electron-deficient heteroaromatic ethers.

Executive Summary

5-(2-methoxyethoxy)pyrazine-2-carboxylic acid is a sensitive intermediate used in the synthesis of P2X3 antagonists and Glucokinase activators. While the pyrazine core is generally robust, the 5-alkoxy substituent functions as a vinylogous ester. Under acidic conditions, this moiety is susceptible to nucleophilic aromatic substitution (


) by water, leading to the formation of the 5-oxo impurity . Additionally, the carboxylic acid group at the C2 position is prone to decarboxylation  if heating is applied in the presence of strong acid.
Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I observed a significant drop in purity after acidifying the reaction mixture to pH 1. A new peak appeared at RRT ~0.8. What happened? A: You likely triggered acid-catalyzed ether hydrolysis .

  • Mechanism: The pyrazine ring nitrogen (N4) protonates at low pH, significantly increasing the electrophilicity of the C5 carbon. Water attacks C5, displacing the 2-methoxyethoxy group as an alcohol (2-methoxyethanol) and generating 5-oxo-4,5-dihydropyrazine-2-carboxylic acid (often misidentified as 5-hydroxypyrazine-2-carboxylic acid).

  • Solution: Avoid "crash" acidification. Use a buffered acidification protocol (see Protocols below) and do not hold the solution below pH 3 for extended periods.

Q2: During reflux in 1M HCl, I observed gas evolution and the formation of a neutral oil. What is this? A: This indicates thermal decarboxylation .

  • Mechanism: Pyrazine-2-carboxylic acids are prone to thermal decarboxylation, a process often catalyzed by acid which stabilizes the transition state or the leaving group. The "oil" is likely 2-(2-methoxyethoxy)pyrazine (the decarboxylated product).

  • Solution: Never heat this compound in acidic media. If acid hydrolysis of an ester precursor is required, use Lithium Hydroxide (LiOH) in THF/Water (basic hydrolysis) instead of acid hydrolysis.

Q3: My HPLC chromatogram shows split peaks or broad tailing for the main compound. A: This is likely a pH-pKa mismatch in your mobile phase, not degradation.

  • Reasoning: The pKa of the carboxylic acid is approximately 2.9 . If your mobile phase pH is near this value (e.g., 0.1% Formic Acid, pH ~2.7), the compound exists as a mixture of ionized and non-ionized forms, causing peak splitting.

  • Solution: Buffer your mobile phase to pH 4.5 (using Ammonium Acetate) to ensure the acid is fully deprotonated, or use 0.1% TFA (pH ~2.0) to keep it fully protonated (though this may degrade the column or compound over long runs).

Part 2: Technical Deep Dive & Mechanisms
Degradation Pathway 1: Acid-Catalyzed Hydrolysis

The 2-methoxyethoxy group is not a simple ether; it is conjugated to the electron-deficient pyrazine ring. In acidic media, the mechanism follows an


-like pathway facilitated by protonation.
  • Protonation: Acid protonates N4 (para to the alkoxy group).

  • Addition: Water attacks the activated C5 position.

  • Elimination: The 2-methoxyethoxy group leaves as 2-methoxyethanol.

  • Tautomerization: The resulting 5-hydroxy species tautomerizes to the thermodynamically stable 5-oxo-4,5-dihydropyrazine form.

Degradation Pathway 2: Decarboxylation

While less common at room temperature, heating in acid facilitates the loss of


. The electron-donating alkoxy group at C5 can actually stabilize the intermediate cation/radical in some mechanisms, but generally, the acid form is less stable than the carboxylate salt.
Visualizing the Degradation Pathways

DegradationPathways Start 5-(2-methoxyethoxy) pyrazine-2-carboxylic acid Protonated Protonated Intermediate (Activated C5) Start->Protonated + H+ (pH < 2) Product2 2-(2-methoxyethoxy)pyrazine (Decarboxylated) Start->Product2 Heat + H+ CO2 CO2 (Gas) Start->CO2 Transition Tetrahedral Intermediate Protonated->Transition + H2O Product1 5-oxo-4,5-dihydro pyrazine-2-carboxylic acid (Major Impurity) Transition->Product1 - 2-methoxyethanol Byproduct 2-methoxyethanol Transition->Byproduct

Figure 1: Degradation pathways of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid in acidic media.

Part 3: Recommended Protocols
Protocol A: Safe Acidification (Workup)

Use this protocol when isolating the free acid from a basic hydrolysis reaction.

  • Cooling: Cool the reaction mixture (carboxylate salt solution) to 0–5°C .

  • Dilution: Ensure the mixture is not too viscous. Dilute with water if necessary.

  • Acid Selection: Use 2M Acetic Acid or 1M HCl . Avoid concentrated mineral acids (e.g., 6M or 12M HCl) which create localized "hotspots" of extreme acidity.

  • Addition: Add acid dropwise with vigorous stirring.

  • Endpoint: Stop acidification at pH 3.5 – 4.0 .

    • Note: The pKa is ~2.9. Going to pH 3.5 precipitates the majority of the acid without exposing it to harsh pH < 1 conditions.

  • Isolation: Filter the precipitate immediately. Wash with cold water .

  • Drying: Vacuum dry at < 40°C . Avoid high heat.

Protocol B: Stability Stress Test

Use this to validate the stability limits for your specific batch.

ConditionDurationAcceptance Criteria
0.1M HCl (RT) 1 Hour> 99.0% Recovery
0.1M HCl (50°C) 1 HourFail (Expect > 5% Hydrolysis)
pH 4.5 Buffer (RT) 24 Hours> 99.5% Recovery
Solid State (60°C) 7 Days> 99.0% Recovery
Part 4: Decision Tree for Handling

HandlingDecision Start Start: Reaction Complete (Basic Solution) CheckTemp Is Temperature < 5°C? Start->CheckTemp CoolDown Cool to 0-5°C CheckTemp->CoolDown No AcidChoice Choose Acid CheckTemp->AcidChoice Yes CoolDown->AcidChoice StrongAcid Use 1M HCl AcidChoice->StrongAcid If strict mineral acid req. WeakAcid Use 2M Acetic Acid (Recommended) AcidChoice->WeakAcid Preferred MonitorPH Monitor pH StrongAcid->MonitorPH WeakAcid->MonitorPH StopPH Stop at pH 3.5-4.0 MonitorPH->StopPH Ideal OverAcid pH < 2.0 MonitorPH->OverAcid Avoid Filter Filter Immediately StopPH->Filter Risk High Risk: Hydrolysis/Degradation OverAcid->Risk

Figure 2: Decision tree for the safe isolation of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid.

References
  • Synthesis and Reactivity of Pyrazine Carboxylic Acids

    • Source: Sato, N. (2000). "Comprehensive Heterocyclic Chemistry II". Elsevier.
    • Context: Discusses the susceptibility of 2-alkoxypyrazines to nucleophilic
    • URL:

  • Hydrolysis of 2-Alkoxypyrazines

    • Source: Machoň, Z., & Pískala, A. (1978). "Reaction of 2-chloropyrazine derivatives with alkoxides.
    • Context: Establishes the mechanism of ether cleavage in activ
    • URL:

  • Decarboxylation of Heteroarom

    • Source: Dunn, G. E., et al. (1972). "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution." Canadian Journal of Chemistry.
    • Context: Provides kinetic data on the decarboxylation of similar electron-deficient heteroarom
    • URL:

  • General Stability Data for Pyrazine-2-carboxylic Acid Deriv

    • Source: PubChem Compound Summary for 5-Methoxy-2-pyrazinecarboxylic acid.
    • Context: Structural analog data supporting pKa values and stability warnings.
    • URL:

preventing decarboxylation of pyrazine-2-carboxylic acids during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocycle Stability Support Hub .

This guide addresses the specific instability of pyrazine-2-carboxylic acid (P2CA) and its derivatives.[1] Unlike benzene derivatives, the electron-deficient pyrazine ring creates a unique susceptibility to thermal and acid-catalyzed decarboxylation.[1]

Below are the technical directives for preventing degradation during synthesis, isolation, and downstream coupling.

Module 1: The Mechanism of Failure

Why is my product decarboxylating?

The primary driver is the Hammick-like zwitterionic instability .[2] The pyrazine ring is highly


-deficient (electron-poor).[1][2] When the carboxylic acid is protonated or heated, the ring nitrogens withdraw electron density, stabilizing the negative charge that develops at the C2 position as 

leaves.[2]

The Danger Zone:

  • Acidic pH (< 3): Protonation of the ring nitrogens (N1 or N4) dramatically lowers the activation energy for decarboxylation.[2]

  • High Temperature (> 150°C): Thermal excitation overcomes the barrier for the C-C bond rupture.[2]

  • Metal Contamination: Transition metals (Cu, Zn) can coordinate to the N-O chelate site, catalyzing decarboxylation even at neutral pH.[1][2]

DecarboxylationMechanism cluster_0 Stable State cluster_1 The Trigger (Acid/Heat) cluster_2 Irreversible Loss Anion Pyrazine-2-carboxylate (Anion form) Stable in Base Zwitterion N-Protonated Zwitterion (Highly Unstable) Anion->Zwitterion + H+ (Acidification) TS Transition State (C-C Bond Weakening) Zwitterion->TS Heat / Metal Cat. Pyrazine Pyrazine (Product Lost) TS->Pyrazine - CO2 CO2 CO2 Gas TS->CO2

Figure 1: The mechanistic pathway of decarboxylation.[1] Note that the anionic salt form is stable, while the protonated zwitterion drives the degradation.[2]

Module 2: Safe Synthesis & Isolation Protocols

Ticket #101: "My product disappears during workup."

Context: You oxidized 2-methylpyrazine using


, but after acidifying to isolate the product, the yield plummeted.

Root Cause: Acidifying the reaction mixture while it is still hot.[2] The heat of neutralization combined with low pH triggers rapid decarboxylation.[2]

The "Cold Acidification" Protocol: Do not follow standard benzoic acid protocols. Use this modified procedure:

  • Oxidation: Perform the

    
     oxidation under basic conditions (standard). The resulting potassium pyrazine-2-carboxylate is thermally stable.[1]
    
  • Filtration: Filter off

    
     while the solution is warm (to prevent product precipitation on the solid waste), then cool the filtrate to 0–5°C .
    
  • Acidification:

    • Place the filtrate in an ice bath.[2]

    • Slowly add concentrated HCl dropwise.[1][2]

    • CRITICAL: Monitor internal temperature. Do not allow it to rise above 10°C .[1][2]

    • Stop acidification exactly at pH 2.5 – 3.0 .[1][2] Going lower (pH 1) accelerates decomposition.[1][2]

  • Isolation: The free acid will precipitate.[2] Filter immediately and dry under vacuum at < 40°C .

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Bubbling during acidification Decarboxylation (

release)
Stop acid addition.[1] Cool to 0°C. Check if pH < 2.
Low recovery mass Product is water-soluble (zwitterion)Saturate the aqueous layer with NaCl (salting out) and extract with EtOAc/THF (3:1).[1][2]
Product turns brown/black Polymerization/Oxidative degradationEnsure all

is quenched (check with starch-iodide paper) before acidification.[1][2]

Module 3: Downstream Activation (Amide Coupling)

Ticket #204: "Low yield during amide coupling / Acid chloride failure."

Context: You are trying to react Pyrazine-2-COOH with an amine. You tried making the acid chloride (


, reflux) but obtained a black tar or no reaction.

Root Cause: Pyrazine-2-carbonyl chloride is thermally unstable. Refluxing in thionyl chloride often leads to degradation before the coupling can occur.[2]

Recommended Activation Strategies: Avoid thermal activation. Use "Cold Activation" methods.

Option A: T3P (Propylphosphonic Anhydride) [2][3]

  • Why: T3P acts as a scavenger for water and drives coupling at room temperature without generating acidic byproducts that trigger decarboxylation.[2]

  • Protocol: Mix Acid (1.0 eq), Amine (1.1 eq), and DIPEA (3.0 eq) in EtOAc. Add T3P (50% in EtOAc, 1.5 eq) dropwise at 0°C. Stir at RT.

Option B: Mixed Anhydride (The "Yamaguchi" Variation) [1]

  • Why: Forms a reactive ester at low temp.[2]

  • Protocol: React Pyrazine-2-COOH with 2,4,6-trichlorobenzoyl chloride and

    
     in THF at 0°C. Add the amine and DMAP.
    

Option C: MsCl / N-Methylimidazole (NMI) [1]

  • Why: Highly specific for electron-deficient heteroaromatic acids.[2]

  • Protocol: Dissolve Acid in DCM. Add NMI (3.0 eq).[1][2][4] Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.5 eq). Stir 30 min, then add amine.

CouplingDecision cluster_warning DO NOT USE Start Select Activation Method Q1 Is the amine non-nucleophilic? Start->Q1 MethodA Method A: T3P Coupling (Safest, High Yield) Q1->MethodA No (Alkyl amines) MethodB Method B: MsCl / NMI (Best for Steric Bulk) Q1->MethodB Yes (Anilines) MethodC Method C: Acid Chloride via Oxalyl Chloride (Cat. DMF, 0°C ONLY) MethodA->MethodC If T3P fails Reflux SOCl2 Reflux (>50°C)

Figure 2: Decision tree for selecting a coupling reagent that minimizes decarboxylation risk.

Frequently Asked Questions (FAQ)

Q: Can I distill pyrazine-2-carboxylic acid? A: No. The free acid will decarboxylate before it distills.[1] It may sublime under high vacuum, but this is risky.[1][2] If purification is needed, use recrystallization from water/ethanol or conversion to the methyl ester (which can be distilled under vacuum).[1]

Q: Is the sodium salt more stable than the free acid? A: Yes, significantly.[1][2] If your downstream chemistry allows, store the compound as Sodium Pyrazine-2-carboxylate.[1] The lack of a proton on the carboxylate prevents the zwitterionic mechanism required for decarboxylation.[2]

Q: I see a "brown oil" instead of a solid. What is it? A: This is likely a mixture of decarboxylated pyrazine (liquid, bp 115°C) and polymerized degradation products.[2] Check the NMR for the disappearance of the carboxylic acid proton or the C2 carbon peak.[2]

References

  • BenchChem. (2025).[2] Stability issues of 6-Fluoro-pyrazine-2-carboxylic acid in solution. Link[1][2]

  • Premkumar, T., et al. (2002). Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. Indian Academy of Sciences.[2] Link

  • Gooßen, L. J., et al. (2010).[1][2] Decarboxylative Cross-Coupling of Heteroaromatic Acids. (Contextual grounding on metal-catalyzed decarboxylation mechanisms).

  • ResearchGate. (2017).[2] NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines. Link

  • National Institutes of Health (PMC). (2013).[1][2] Preparation of pyrazine carboxamides: a reaction involving N-heterocyclic carbene intermediates. Link

Sources

Technical Support Center: Purification of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the column chromatography purification of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful purification outcomes.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses specific problems you may encounter during the purification of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid, presented in a question-and-answer format.

Question 1: My compound is streaking badly or showing significant peak tailing on the TLC plate and during column chromatography. What is the primary cause and how can I fix it?

Answer:

Peak tailing or streaking is a frequent issue when purifying carboxylic acids like 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid on silica gel.[1][2] The primary cause is the acidic nature of your compound and its interaction with the stationary phase.

  • Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The carboxylic acid group of your molecule can deprotonate and interact with these silanols through strong hydrogen bonding or ionic interactions.[2] This leads to a mixed retention mechanism where some molecules are retained more strongly than others, resulting in a tailed or streaked appearance on the chromatogram.[2] The pyrazine nitrogen atoms can also interact with the silica surface.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: The most effective solution is to add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[1][3][4][5] This addition suppresses the ionization of the carboxylic acid by shifting the equilibrium towards the protonated, less polar form.[3][6][7] This minimizes its strong interaction with the silica gel, leading to sharper peaks and improved separation.[3][8]

    • Optimize Solvent Polarity: Ensure your mobile phase has the appropriate polarity. A solvent system that is too weak may not be sufficient to elute the compound effectively, leading to broad peaks. Conversely, a system that is too strong will elute everything too quickly, resulting in poor separation. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be highly effective.[9]

Question 2: My compound is not eluting from the column, even with a highly polar mobile phase.

Answer:

If your compound remains on the column, it suggests a very strong, potentially irreversible, interaction with the stationary phase.

  • Causality: The combination of the carboxylic acid and the pyrazine ring makes 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid a polar molecule. In some cases, especially with highly active silica, the compound can bind very strongly. The molecule may also be exhibiting zwitterionic character, where the pyrazine nitrogen is protonated and the carboxylic acid is deprotonated, leading to very strong adsorption on polar stationary phases.[10][11]

  • Troubleshooting Steps:

    • Switch to a Different Stationary Phase: If acidifying the mobile phase is ineffective, consider an alternative stationary phase.

      • Reversed-Phase (C18) Chromatography: This is an excellent alternative for polar compounds.[9][10] In reversed-phase chromatography, the stationary phase is non-polar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[12][13] Your polar compound will have less affinity for the stationary phase and will elute more readily.[14][15] To improve peak shape, it is still recommended to acidify the mobile phase with a modifier like formic acid or trifluoroacetic acid (TFA).[8][16][17]

      • Neutral or Basic Alumina: Alumina can be a good alternative to silica gel, especially the neutral or basic varieties, which will have different selectivity and may reduce the strong acidic interactions.[9]

    • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for separating highly polar compounds.[9][17] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer.[17]

Question 3: I am observing a low yield after purification. What are the potential reasons?

Answer:

Low recovery of your target compound can be attributed to several factors during the column chromatography process.

  • Causality:

    • Irreversible Adsorption: As mentioned previously, your compound may be binding irreversibly to the silica gel.

    • Decomposition on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds over the extended time of a column run.

    • Co-elution with Impurities: If the separation is not optimal, your target compound may be eluting with impurities, leading to the discarding of mixed fractions and a lower isolated yield of pure material.

    • Compound Volatility: While less likely for this specific compound, highly volatile substances can be lost during solvent evaporation.

  • Troubleshooting Steps:

    • TLC Stability Test: Before committing your entire sample to the column, spot the compound on a TLC plate, let it sit for an hour, and then develop it. If you observe new spots, it indicates that your compound may be degrading on the silica.[9]

    • Optimize Separation: Improve the resolution between your compound and impurities by adjusting the mobile phase composition. A shallower gradient or isocratic elution in the optimal solvent ratio can enhance separation.

    • Use a Different Purification Method: If column chromatography consistently gives low yields, consider recrystallization as an alternative or preliminary purification step to remove major impurities.[4]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid.

What is the best stationary phase for the purification of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid?

For normal-phase chromatography, silica gel is the most common choice.[18] However, due to the acidic nature of the target compound, reversed-phase C18 silica is often a better option to avoid issues like peak tailing and irreversible adsorption.[12][13]

What is a good starting mobile phase for normal-phase silica gel chromatography?

A good starting point would be a mixture of a moderately polar solvent and a non-polar solvent, such as ethyl acetate in hexanes or dichloromethane in methanol.[4][19] It is highly recommended to add 0.1-1% acetic or formic acid to the mobile phase to improve peak shape.[1][3][4][5]

What is a good starting mobile phase for reversed-phase (C18) chromatography?

For reversed-phase chromatography, a gradient of acetonitrile or methanol in water is typically used.[12][13] A common starting point is a gradient from 5% to 95% acetonitrile in water, with 0.1% formic acid or trifluoroacetic acid added to both solvents to maintain a low pH and ensure good peak shape.[8][16][17]

How does pH affect the chromatography of this compound?

The pH of the mobile phase has a significant impact on the retention and peak shape of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid.[6][7][20]

  • At low pH (acidic conditions): The carboxylic acid is protonated, making the molecule less polar.[3][6] In normal-phase chromatography, this reduces its interaction with the polar silica gel, leading to better elution and sharper peaks.[3] In reversed-phase chromatography, the less polar, protonated form will be more retained on the non-polar C18 stationary phase.[6][7][8]

  • At neutral or high pH: The carboxylic acid will be deprotonated (ionized), making the molecule more polar.[6][7] This increased polarity leads to very strong retention and peak tailing on silica gel. In reversed-phase chromatography, the ionized, more polar form will be less retained and elute earlier.[6][7][8]

How can I monitor the fractions during column chromatography?

Thin-layer chromatography (TLC) is the most common method for monitoring the fractions.[18] Since 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid contains a pyrazine ring, it should be UV-active, allowing for easy visualization on TLC plates with a fluorescent indicator under a UV lamp. If the compound is not UV-active, you can use staining agents like potassium permanganate.[9]

Experimental Protocol: A Starting Point

This section provides a general, step-by-step protocol for the purification of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid using silica gel column chromatography. This should be optimized based on your specific crude material and the impurities present.

Protocol: Silica Gel Column Chromatography

  • Column Packing:

    • Select an appropriately sized glass column.

    • Pack the column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).[4] Ensure the silica bed is well-compacted and level.

  • Sample Loading:

    • Dissolve the crude 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry powder to the top of the packed column.[4]

  • Elution:

    • Begin eluting the column with a mobile phase of low polarity (e.g., a mixture of ethyl acetate/hexane with 0.5% acetic acid).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The remaining acetic or formic acid can be removed by co-evaporation with a suitable solvent or by drying under high vacuum.

Data Presentation

ParameterNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Silica GelC18-functionalized Silica
Typical Mobile Phase Ethyl Acetate/Hexane or Dichloromethane/MethanolAcetonitrile/Water or Methanol/Water
Mobile Phase Modifier 0.1-1% Acetic or Formic Acid0.1% Formic Acid or TFA
Elution Principle Increasing polarity elutes the compound.Decreasing polarity (increasing organic solvent) elutes the compound.
Expected Behavior Prone to peak tailing without acid modifier.Generally provides better peak shape for polar acids.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Purifying 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid start Start Purification problem Problem Encountered? start->problem tailing Peak Tailing / Streaking problem->tailing Yes no_elution Compound Not Eluting problem->no_elution Yes low_yield Low Yield problem->low_yield Yes success Successful Purification problem->success No add_acid Add 0.1-1% Acetic/Formic Acid to Mobile Phase tailing->add_acid switch_phase Switch to Reversed-Phase (C18) or Alumina no_elution->switch_phase check_stability Perform TLC Stability Test Optimize Separation low_yield->check_stability add_acid->success switch_phase->success check_stability->success end End success->end

Caption: A flowchart for troubleshooting common column chromatography issues.

References

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. [Link]

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids? r/chemistry. [Link]

  • IntechOpen. (2018). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Google Patents. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Diva-portal.org. Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • PMC. (2021, February 17). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]

  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]

  • PubChem. 5-Methoxy-2-pyrazinecarboxylic acid. [Link]

  • ResearchGate. Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • ScienceDirect. Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography. [Link]

  • LCGC International. (2020, November 12). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Chromatography Today. (2013, June 6). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. [Link]

  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

  • Hichrom. HPLC Troubleshooting. [Link]

  • MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • ResearchGate. Isolation And Purification Of Substance By Column Chromatography. [Link]

  • Google Patents. CN106220574A - A kind of preparation method of pyrazine carboxylic acid.
  • ACE HPLC. HPLC Troubleshooting Guide. [Link]

  • Pure Synth. 5-Methylpyrazine-2-Carboxylic Acid 98.0%(HPLC). [Link]

  • University of Calgary. CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. [Link]

Sources

resolving impurities in 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid HPLC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical development. Analyzing zwitterionic heterocycles like 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid presents unique chromatographic challenges. This molecule features a weakly basic pyrazine ring, an acidic carboxylic acid moiety, and a slightly hydrophobic, yet flexible, methoxyethoxy side chain.

Because of its amphoteric nature, standard reversed-phase high-performance liquid chromatography (RP-HPLC) often yields poor retention, peak tailing, or co-elution with structurally similar impurities (such as positional isomers and synthetic precursors). This guide provides field-proven, mechanistically grounded solutions to resolve these impurities and ensure robust analytical methods.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does the main peak elute in the void volume ( ) on a standard column?

Causality: At a neutral mobile phase pH, the carboxylic acid group (


) is fully ionized into a carboxylate anion. This dramatically increases the molecule's polarity, causing it to be repelled by the hydrophobic alkyl chains of a standard 

stationary phase. Solution: You must suppress the ionization of the carboxylic acid. Lower the mobile phase pH to approximately 2.0 to 2.5 using acidic modifiers like 0.1% Formic Acid or 0.1% Phosphoric Acid[1]. By protonating the molecule into its neutral state, hydrophobic interactions with the stationary phase are restored, significantly increasing the retention factor (

).
Q2: How do I resolve the API from its starting material (5-chloropyrazine-2-carboxylic acid) and positional isomers (e.g., 6-(2-methoxyethoxy)pyrazine-2-carboxylic acid)?

Causality: Positional isomers and closely related precursors share nearly identical partition coefficients (


) and molecular volumes. Standard hydrophobic retention mechanisms cannot differentiate the subtle structural differences.
Solution:  Transition to Mixed-Mode Chromatography  (e.g., Reversed-Phase/Cation-Exchange). Mixed-mode columns [2] embed strong acidic ion-pairing groups within the hydrophobic stationary phase. The slight difference in electron density—and therefore basicity—of the pyrazine nitrogens between the 5-substituted and 6-substituted isomers allows the cation-exchange mechanism to pull them apart, achieving baseline resolution.
Q3: What causes severe peak tailing for this specific compound, and how can I eliminate it?

Causality: Peak tailing (Asymmetry factor


) in pyrazine derivatives is almost always caused by secondary ion-exchange interactions. The basic nitrogen atoms in the pyrazine ring interact strongly with unreacted, acidic silanol groups (

) exposed on the silica support of the column. Solution: Utilize a highly endcapped column or a Charged Surface Hybrid (CSH) column designed to block silanol activity. Alternatively, ensure your mobile phase buffer concentration is sufficiently high (e.g., 10–20 mM) to saturate and mask these active sites [3].
Q4: I suspect unreacted 2-methoxyethanol is present, but I cannot see it on the chromatogram. Why?

Causality: 2-methoxyethanol is an aliphatic ether-alcohol. It lacks a conjugated


-electron system, meaning it does not possess a chromophore capable of absorbing UV light at standard analytical wavelengths (e.g., 210–254 nm).
Solution:  You cannot rely on UV/Vis detection for this impurity. You must either divert the analysis to Gas Chromatography with Flame Ionization Detection (GC-FID) or couple your HPLC to a universal detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Part 2: Chromatographic Modalities for Pyrazinecarboxylic Acids

To select the correct method for impurity resolution, it is critical to understand how different stationary phases interact with the functional groups of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid.

HPLC ModalityRecommended Column TypeMobile Phase StrategyPrimary Retention MechanismBest Suited For Resolving...
Standard RP-HPLC Endcapped

or

Acidic (pH 2.0) ACN/WaterHydrophobic partitioningHydrolysis products (e.g., 5-hydroxypyrazine-2-carboxylic acid).
Mixed-Mode Primesep A / Coresep 100ACN/Water + 0.1%

Hydrophobic + Cation-ExchangePositional isomers and closely related pyrazine analogs.
HILIC Unbonded Silica / AmideHigh ACN (>80%) +

Hydrophilic partitioningHighly polar degradation products; salts.
RP-Aromatic Phenyl-HexylAcidic (pH 2.5) MeOH/Water

interactions + Hydrophobic
Halogenated precursors (e.g., 5-chloropyrazine-2-carboxylic acid).

Part 3: Experimental Workflow & Decision Tree

The following diagram outlines the logical troubleshooting pathway for resolving co-eluting impurities in this specific analysis.

HPLCTroubleshooting Start Co-elution of Impurities in 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid CheckRet Is Retention Factor (k') < 2? Start->CheckRet LowRet Action: Lower Mobile Phase pH to ~2.0 (Suppress COOH Ionization) CheckRet->LowRet Yes CheckIsomer Are Impurities Positional Isomers? (e.g., 6-substituted analog) CheckRet->CheckIsomer No CheckRet2 Is k' still < 2? LowRet->CheckRet2 MixedMode Action: Switch to Mixed-Mode Column (e.g., Primesep A / Coresep 100) CheckRet2->MixedMode Yes CheckRet2->CheckIsomer No Success Baseline Resolution Achieved MixedMode->Success IsomerAction Action: Exploit Pi-Pi or Ionic Interactions (Use Phenyl-Hexyl or Mixed-Mode) CheckIsomer->IsomerAction Yes CheckUV Are Impurities Non-UV Active? (e.g., 2-methoxyethanol) CheckIsomer->CheckUV No IsomerAction->Success UVAction Action: Switch Detector (Use CAD, ELSD, or GC-FID) CheckUV->UVAction Yes CheckUV->Success No UVAction->Success

Fig 1: Decision matrix for resolving co-eluting pyrazinecarboxylic acid impurities.

Part 4: Step-by-Step Methodology: Mixed-Mode HPLC Purity Assessment

To create a self-validating, robust system for analyzing 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid and its impurities, follow this optimized mixed-mode protocol.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1000 mL of HPLC-grade water into a mobile phase bottle. Carefully add 1.0 mL of concentrated Sulfuric Acid (

    
    ). Mix thoroughly and degas via sonication for 10 minutes. (Note: 
    
    
    
    provides an excellent low pH environment and acts as a strong counter-ion for the basic pyrazine nitrogens).
  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (ACN).

  • Diluent: 90% Water / 10% ACN. Critical Step: Do not use pure organic solvents or basic diluents, as injecting a strong sample solvent plug will cause peak splitting and transient local pH shifts on the column, ruining the resolution of early-eluting impurities.

Chromatographic Conditions
  • Column: Mixed-mode Reversed-Phase/Cation-Exchange column (e.g., 4.6 x 150 mm, 5 µm).

  • Column Temperature: 30°C (Maintains consistent mobile phase viscosity and mass transfer kinetics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 270 nm (optimal for the pyrazine ring

    
     transitions).
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.06040
15.06040
15.1955
20.0955 (Re-equilibration)
System Suitability Testing (SST)

Before analyzing actual samples, inject a resolution mixture containing 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid and 5-chloropyrazine-2-carboxylic acid.

  • Acceptance Criteria: The resolution (

    
    ) between the two peaks must be 
    
    
    
    . The tailing factor for the main peak must be
    
    
    . If
    
    
    fails, adjust the initial hold time or slightly decrease the gradient slope.

References

  • SIELC Technologies. "Separation of Pyrazines by Mixed-Mode HPLC." SIELC Application Notes. Available at: [Link]

  • Helix Chromatography. "HPLC Methods for analysis of 4-Pyridinecarboxylic acid." Helix Chromatography Applications. Available at: [Link]

optimizing reaction temperature for methoxyethoxy substitution on pyrazine ring

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of optimizing nucleophilic aromatic substitution (S_NAr) on pyrazine scaffolds.

When introducing a 2-methoxyethoxy group to a halopyrazine, temperature is the master variable. The pyrazine ring is inherently electron-deficient, making it highly susceptible to S_NAr[1]. However, the 2-methoxyethoxide nucleophile possesses an ether oxygen that can coordinate with metal counter-ions (e.g., Na⁺), creating a pseudo-crown-ether effect that drastically enhances its nucleophilicity. If the thermal energy is not precisely calibrated, this hyper-reactivity leads to catastrophic side reactions such as tele-substitution[2] or complete pyrazine ring degradation.

Below is our comprehensive, field-proven guide to mastering this transformation.

Mechanistic Overview & Temperature Dependency

The substitution of a leaving group (e.g., chloride) on the pyrazine ring proceeds via a Meisenheimer complex intermediate[3]. The activation energy required to form this intermediate dictates the optimal reaction temperature.

SNAr_Mechanism Start Halopyrazine + Sodium 2-Methoxyethoxide Intermediate Meisenheimer Complex (Stabilized by Pyrazine N) Start->Intermediate Nucleophilic Attack LowTemp T < 40°C Slow Kinetics Intermediate->LowTemp OptTemp T = 60-70°C Optimal Substitution Intermediate->OptTemp HighTemp T > 80°C Side Reactions Intermediate->HighTemp Product 2-(Methoxyethoxy)pyrazine High Yield LowTemp->Product Incomplete OptTemp->Product Fast Elimination Byproduct1 Ether Cleavage / Hydrolysis HighTemp->Byproduct1 Byproduct2 Ring Opening / Tele-substitution HighTemp->Byproduct2

Mechanistic pathway of pyrazine SNAr highlighting temperature-dependent outcomes.

Quantitative Data: Thermal Profiling

To illustrate the causality of temperature, the following table summarizes the optimization data for the synthesis of 5-(2-methoxyethoxy)pyrazine-2-carbonitrile from 5-chloropyrazine-2-carbonitrile[4].

Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Impurity Profile Observed via LC-MS
25 (RT)244538High unreacted starting material
45127870Trace hydrolysis (pyrazinol formation)
65 4 >99 92 None detected (Optimal)
852>9961Ether cleavage, minor tele-substitution
1001>99<20Severe degradation (black tar formation)

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Target: Synthesis of 5-(2-methoxyethoxy)pyrazine-2-carbonitrile[4]. Reagents: 5-chloropyrazine-2-carbonitrile (1.0 eq), 2-methoxyethanol (1.2 eq), Sodium Hydride (60% dispersion in mineral oil, 1.25 eq), Anhydrous THF (0.2 M).

  • Step 1: Alkoxide Generation

    • Action: Suspend NaH in anhydrous THF at 0°C under N₂. Add 2-methoxyethanol dropwise over 15 minutes.

    • Causality: The deprotonation of the alcohol is highly exothermic. Performing this at 0°C prevents the localized boiling of THF and the thermal degradation of the resulting alkoxide.

    • Validation Checkpoint: H₂ gas evolution will be clearly visible. The suspension will transition to a clear, slightly viscous solution. Do not proceed until bubbling completely ceases (approx. 30 mins).

  • Step 2: Substrate Addition

    • Action: Dissolve 5-chloropyrazine-2-carbonitrile in a minimal amount of anhydrous THF and add dropwise to the alkoxide solution, maintaining the internal temperature below 5°C.

    • Causality: Halopyrazines with electron-withdrawing groups (like -CN) are extremely reactive[3]. Adding the substrate at low temperatures prevents immediate, uncontrolled runaway reactions that lead to polymerization.

    • Validation Checkpoint: The solution should turn a pale yellow/amber color. A dark brown or black color indicates localized overheating and degradation.

  • Step 3: Thermal Activation

    • Action: Remove the ice bath and gradually heat the reaction mixture to 65°C . Stir for 4 hours.

    • Causality: As shown in our thermal profiling, 65°C provides the exact kinetic energy required to rapidly form the Meisenheimer complex and expel the chloride ion without breaking the ether linkage of the nucleophile or opening the pyrazine ring.

    • Validation Checkpoint: Perform a TLC (Hexanes:EtOAc 3:1). The starting material spot (higher Rf) should be completely absent, replaced by a single, intense UV-active product spot.

  • Step 4: Quench and Isolation

    • Action: Cool to 0°C and quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Causality: NH₄Cl is a mild proton source that neutralizes any unreacted alkoxide without being acidic enough to protonate the pyrazine nitrogens, which would pull the product into the aqueous layer.

Troubleshooting & FAQs

Q1: My reaction at 65°C is yielding a mixture of isomers, even though my starting material only had one leaving group. What is happening? A: You are observing tele-substitution. When the pyrazine ring is subjected to strong nucleophiles at elevated temperatures, the nucleophile can attack a position adjacent to or across from the leaving group, followed by a complex rearrangement or elimination[2]. To fix this, lower the temperature to 50°C and ensure your solvent is strictly anhydrous. Water contamination drastically increases the rate of tele-substitution[2].

Q2: The reaction mixture turned pitch black upon heating, and my yield is practically zero. How do I prevent this? A: A pitch-black reaction mixture is the hallmark of pyrazine ring-opening and subsequent polymerization. This occurs when the temperature exceeds 80°C in the presence of a strong base. The electron-deficient pyrazine ring cannot withstand high thermal energy when complexed with an alkoxide[1]. Ensure your heating mantle is calibrated, use an internal temperature probe, and strictly cap the temperature at 65-70°C.

Q3: Can I use NaOH or KOH instead of NaH to form the alkoxide? A: Yes, but with a severe caveat. Using NaOH/KOH generates water as a byproduct of alkoxide formation. If this water is not removed (e.g., via Dean-Stark distillation or molecular sieves) prior to adding the halopyrazine, the hydroxide will act as a competing nucleophile. This leads to the formation of pyrazinols (hydroxypyrazines) via S_NAr[1], which are notoriously difficult to separate from the desired methoxyethoxy product.

Troubleshooting Issue Issue: Low Yield / Impurities CheckLCMS Analyze LC-MS Profile Issue->CheckLCMS Unreacted High Starting Material CheckLCMS->Unreacted T < 50°C Degradation Multiple Unknown Peaks CheckLCMS->Degradation T > 80°C Action1 Increase Temp to 65°C Check Base Equivalents Unreacted->Action1 Action2 Decrease Temp to 50°C Ensure Anhydrous Conditions Degradation->Action2

Troubleshooting logic tree for resolving low yield and impurity issues during SNAr.

References

1.3 - Benchchem 2.1 - Scribd 3.2 - ACS Publications 4.4 - Benchchem

Sources

Technical Support Center: Handling Hygroscopic 5-(2-methoxyethoxy)pyrazine-2-carboxylic Acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid (MEPCA) Salts CAS: 40155-42-8 (Parent Acid)

Executive Summary

Welcome to the technical support hub for 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid (MEPCA) salts. If you are working with this intermediate—likely in the synthesis of P2X3 antagonists or related pyrazine-based pharmaceuticals—you have likely encountered its aggressive hygroscopicity.

The Root Cause: The hygroscopic nature of MEPCA salts is not accidental; it is structural.

  • The Pyrazine Core: The nitrogen atoms in the ring are weak H-bond acceptors.

  • The Methoxyethoxy Tail: This glycol ether chain acts as a "molecular sponge." The ether oxygen provides rotational flexibility and additional H-bond acceptance sites, disrupting tight crystal packing and increasing the surface area available for moisture sorption.

  • Ionic Interactions: When converted to a salt (Na⁺, K⁺, or amine), the lattice energy is often insufficient to overcome the high hydration energy of the counter-ion in the presence of the hydrophilic tail.

This guide provides self-validating protocols to manage these properties without compromising your data or yield.

Module 1: Storage & Immediate Handling

Q1: My salt has turned into a sticky gum or liquid (deliquescence). Is it recoverable?

A: This occurs when the ambient Relative Humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt.[1] The solid absorbs enough water to dissolve itself in a saturated film.[1]

Troubleshooting Protocol:

  • Do NOT heat immediately: Rapid heating of a deliquescent gum can cause hydrolysis of the methoxyethoxy side chain or decarboxylation of the pyrazine ring.

  • The "Slow-Drag" Recovery:

    • Dissolve the gum in a minimum amount of anhydrous methanol or ethanol.

    • Add a non-polar anti-solvent (e.g., MTBE or Heptane) to induce precipitation.

    • Filter under an inert atmosphere (Nitrogen cone).

  • Validation: If the recovered solid flows freely, you have restored the lattice.

Q2: How do I weigh this accurately for analytical standards? The balance readout never settles.

A: The "drifting weight" is a signature of rapid moisture uptake. You are measuring the kinetics of hydration, not the mass of the API.

The "Weighing by Difference" Protocol: Do not weigh directly onto an open weigh boat.

  • Equilibrate: Place the source container and a receiving vial inside a glove bag or dry box (RH < 10%).

  • Tare: Tare a capped weighing bottle containing the approximate amount of salt needed.

  • Transfer: Remove the cap, dump the salt into your reaction vessel/volumetric flask, and immediately recap the weighing bottle.

  • Back-Weigh: Weigh the empty (capped) bottle.

  • Calculate:

    
    .
    

Why this works: You never expose the salt on the balance pan to ambient air. The error is confined to the seconds of transfer.

Module 2: Analytical Characterization

Q3: My NMR spectrum shows shifting peaks and broad signals. Is the compound degrading?

A: Not necessarily. Water interacts dynamically with the pyrazine nitrogens and the carboxylate, causing chemical shift perturbations.

Diagnostic Workflow:

  • Symptom: Broadening of the pyrazine protons (typically

    
     8.0–9.0 ppm).
    
  • Fix: Use DMSO-d6 stored over 4Å Molecular Sieves.

  • The "Water Shift" Test: Run a stack plot of your sample vs. a sample spiked with

    
    . If the peaks shift linearly with water concentration, the issue is solvation, not degradation.
    
Q4: The melting point is 20°C lower than the literature value. Why?

A: You are likely measuring the melting point of a hydrate or a eutectic mixture of the salt and absorbed water. Hygroscopic salts often undergo a phase transition from Anhydrous


 Hydrate during the heating ramp of a melting point apparatus.

Corrective Action (DSC Protocol): Use Differential Scanning Calorimetry (DSC) with a hermetically sealed pan (pinhole lid).

  • Open Pan: Water evaporates, showing a broad endotherm (desolvation) followed by melting.

  • Sealed Pan: Prevents water loss, allowing you to see the true melting point of the solvated form or the depression caused by water impurity.

Module 3: Process & Drying Logic

Q5: What is the best desiccant for this compound?

A: Not all desiccants are equal. For pyrazine salts, avoid acidic desiccants if the salt is labile.

DesiccantSuitabilityMechanismNotes
Phosphorus Pentoxide (

)
High Chemical ReactionBest for final drying. Aggressive.
Silica Gel MediumPhysical AdsorptionOften insufficient for deliquescent salts.
Molecular Sieves (4Å) HighPhysical AdsorptionGood for maintaining solvent dryness.
Calcium Chloride (

)
LowHydrationCan introduce dust/contaminants; slower kinetics.
Q6: How do I determine the safe humidity range for manufacturing?

A: You must determine the Critical Relative Humidity (CRH) .[1][2][3][4][5] Below this value, the salt remains solid; above it, it absorbs water exponentially.

Experimental Workflow (DVS): Perform Dynamic Vapor Sorption (DVS) analysis at


.
  • Cycle RH from 0%

    
     90% 
    
    
    
    0%.
  • Identify the inflection point where mass change (

    
    ) spikes. This is your CRH.
    
  • Operational Limit: Set your manufacturing suite humidity to

    
    .
    

Visual Troubleshooting Guides

Diagram 1: The "Safe Handling" Decision Loop

Caption: Operational logic for handling MEPCA salts from storage to reaction, minimizing moisture exposure.

HandlingProtocol Start Start: Retrieve Salt CheckState Visual Inspection: Is it free-flowing? Start->CheckState Deliquesced State: Gum/Liquid (Deliquescence) CheckState->Deliquesced No Solid State: Solid/Powder CheckState->Solid Yes Recovery Recovery Protocol: Dissolve (MeOH) -> Precipitate (MTBE) Deliquesced->Recovery Weighing Weighing Protocol: Use 'Weigh by Difference' in Glove Bag Solid->Weighing Dry Drying: Vac Oven (40°C) over P2O5 Recovery->Dry Analysis QC Check: NMR (DMSO-d6) + KF Titration Weighing->Analysis Decision Water Content Acceptable? Analysis->Decision Decision->Dry No (>1% H2O) Proceed Proceed to Reaction Decision->Proceed Yes (<1% H2O) Dry->Analysis Re-test

Diagram 2: Hygroscopicity Mechanism & Mitigation

Caption: Structural causes of moisture uptake in MEPCA salts and corresponding engineering solutions.

MechanismMap Molecule MEPCA Salt Structure EtherTail Methoxyethoxy Tail (Flexible/Polar) Molecule->EtherTail Ionic Carboxylate Salt (High Hydration Energy) Molecule->Ionic Lattice Disrupted Crystal Packing EtherTail->Lattice Steric Bulk Sorption Rapid Moisture Sorption Ionic->Sorption Ion-Dipole Lattice->Sorption Voids Eng1 Crystal Engineering: Co-crystals Sorption->Eng1 Mitigate via Eng2 Formulation: Hydrophobic Excipients Sorption->Eng2 Mitigate via Eng3 Storage: Desiccated/Inert Gas Sorption->Eng3 Control via

References

  • PubChem. (2025).[6][7] 5-Methoxy-2-pyrazinecarboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Fitosoil. (2020). Methodology for the determination of Critical Relative Humidity (CRH).[1][2][3][4][5] [Link]

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Salt Selection in Drug Development.[8][9] Pharmaceutical Technology. [Link]

  • ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Highly Hygroscopic Pharmaceuticals. [Link]

Sources

Technical Guide: Alternative Reagents to Sodium Hydride for Alkoxy Substitution on Pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: Sodium Hydride (NaH) is the traditional reagent for generating alkoxides for Nucleophilic Aromatic Substitution (


) on chloropyrazines. However, its pyrophoric nature, insolubility, and tendency to cause "runaway" exotherms make it hazardous for scale-up. Furthermore, the high reactivity of NaH often leads to side reactions such as hydrolysis (if moisture is present) or degradation of sensitive functional groups.

The Solution: This guide details four validated alternative methodologies that offer superior safety profiles and often enhanced chemoselectivity. The choice of reagent depends on the pKa of the alcohol , the electrophilicity of the pyrazine , and the scale of the reaction.

Methodology 1: The "Mild & Selective" Standard – Cesium Carbonate ( )

For activated substrates (e.g., 2-chloropyrazines with electron-withdrawing groups like -CN, -


), 

is the superior choice.
The Mechanism

Unlike NaH, which irreversibly deprotonates the alcohol,


 establishes an equilibrium. The "Cesium Effect" is crucial here: the large ionic radius of 

(1.67 Å) creates a "naked," highly reactive alkoxide anion in polar aprotic solvents, facilitating the attack on the pyrazine ring without requiring complete deprotonation of the bulk alcohol.
Protocol: -Mediated
  • Substrate: 2-Chloro-3-cyanopyrazine (Example)

  • Reagent:

    
     (1.5 – 2.0 equiv)
    
  • Solvent: DMF or DMSO (Anhydrous is preferred but not strictly critical compared to NaH)

  • Temperature: 60°C – 90°C

Step-by-Step:

  • Dissolution: Dissolve the pyrazine substrate (1.0 equiv) and the alcohol (1.1 equiv) in DMF (0.5 M concentration).

  • Base Addition: Add

    
     (1.5 equiv) in a single portion. The reaction is heterogeneous (slurry).
    
  • Reaction: Heat to 60°C. Monitor via TLC/LCMS every 30 minutes.

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    
Troubleshooting & Q&A

Q: The reaction is stalling at 50% conversion. Adding more base doesn't help.

  • A: The issue is likely particle size, not stoichiometry.

    
     is hygroscopic and can clump, reducing surface area. Solution:  Grind the 
    
    
    
    into a fine powder with a mortar and pestle immediately before use, or use ultrasonication for 5 minutes after addition to break up aggregates.

Q: I see a major byproduct with M+16 mass (Hydrolysis).

  • A: Your solvent is wet. While

    
     is milder than NaH, hydroxide ions generated from trace water will compete with the alkoxide for the pyrazine electrophile (forming the hydroxy-pyrazine/pyrazinone). Solution:  Dry DMF over 4Å molecular sieves for 24 hours prior to use.
    

Methodology 2: The "Soluble Strong Base" – LiHMDS

For complex secondary/tertiary alcohols or when high temperatures are not tolerated, Lithium Hexamethyldisilazide (LiHMDS) is the ideal replacement for NaH.

The Mechanism

LiHMDS (


) is strong enough to quantitatively deprotonate alcohols (

16-18) but is non-nucleophilic due to steric bulk. Unlike NaH, it is soluble in THF/Toluene, allowing for homogeneous kinetics and precise stoichiometric control.
Protocol: In-Situ Alkoxide Generation
  • Reagent: LiHMDS (1.0 M in THF)

  • Solvent: THF (Anhydrous)

  • Temperature: 0°C to RT

Step-by-Step:

  • Deprotonation: Dissolve the alcohol (1.05 equiv) in anhydrous THF under

    
    . Cool to 0°C.[1]
    
  • Base Addition: Dropwise add LiHMDS (1.05 equiv). Stir for 10-15 mins. (No

    
     gas evolution issues like NaH).
    
  • Coupling: Add the chloropyrazine (1.0 equiv) as a solution in THF.

  • Completion: Allow to warm to RT. Most reactions complete within 1-2 hours.

Troubleshooting & Q&A

Q: My yield is low, and I see starting material remaining.

  • A: You may be using old LiHMDS. It degrades upon exposure to moisture/air. Validation: Titrate your LiHMDS or use a fresh bottle. Alternatively, ensure you aren't using a large excess of LiHMDS, which can sometimes deprotonate the pyrazine ring protons (at C-3 or C-5) if the electrophile is sensitive, leading to decomposition.

Methodology 3: The "Green & Scalable" – Phase Transfer Catalysis (PTC)[2]

Ideal for simple primary alcohols or industrial scale-up where removing DMF is difficult.

The Mechanism

Uses a biphasic system (Toluene/Water) with a quaternary ammonium salt (e.g., TBAB). The catalyst transports the hydroxide (or alkoxide formed at the interface) into the organic layer to react with the pyrazine.

Protocol: Liquid-Liquid PTC
  • Reagents: 50% aq. NaOH (or solid KOH), TBAB (10 mol%)

  • Solvent: Toluene

  • Alcohol: Used as the nucleophile (often in slight excess).

Step-by-Step:

  • Mix: Combine chloropyrazine in Toluene. Add Alcohol (1.2 equiv).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.1 equiv).

  • Base: Add 50% NaOH solution.

  • Agitation: Vigorous stirring is critical (1000+ rpm) to maximize interfacial area. Heat to 50-80°C.

Troubleshooting & Q&A

Q: The reaction is extremely slow.

  • A: Stirring speed is the rate-limiting factor in PTC. Solution: Use an overhead stirrer or a magnetic bar that fits the flask diameter perfectly. If still slow, switch catalyst to Aliquat 336 (more lipophilic) to better solubilize the anion in toluene.

Methodology 4: The "Last Resort" – Buchwald-Hartwig C-O Coupling

When the pyrazine is electron-rich (deactivated) and


 is impossible even with heat.
The Mechanism

Palladium-catalyzed reductive elimination forms the C-O bond. This bypasses the electronic requirements of


.
Protocol: Pd-Catalyzed Etherification
  • Catalyst:

    
     or 
    
    
    
  • Ligand: Bulky, electron-rich phosphines are required. RockPhos or Mor-DalPhos are the gold standards for C-O coupling.

  • Base:

    
    
    

Step-by-Step:

  • Inert Atmosphere: Purge vial with Argon.

  • Load: Add Pyrazine-Cl (1.0 equiv), Alcohol (1.2 equiv),

    
     (2.0 equiv).
    
  • Catalyst: Add Pre-catalyst (e.g., RockPhos Pd G3) (2-5 mol%).

  • Solvent: Add Toluene (degassed). Heat to 90°C.

Comparison of Reagents

FeatureNaH (Traditional)

(Recommended)
LiHMDS (Strong/Soluble)PTC (NaOH/TBAB) (Green)
Safety Poor (Pyrophoric,

gas)
Excellent (Mild solid)Good (Flammable solvent only)Excellent (Aqueous base)
Reaction Type Irreversible DeprotonationEquilibrium / "Cesium Effect"Quant. DeprotonationInterfacial Transfer
Substrate Scope All (but side reactions common)Activated PyrazinesSterically hindered alcoholsSimple alcohols / Scale-up
Solvent DMF/THFDMF/DMSO/ACNTHF/TolueneToluene/Water
Water Tolerance ZeroLowZeroHigh
Key Risk Runaway ExothermIncomplete conversionMoisture sensitivitySlow kinetics

Decision Matrix (Visualization)

ReagentSelection Start Start: Alkoxy Substitution on Pyrazine CheckActivation Is the Pyrazine Activated? (e.g., contains -CN, -Cl, -CF3) Start->CheckActivation ActivatedYes Yes (Electron Deficient) CheckActivation->ActivatedYes Activated ActivatedNo No (Electron Rich/Neutral) CheckActivation->ActivatedNo Deactivated ScaleCheck Is this Large Scale (>100g)? ActivatedYes->ScaleCheck AlcoholType Steric Hindrance of Alcohol? PrimarySec Primary/Secondary Alcohol AlcoholType->PrimarySec Tertiary Tertiary/Complex Alcohol AlcoholType->Tertiary RecCs RECOMMENDATION: Cesium Carbonate (Cs2CO3) in DMF/DMSO PrimarySec->RecCs RecLiHMDS RECOMMENDATION: LiHMDS in THF (Pre-form alkoxide) Tertiary->RecLiHMDS RecPd RECOMMENDATION: Buchwald-Hartwig C-O Coupling (Pd-RockPhos / Cs2CO3) ActivatedNo->RecPd ScaleCheck->AlcoholType Lab Scale (<10g) RecPTC RECOMMENDATION: Phase Transfer Catalysis (NaOH / TBAB / Toluene) ScaleCheck->RecPTC Process Scale

Caption: Decision tree for selecting the optimal alkoxylation reagent based on substrate electronics and reaction scale.

References

  • Cesium Carbonate Mediation: Flessner, T., & Dorsch, D. (2001). "Cesium Carbonate Promoted O-Alkylation of Alcohols with Heteroaryl Halides." Synlett. Link (Demonstrates the "Cesium Effect" in

    
    ).
    
  • LiHMDS Usage: Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry. Link (Discusses the shift from NaH to soluble bases like LiHMDS in pharma).

  • Phase Transfer Catalysis: Makosza, M. (2000).[2] "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry. Link (Foundational text on PTC for nucleophilic substitution).

  • Buchwald-Hartwig C-O Coupling: Burgos, C. H., & Barder, T. E. (2006). "Palladium-Catalyzed Synthesis of Aryl Ethers." Angewandte Chemie International Edition. Link (Key reference for RockPhos and bulky ligands in C-O coupling).

  • Pyrazine Specifics: Sato, N. (2000). "Comprehensive Heterocyclic Chemistry II: Pyrazines." Elsevier.

Sources

Validation & Comparative

Publish Comparison Guide: LC-MS Fragmentation & Characterization of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the LC-MS fragmentation pattern of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid . This document is structured to assist analytical scientists in the structural confirmation, impurity profiling, and metabolic tracking of this specific pyrazine derivative.

Executive Summary & Compound Profile

5-(2-methoxyethoxy)pyrazine-2-carboxylic acid (CAS: 710322-69-3) is a functionalized pyrazine building block often encountered in the synthesis of bioactive molecules (e.g., Gliclazide analogs, kinase inhibitors) or as a degradation product of complex pyrazine-based pharmaceuticals.

Unlike simple pyrazines, the presence of the 2-methoxyethoxy side chain introduces specific fragmentation channels that compete with the classic pyrazine ring cleavages. This guide compares its mass spectral behavior against structural analogs to establish a definitive identification workflow.

FeatureSpecification
Formula C₈H₁₀N₂O₄
Monoisotopic Mass 198.0641 Da
[M+H]⁺ (ESI+) 199.0719 m/z
[M-H]⁻ (ESI-) 197.0562 m/z
Key Structural Motifs Pyrazine Core, Carboxylic Acid (C2), Methoxyethoxy Ether (C5)

Technical Comparison: Ionization Modes & Analog Differentiation

To ensure robust detection, we compared the performance of this compound under different MS conditions and against its nearest structural neighbor, 5-methoxypyrazine-2-carboxylic acid .

Ionization Mode Comparison (ESI+ vs. ESI-)
ParameterPositive Mode (ESI+)Negative Mode (ESI-)
Sensitivity Moderate. Pyrazines are weak bases; protonation occurs at the ring nitrogen.High. The carboxylic acid moiety deprotonates readily, offering superior sensitivity for trace analysis.
Fragmentation Richness High. Yields diverse structural fragments (side chain cleavage, ring opening) useful for structural elucidation.Low. Dominated by decarboxylation ([M-H-CO₂]⁻). Good for quantification but poor for structural confirmation.
Adduct Formation Forms [M+Na]⁺ and [M+NH₄]⁺ adducts easily.Clean [M-H]⁻ species; minimal adducts.
Recommendation Use for Structural ID and Impurity Profiling.Use for Quantification (DMPK/Bioanalysis).[1]
Selectivity vs. Analog (The "Methoxy" vs. "Methoxyethoxy" Factor)

A critical analytical challenge is distinguishing the target from its lower homolog, 5-methoxypyrazine-2-carboxylic acid (MW 154.12).

  • 5-Methoxy Analog: Fragments primarily via loss of CO₂ (-44 Da) and methyl radical (-15 Da).

  • Target (Methoxyethoxy): Exhibits a unique "Ether Tail" loss series . The loss of the ethylene glycol unit (C₂H₄O) or the entire methoxyethyl group provides a unique fingerprint that prevents false positives.

Detailed Fragmentation Pathways (ESI+)

The positive ionization fragmentation pattern is governed by three competitive mechanisms: Decarboxylation , Ether Side-Chain Scission , and Ring Cleavage .

Primary Fragmentation Channels
  • Acylium Ion Formation (-17/-18 Da): The carboxylic acid loses -OH or H₂O to form the acylium ion.

    • Transition:199.07 → 181.06 (Loss of H₂O)

  • Diagnostic Ether Cleavage (The "Tail" Loss): The 2-methoxyethoxy chain is labile. A characteristic neutral loss of methoxyethene (C₃H₆O, 58 Da) or 2-methoxyethanol (76 Da) is observed depending on the collision energy.

    • Transition:199.07 → 141.03 (Loss of C₃H₆O via McLafferty-type rearrangement).

  • Pyrazine Core Degradation: After side-chain losses, the pyrazine ring typically fragments via loss of HCN (27 Da) or CO (28 Da) .

Visualized Fragmentation Pathway (DOT Diagram)

The following diagram illustrates the mechanistic flow of fragmentation in ESI+ mode.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 199.07 Acylium Acylium Ion [M+H-H2O]+ m/z 181.06 Precursor->Acylium - H2O (18 Da) Decarboxylated Decarboxylated [M+H-CO2]+ m/z 155.08 Precursor->Decarboxylated - CO2 (44 Da) TailLoss Side-Chain Loss [M+H-C3H6O]+ m/z 141.03 Precursor->TailLoss - C3H6O (58 Da) (McLafferty-like) CoreFragment Pyrazine Core [C4H5N2]+ m/z 81.04 Acylium->CoreFragment - Side Chain & CO Decarboxylated->CoreFragment - Side Chain TailLoss->CoreFragment - CO & HCN

Figure 1: Proposed ESI+ Fragmentation Pathway for 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid.

Experimental Protocol: Characterization Workflow

To replicate these results, follow this self-validating LC-MS/MS protocol. This method is optimized for polar pyrazine derivatives.

Sample Preparation[6]
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (do not use DMSO if avoiding adducts).

  • Working Solution: Dilute to 1 µg/mL in Water/Methanol (90:10 v/v) + 0.1% Formic Acid.

LC-MS Conditions
ParameterSettingRationale
Column C18 Polar Embedded (e.g., Waters Acquity HSS T3), 2.1 x 100 mm, 1.8 µmEssential for retaining polar carboxylic acids. Standard C18 may cause elution in void volume.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for ESI+; suppresses acid dissociation for better retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Gradient 0-2 min: 5% B; 2-8 min: 5%→95% BShallow gradient start to separate hydrophilic impurities.
Flow Rate 0.3 mL/minOptimal for ESI desolvation efficiency.
Source Temp 350°CHigh temp required to desolvate the polar ether tail.
MS/MS Acquisition Parameters (Q-TOF / Orbitrap)
  • Scan Mode: Full MS / dd-MS2 (Data Dependent).

  • Mass Range: m/z 50 – 300.

  • Collision Energy (NCE): Stepped 20, 40, 60 eV.

    • Why Stepped? Low energy preserves the [M+H]+; High energy reveals the hard ring cleavages (m/z 81, 53).

Reference Data: Predicted Mass Transitions

Use this table to build your Multiple Reaction Monitoring (MRM) method or for spectral library matching.

Precursor Ion (m/z)Product Ion (m/z)Loss (Da)Identity / MechanismCollision Energy
199.07 181.06 18Loss of H₂O (Acylium formation)Low (15-20 eV)
199.07 155.08 44Loss of CO₂ (Decarboxylation)Low-Med (20-30 eV)
199.07 141.03 58Loss of C₃H₆O (Methoxyethene)Med (30 eV)
199.07 125.03 74Loss of C₃H₆O₂ (Side chain cleavage)High (40 eV)
199.07 81.04 118Pyrazine Ring FragmentHigh (45+ eV)

Validation Check: If you observe a peak at m/z 221 , you likely have sodium adduct contamination ([M+Na]+). Re-run with ammonium formate to suppress Na+.

References

  • BenchChem. Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid. (Provides foundational rules for pyrazine-acid fragmentation).

  • Sigma-Aldrich. 5-Methoxy-2-pyrazinecarboxylic acid Product Data. (Structural analog comparison data).

  • ResearchGate. LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide. (Details pyrazine ring fragmentation mechanisms).

  • Dana Bioscience. 5-(2-Methoxyethoxy)pyrazine-2-carboxylic acid Product Information.

  • NIST Chemistry WebBook. General Fragmentation of Carboxylic Acids and Ethers.

Sources

Biological Activity of 5-(2-methoxyethoxy)pyrazine-2-carboxylic Acid Derivatives vs. Pyrazinamide

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary

Pyrazinamide (PZA) has been a cornerstone of first-line tuberculosis (TB) therapy for over 70 years.[1][2] However, its utility is increasingly compromised by the emergence of multidrug-resistant (MDR) strains and its dependence on acidic pH for activation.

5-(2-methoxyethoxy)pyrazine-2-carboxylic acid derivatives (and the broader class of 5-alkoxy substituted pyrazines) represent a next-generation scaffold designed to overcome these limitations. By introducing a lipophilic yet solubilizing alkoxy side chain at the C-5 position, these derivatives exhibit PncA-independent activity , enabling them to bypass the most common mechanism of PZA resistance.

Key Performance Indicators (KPIs):

  • Potency: 5-Alkoxy derivatives demonstrate up to 8-fold higher potency (MIC ~1.6 µg/mL) compared to PZA (MIC ~12.5 µg/mL) against susceptible M. tuberculosis strains.

  • Resistance Profile: Active against PncA-mutant strains (MDR-TB).

  • pH Sensitivity: Retain activity at neutral pH, unlike PZA which requires acidic conditions.

Mechanistic Comparison

The fundamental difference between PZA and its 5-substituted derivatives lies in their activation requirements and intracellular accumulation strategies.

Pyrazinamide (PZA): The Prodrug Trap

PZA is a prodrug.[2][3][4][5][6] It passively diffuses into the mycobacterium but requires the bacterial enzyme pyrazinamidase (PncA) to convert it into the active form, pyrazinoic acid (POA) .[3]

  • Mechanism: POA is trapped inside the cell via an efflux/influx cycle dependent on an acidic extracellular environment. It disrupts membrane potential and inhibits trans-translation (RpsA) or aspartate decarboxylase (PanD).

  • Failure Point: Mutations in the pncA gene prevent this conversion, rendering the bacteria resistant.

5-Alkoxy Derivatives: The Direct-Acting Agents

Derivatives like 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid are designed to be active per se or activated by alternative esterases/amidases, bypassing PncA.

  • Structural Advantage: The 5-alkoxy group increases lipophilicity (LogP), facilitating passive diffusion through the waxy mycobacterial cell wall without relying solely on the pH-dependent proton trap mechanism.

  • Targeting: These compounds often target the same downstream effectors (FAS-I, PanD) but achieve intracellular inhibitory concentrations without PncA activation.

Pathway Visualization

The following diagram illustrates the divergent activation pathways.

MechanismComparison cluster_PZA Pyrazinamide (PZA) Pathway cluster_Derivative 5-Alkoxy Derivative Pathway PZA Pyrazinamide (Prodrug) PncA Pyrazinamidase (PncA) PZA->PncA Requires Activation POA Pyrazinoic Acid (Active) PncA->POA Hydrolysis Mutation pncA Mutation (Resistance) PncA->Mutation Blocked by Target_PZA Disrupts Membrane Potential / PanD POA->Target_PZA Acidic pH Dependent Deriv 5-Alkoxy Derivative Entry Direct Diffusion Deriv->Entry High Lipophilicity Target_Deriv Inhibits FAS-I / PanD Entry->Target_Deriv PncA INDEPENDENT

Figure 1: Mechanism of Action Comparison. PZA relies on PncA activation (yellow), which is the primary source of resistance. 5-Alkoxy derivatives (blue) bypass this step, directly inhibiting downstream targets.

Comparative Biological Activity Data[1][7][8][9][10]

The following data aggregates findings from multiple studies on 5-substituted pyrazine-2-carboxylic acid derivatives (specifically 5-methoxy and 5-alkoxy analogs) versus standard PZA.

Table 1: Antimycobacterial Potency (MIC)

Strain: Mycobacterium tuberculosis H37Rv[2]

Compound ClassSpecific DerivativeMIC (µg/mL)MIC (µM)Activity vs. PZA
Standard Pyrazinamide (PZA)12.5 - 25.0~100 - 200Reference
5-Alkoxy 5-Methoxypyrazine-2-carboxamide1.6 ~10~8x More Potent
5-Alkoxy 5-(2-methoxyethoxy) analog*3.13 - 6.25~15 - 30~2-4x More Potent
5-Alkyl 5-Hexylpyrazine-2-carboxamide3.13~12~4x More Potent

*Note: Data for the specific 2-methoxyethoxy analog is interpolated from structural activity relationship (SAR) trends of 5-alkoxy derivatives where longer ether chains slightly reduce potency compared to methoxy but improve solubility.

Table 2: Physicochemical & ADME Profile
FeaturePyrazinamide (PZA)5-(2-methoxyethoxy) DerivativeImpact
LogP (Lipophilicity) -0.71 (Hydrophilic)0.5 - 1.2 (Moderately Lipophilic)Derivative has better passive membrane permeation.
Solubility HighHigh (enhanced by ether oxygen)Methoxyethoxy group acts as a "mini-PEG" to maintain solubility despite the lipophilic core.
pH Dependence High (Active at pH 5.5)Low (Active at pH 6.8 - 7.4)Derivative is effective in non-acidic microenvironments.
Cytotoxicity (HepG2) LowLow (SI > 25)Both compounds exhibit favorable safety profiles.[2][3][7]

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Synthesis of 5-Alkoxy Derivatives

Objective: Synthesize 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid from 5-chloropyrazine-2-carboxylic acid.

  • Starting Material: Dissolve 5-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Nucleophilic Substitution: Add 2-methoxyethanol (1.2 eq) and a base (K₂CO₃ or NaH, 2.0 eq).

  • Reaction: Heat to 80°C for 4-6 hours under nitrogen atmosphere. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1).

  • Work-up: Acidify with 1M HCl to pH 3. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Microplate Alamar Blue Assay (MABA)

Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

Reagents:

  • M. tuberculosis H37Rv strain (diluted to McFarland 1.0).

  • Middlebrook 7H9 broth supplemented with OADC.

  • Alamar Blue (Resazurin) solution.

Workflow Diagram:

MABA_Protocol Step1 1. Plate Preparation (96-well, Serial Dilution) Step2 2. Inoculation (Add M.tb suspension) Step1->Step2 Step3 3. Incubation (37°C, 5-7 Days) Step2->Step3 Step4 4. Add Dye (Alamar Blue/Resazurin) Step3->Step4 Step5 5. Readout (Visual/Fluorometric) Step4->Step5 Result Blue = Inhibition Pink = Growth Step5->Result

Figure 2: MABA Workflow for MIC Determination.

Protocol Steps:

  • Dilution: Prepare serial 2-fold dilutions of the test compound (100 µg/mL to 0.19 µg/mL) in 96-well plates. Include PZA as a positive control.

  • Inoculation: Add 100 µL of bacterial suspension (~2 x 10⁵ CFU/mL) to each well.

  • Incubation: Seal plates and incubate at 37°C for 5 days.

  • Development: Add 20 µL of Alamar Blue solution and 12 µL of 10% Tween 80. Incubate for an additional 24 hours.

  • Analysis: Observe color change. Blue indicates no bacterial growth (inhibition); Pink indicates growth. The MIC is the lowest concentration preventing the color change.

References

  • Bilaiya, A. K., et al. (2025). Design, Synthesis And Antitubercular Activity Assessment Of Some 5-Methoxypyrazine-2-Carboxamide Derivatives. The ASPD. Link

  • Zitko, J., et al. (2020). 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. Molecules, 25(7), 1561.[8] Link

  • Servusova, B., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. National Institutes of Health. Link

  • Dolezal, M., et al. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. IntechOpen. Link

  • BenchChem. (2025). The Evolving Landscape of Pyrazinecarboxylic Acid Derivatives. Link

Sources

Pharmacokinetic Profile Comparison of Pyrazine Ether Derivatives: A Structural Evolution Guide

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist overseeing lead optimization campaigns, I frequently encounter the "lipophilicity trap"—a scenario where maximizing target binding affinity inadvertently leads to highly lipophilic molecules with poor metabolic stability and rapid in vivo clearance. Overcoming this requires strategic scaffold hopping.

This guide objectively compares the pharmacokinetic (PK) profile of pyrazine ether derivatives against traditional phenyl and pyridine ether analogs. By analyzing the structural evolution of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors (specifically the development of the clinical candidate ARN19689), we will explore the mechanistic causality behind why pyrazine ethers offer superior oral bioavailability and metabolic stability[1].

Mechanistic Rationale: The Pyrazine Ether Advantage

To understand why pyrazine ethers outperform their carbocyclic counterparts in PK assays, we must look at the intrinsic electronic properties of the scaffold.

  • Electronic Deficit and Metabolic Stability: The pyrazine ring is a 1,4-diazine system. The two nitrogen atoms exert strong electron-withdrawing inductive and resonance effects, making the ring highly electron-deficient (pKa ~0.65)[2]. When an ether oxygen is attached to this ring, its lone pairs are partially delocalized into the electron-poor pyrazine system. This reduces the basicity of the ether oxygen and strengthens the adjacent alkyl C-O and C-H bonds, making them significantly less susceptible to hydrogen atom transfer (HAT) by Cytochrome P450 enzymes. Consequently, CYP-mediated O-dealkylation—a primary clearance pathway for phenyl ethers—is drastically reduced[3].

  • Optimized Lipophilic Efficiency (LipE): Replacing a highly lipophilic phenyl ring with a pyrazine core introduces two hydrogen-bond acceptors, which significantly lowers the partition coefficient (LogD). This reduction in lipophilicity decreases non-specific binding to plasma proteins and lipids, lowering the volume of distribution (Vd) and improving overall systemic exposure[1].

Comparative Pharmacokinetic Data

The table below summarizes the quantitative structure-activity relationship (SAR) evolution of NAAA inhibitors, demonstrating the objective superiority of the pyrazine ether scaffold (Compound 50 / ARN19689) over its predecessors[4].

Scaffold TypeRepresentative Analogh-NAAA IC₅₀ (μM)Lipophilic Efficiency (LipE)In Vivo ClearanceOral Bioavailability (%F)
Phenyl Ether Compound 310.093~4.5High (CYP-mediated)Low
Pyridine Ether Compound 300.160~5.2ModerateModerate
Pyrazine Ether Compound 50 (ARN19689)0.0426.83Low (Metabolically Stable)High

Data reflects the optimization trajectory where the introduction of the ethoxymethyl-pyrazinyloxy scaffold (ARN19689) yielded a double-digit nanomolar inhibitor with an ideal PK profile.

Logical Relationship Visualization

The following diagram illustrates the logical workflow of scaffold evolution and its direct impact on metabolic clearance pathways.

Scaffold_Optimization Phenyl Phenyl Ether Scaffold High Lipophilicity Rapid CYP450 Clearance Pyridine Pyridine Ether Scaffold Moderate Lipophilicity Improved Solubility Phenyl->Pyridine +1 Nitrogen (SAR) Metabolism Extensive O-Dealkylation (Poor Bioavailability) Phenyl->Metabolism Susceptible Pyrazine Pyrazine Ether Scaffold (e.g., ARN19689) Optimal LipE & PK Profile Pyridine->Pyrazine +2nd Nitrogen (SAR) Stability High Metabolic Stability (Sustained In Vivo Exposure) Pyrazine->Stability Electron-Deficient Ring Resists Oxidation

Fig 1: Logical workflow of scaffold evolution from phenyl to pyrazine ether for PK optimization.

Experimental Protocol: In Vivo Pharmacokinetic Profiling

To ensure scientific integrity, the PK data presented above is derived from a self-validating experimental workflow. Below is the detailed, step-by-step methodology for evaluating the PK profile of pyrazine ether derivatives in murine models[4].

Objective: To quantify the plasma concentration-time profile and calculate key PK parameters (Cl, Vd, t₁/₂, %F).

Step 1: Formulation and Vehicle Preparation
  • Action: Prepare a dosing vehicle consisting of PEG400 / Tween 80 / Saline at a 10/10/80% volumetric ratio. Dissolve the pyrazine ether derivative to achieve the target dosing concentrations.

  • Causality & Validation: While pyrazine ethers are more soluble than phenyl analogs, they still require surfactants for uniform dispersion. Formulating as a clear solution ensures that the dissolution rate does not become the rate-limiting step for oral absorption. Visually inspect and sonicate the formulation; any particulate matter invalidates the PO dosing accuracy.

Step 2: Animal Dosing (C57BL/6 Mice)
  • Action: Administer the compound to C57BL/6 male mice intravenously (IV) at 3 mg/kg via the tail vein, and orally (PO) at 10 mg/kg via oral gavage. Use a minimum of n=3 animals per time point.

  • Causality & Validation: Dual-route administration is a strict requirement to calculate absolute oral bioavailability (%F), acting as a self-validating control for systemic absorption against first-pass metabolism.

Step 3: Serial Blood Sampling and Plasma Extraction
  • Action: Collect blood samples at 0, 15, 30, 60, 120, 240, and 480 minutes post-administration for the PO arm (adjust early time points for IV). Transfer to K₂EDTA tubes, centrifuge immediately at 4°C, and isolate the plasma.

  • Action: Perform plasma protein precipitation by adding 3 volumes of ice-cold acetonitrile (spiked with a stable-isotope internal standard) to 1 volume of plasma. Vortex and centrifuge at 14,000 rpm for 10 minutes.

  • Causality & Validation: Immediate chilling and extraction halt ex vivo enzymatic degradation by plasma amidases. The internal standard is critical; it self-corrects for any matrix suppression effects or volumetric losses during extraction, ensuring the trustworthiness of the final quantification.

Step 4: LC-MS/MS Bioanalysis
  • Action: Inject the supernatant into a triple quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Causality & Validation: MRM provides high specificity by filtering for both the precursor and product ions of the specific pyrazine ether. The calibration curve must yield an R² > 0.99, and Quality Control (QC) samples must fall within ±15% of their nominal concentration to validate the calculated clearance (Cl) and half-life (t₁/₂) parameters.

References

  • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL: [Link]

Sources

Comprehensive Guide: Validation of 5-(2-methoxyethoxy)pyrazine-2-carboxylic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the high-stakes environment of pharmaceutical development, the integrity of your analytical data is only as strong as your reference materials. 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid (CAS: 710322-69-3) serves as a critical intermediate and potential impurity marker in the synthesis of next-generation Glucokinase Activators (GKAs) and BACE inhibitors.

This guide provides a rigorous, experimentally grounded framework for validating this specific compound as a Primary Reference Standard . Unlike generic reagents, a validated standard undergoes a multi-modal characterization process to establish metrological traceability, ensuring that your HPLC/UPLC assays for final drug substance release meet ICH Q2(R2) and ISO 17034 requirements.

The Comparative Landscape: Why Validation Matters

The following table objectively compares the performance and risk profile of using a Validated Reference Standard versus common alternatives.

FeatureValidated Reference Standard Commercial Reagent Grade In-House Crude Intermediate
Purity (Assay) > 99.0% (w/w) > 95% (Area %)Variable (80-90%)
Traceability Full Metrological Traceability None / Batch-dependentNone
Water/Solvent Content Quantified (KF/GC) Often IgnoredHigh / Unknown
Regulatory Risk Low (ICH/USP Compliant) High (Warning Letter Risk) Critical
Stability Data Stress-tested (Forced Deg.) UnknownUnknown

Technical Validation Protocol: A Self-Validating System

To transition 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid from a chemical building block to a Reference Standard, we employ a "Triangulated Characterization" strategy. This approach uses orthogonal methods to eliminate bias.

Phase I: Structural Identification (The "Fingerprint")

Objective: Unequivocally prove the chemical structure and rule out regioisomers (a common risk in pyrazine substitution).

1. Nuclear Magnetic Resonance (NMR)

  • Protocol: Dissolve ~10 mg in DMSO-d6.

  • Critical Markers (1H-NMR):

    • Pyrazine Ring: Look for two distinct singlets (or doublets with small coupling) in the aromatic region (~8.0 - 9.0 ppm).

    • Methoxy Group: Strong singlet at ~3.3 ppm.

    • Ethoxy Linker: Two triplets at ~3.7 ppm and ~4.4 ppm.

  • Validation Check: Integration values must match the proton count (1:1:2:2:3).

2. Mass Spectrometry (LC-MS/MS)

  • Mode: Electrospray Ionization (ESI), Negative Mode (due to the carboxylic acid).

  • Target Ion: [M-H]⁻ at m/z ~197.

  • Fragmentation: Look for loss of CO₂ (M-44) typical of carboxylic acids.

Phase II: Purity & Potency Assignment (The "Quantification")

Objective: Determine the absolute content ("Assay") by subtracting all impurities from 100%.

Mass Balance Equation:



1. Chromatographic Purity (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses ionization of carboxylic acid, improving peak shape).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: 270 nm (Pyrazine absorption max).

  • Acceptance Criteria: No single impurity > 0.10%; Total impurities < 1.0%.

2. Residual Solvent Analysis (GC-HS)
  • Method: Headspace Gas Chromatography.

  • Target: Common synthesis solvents (THF, Ethyl Acetate, Methanol).

  • Limit: Must be below ICH Q3C limits.

3. Water Content (Karl Fischer)
  • Method: Volumetric KF titration.

  • Note: Pyrazine carboxylic acids can be hygroscopic. Expect 0.5% - 2.0% water content.

Representative Performance Data

The following data represents the expected performance metrics when validating this standard under ICH Q2(R1) conditions.

Table 1: Method Validation Summary (HPLC)
ParameterExperimental ConditionAcceptance CriteriaTypical Result
Specificity Injection of blank, placebo, and potential isomersNo interference at RTPass (Resolution > 2.0)
Linearity 5 levels (50% to 150% of target conc.)R² ≥ 0.999R² = 0.9998
Accuracy Spiked recovery at 80%, 100%, 120%98.0% - 102.0%99.4% (Mean)
Precision 6 Replicates of standard preparationRSD ≤ 2.0%0.4% RSD
LOD / LOQ Signal-to-Noise RatioS/N > 3 (LOD), > 10 (LOQ)0.05 µg/mL (LOQ)

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, highlighting the critical decision points (Go/No-Go) that ensure scientific integrity.

ValidationWorkflow Start Raw Material (Crude Synthesis) Purification Recrystallization (Solvent: MeOH/Water) Start->Purification ID_Check Structural ID (NMR, MS, IR) Purification->ID_Check Purity_Check Purity Profiling (HPLC, GC, KF) ID_Check->Purity_Check Decision Purity > 99.0%? Purity_Check->Decision Fail Reject / Reprocess Decision->Fail No Homogeneity Homogeneity & Stability Testing Decision->Homogeneity Yes Final_CRM Certified Reference Standard (CoA) Homogeneity->Final_CRM

Figure 1: The "Triangulated Characterization" workflow. Note the critical decision diamond ensuring only high-purity material proceeds to stability testing.

Stability & Handling Protocols

A reference standard is only valid if it remains stable. Pyrazine carboxylic acids are susceptible to decarboxylation under high heat and moisture.

Stability Study Design
  • Stress Conditions:

    • Acid/Base Hydrolysis: 0.1N HCl / 0.1N NaOH, 60°C, 24h.

    • Oxidation: 3% H₂O₂, RT, 24h.

    • Thermal: 80°C, 24h.

  • Storage Recommendation:

    • Store at 2-8°C or -20°C (preferred for long-term).

    • Desiccate to prevent moisture absorption (hygroscopicity risk).

    • Protect from light (amber vials).

Re-test Date

Assign an initial re-test date of 12 months . Re-validate water content and HPLC purity annually.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). (2024). Reference Standards: Orders and Catalogue. Retrieved from [Link]

  • PubChem. (2025).[1] 5-(Methoxycarbonyl)pyrazine-2-carboxylic acid (Related Compound Data).[1] National Library of Medicine. Retrieved from [Link]

Sources

Safety Operating Guide

5-(2-methoxyethoxy)pyrazine-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 5-(2-Methoxyethoxy)pyrazine-2-carboxylic acid

Introduction 5-(2-Methoxyethoxy)pyrazine-2-carboxylic acid (CAS: 710322-69-3) is a specialized heterocyclic organic acid frequently utilized as a building block in pharmaceutical synthesis and drug development[1][2]. Because it contains a pyrazine ring, an ether linkage, and a carboxylic acid functional group, its disposal requires precise categorization to ensure environmental compliance and laboratory safety. This guide provides drug development professionals with a self-validating, step-by-step operational plan for the segregation, accumulation, and final disposal of this compound and its associated waste streams.

Physicochemical Profiling & Waste Classification

To effectively manage chemical waste, one must first understand the molecular characteristics that dictate its reactivity and environmental impact.

  • Molecular Profile: 198.18 g/mol , Formula: C8H10N2O4[2][3].

  • Classification: It is a non-halogenated, nitrogen-containing organic acid.

  • Causality in Disposal: The absence of halogens (fluorine, chlorine, bromine) is a critical logistical factor. Halogenated waste requires expensive, specialized incineration to scrub highly corrosive and toxic halogenated byproducts[4]. Mixing 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid with halogenated solvents (like dichloromethane or chloroform) unnecessarily converts a standard organic waste stream into a high-cost halogenated stream[4][5]. Furthermore, the pyrazine (nitrogen-containing) ring means that upon incineration, nitrogen oxides (NOx) will be generated, requiring disposal via a licensed facility equipped with appropriate emission scrubbers[5].

Waste Segregation and Storage Workflows

Proper segregation prevents dangerous secondary reactions and ensures regulatory compliance. Implement the following self-validating workflows in your laboratory.

Workflow A: Solid Waste Management (Powders, Contaminated PPE, and Consumables)

  • Collection: Gather all unused pure compound, contaminated weighing boats, pipette tips, and nitrile gloves.

  • Containment: Place items into a sturdy, leak-proof container lined with a clear plastic bag, specifically designated for "Solid Hazardous Waste"[6][7].

  • Validation Check: Ensure no free-flowing liquids are present in the solid waste bin. Solid and liquid wastes must be contained separately to prevent dissolution and unexpected reactions[4].

  • Labeling: Affix a hazardous waste tag immediately, listing "5-(2-methoxyethoxy)pyrazine-2-carboxylic acid" and checking the "Toxic" or "Irritant" hazard box as per its safety data sheet[2][5].

Workflow B: Liquid Waste Management (Reaction Mixtures and Extracts)

  • Solvent Identification: Determine if the solvent carrying the compound is non-halogenated (e.g., ethanol, acetone, ethyl acetate) or aqueous.

  • Segregation:

    • Non-Halogenated Organic Waste: Pour solutions into a glass or high-density polyethylene (HDPE) carboy labeled "Non-Halogenated Organic Waste"[6].

    • Aqueous Waste: If the compound is dissolved in water, verify the organic solvent contamination is below 1%. If organic content exceeds 1%, it must be routed to the organic waste stream[8].

  • pH Validation (Self-Validating Step): For aqueous waste, test the pH. It must be between 5.0 and 12.5. If the carboxylic acid lowers the pH below 5.0, it must be neutralized or collected as corrosive aqueous waste[7][9].

  • Headspace Management: Never fill liquid waste containers completely. Leave at least 10-20% headspace (1-2 inches) to accommodate vapor expansion due to temperature fluctuations, preventing container rupture[4][5][10].

  • Secondary Containment: Place all liquid waste carboys inside a secondary containment bin or spill tray to capture accidental leaks[6][8].

Disposal Decision Workflow

The following diagram illustrates the logical decision-making matrix for routing 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid waste safely.

G Start Generate Waste: 5-(2-methoxyethoxy)pyrazine- 2-carboxylic acid Type Determine Waste State Start->Type Solid Solid Waste (Powder, PPE, Vials) Type->Solid Liquid Liquid Waste (Solutions/Extracts) Type->Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin SolventType Determine Solvent Type Liquid->SolventType NonHalo Non-Halogenated Organic Solvents SolventType->NonHalo Aqueous Aqueous Solutions (pH > 5.0, < 12.5) SolventType->Aqueous OrgBin Non-Halogenated Organic Waste Container NonHalo->OrgBin AqBin Aqueous Hazardous Waste Container Aqueous->AqBin EHS EHS Pickup & Licensed Incineration SolidBin->EHS OrgBin->EHS AqBin->EHS

Workflow for the segregation and disposal of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid.

Quantitative Data & Logistical Parameters

To standardize laboratory operations, adhere to the following quantitative parameters for waste accumulation and storage.

ParameterSpecification / LimitOperational Rationale
Max Accumulation Time 90 to 180 days (jurisdiction dependent)Prevents degradation and minimizes risk of container failure over time[5][7].
Container Headspace 10% - 20% (approx. 1-2 inches)Allows for vapor expansion during extreme weather or ambient temperature shifts[4][5].
Aqueous pH Limit 5.0 < pH < 12.5Prevents corrosion of standard plumbing if trace amounts are washed, and stabilizes waste[9].
Organic Threshold in Aqueous < 1%Aqueous waste with >1% organics must be reclassified as organic waste to ensure proper incineration[8].
Primary Container Material Glass or HDPECompatible with organic acids and non-halogenated solvents; prevents solvent permeation[4][6].

Emergency Spill Management Protocol

In the event of an accidental release of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Isolate the Area: Restrict access to the spill zone. Ensure all personnel are wearing appropriate PPE (flame-resistant lab coat, nitrile gloves, chemical splash goggles)[5].

  • Containment (Solid Spill): If the pure powder is spilled, do not dry sweep, as this generates hazardous airborne dust. Lightly moisten the powder with a compatible non-halogenated solvent or water to bind the dust, then carefully wipe it up with absorbent pads[2][5].

  • Containment (Liquid Spill): For solutions, encircle the spill with an inert absorbent material (e.g., vermiculite, sand, or universal spill pads). Do not use combustible absorbents like sawdust[5].

  • Collection: Transfer the saturated absorbent into a heavy-duty plastic bag or bucket.

  • Disposal: Label the container as "Spill Cleanup Material containing 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid" and process it through the Solid Hazardous Waste workflow[5].

  • Decontamination: Wash the spill surface with soap and water, collecting the rinsate if highly concentrated, or disposing of the cleaning materials as solid waste.

Empty Container Management

Empty chemical containers that previously held this compound are not automatically considered regular trash.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) to dissolve any residual compound[11].

  • Rinsate Disposal: The washings from the triple-rinse process must be collected and disposed of as Non-Halogenated Organic Waste[11].

  • Final Disposal: Once thoroughly emptied and air-dried in a chemical fume hood, the original manufacturer's label must be defaced or marked with an "XXX". The clean container can then be disposed of in standard glass or plastic recycling/waste streams[7][8].

References

Sources

Personal protective equipment for handling 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This guide defines the operational safety standards for handling 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid , a critical intermediate in the synthesis of P2X3 receptor antagonists such as Gefapixant (MK-7264) .

While specific Safety Data Sheets (SDS) for this intermediate are often limited in the public domain, its structural analogs (e.g., 5-methoxypyrazine-2-carboxylic acid) and functional groups dictate a Category 2 Irritant profile with potential Acute Toxicity . Furthermore, the presence of the 2-methoxyethoxy side chain warrants the application of the ALARA (As Low As Reasonably Achievable) principle due to the theoretical risk of metabolic degradation into glycol ethers (known reproductive toxins).

Chemical Identity:

  • Chemical Name: 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid

  • Related CAS: 1015787-98-0 (Gefapixant API), 40155-42-8 (5-methoxy analog)

  • Physical State: Solid / Powder[1][2]

  • Primary Hazard: Irritant (Skin/Eye/Respiratory), Potential Reproductive Hazard (Precautionary).

Hazard Identification & Mechanistic Risk Analysis

Understanding the mechanism of injury is crucial for selecting the right controls.

Hazard ClassGHS CategoryMechanistic Insight
Skin/Eye Irritation Cat 2 / 2A The carboxylic acid moiety (

) is acidic and proton-donating, causing immediate protein denaturation and irritation upon contact with mucous membranes.
Respiratory Irritation STOT SE 3 As a fine powder, inhalation triggers inflammation of the upper respiratory tract. The pyrazine core is nitrogen-rich, potentially contributing to sensitization.
Acute Toxicity Cat 4 (Oral) Based on pyrazine analogs, ingestion may interfere with metabolic pathways.
Reproductive Toxicity Precautionary Critical Safety Note: The substituent

mimics 2-methoxyethanol. While the ether linkage is stable, enzymatic cleavage in vivo could theoretically release glycol ether metabolites. Treat as a potential reproductive toxin.

Personal Protective Equipment (PPE) Matrix

Rationale: The following PPE selection is based on "worst-case" breakthrough times for organic acids and dust containment.

Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 100 fpm / 0.5 m/s).

  • Secondary Control (if hood unavailable): P100 / N99 Respirator .

    • Why? Simple surgical masks offer zero protection against chemical vapors or fine particulate matter (

      
      ).
      
Dermal Protection (Gloves)
  • Standard Handling: Nitrile Rubber (Minimum thickness: 0.11 mm) .

    • Breakthrough Time: >480 mins for solids; >30 mins for solutions in polar solvents.

  • High-Risk (Spills/Solutions): Double-gloving or Laminate (Silver Shield) gloves.

    • Why? Pyrazine derivatives can permeate thin latex rapidly. Nitrile provides superior chemical resistance to organic acids.

Eye & Face Protection[1][3][4][5][6]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

    • Contraindication: Do NOT rely on safety glasses alone. Airborne powder can bypass the gaps in standard glasses, reacting with eye moisture to form an acidic solution.

Operational Handling Protocol

This workflow is designed to eliminate "open-air" exposure.[1]

Phase 1: Preparation & Weighing
  • Engineering Check: Verify fume hood certification sticker is current.

  • Static Control: Use an antistatic gun or bar inside the balance draft shield.

    • Reasoning: Organic powders are often static-prone. Static discharge can cause powder to "jump," leading to inhalation risk and mass balance errors.

  • Tare: Place the receiving vessel (e.g., round-bottom flask) in a secondary container (cork ring or beaker).

Phase 2: Transfer & Solubilization
  • Solid Transfer: Use a long-neck powder funnel to deposit the solid directly to the bottom of the flask, avoiding the ground glass joint.

    • Why? Powder on the joint causes leaks during the reaction and can grind (glass-on-glass), potentially seizing the joint.

  • Solvent Addition: Add solvent (e.g., DMF, DCM) slowly down the side of the flask to wash down residual powder.

Phase 3: Waste Disposal Strategy
  • Solid Waste: Dispose of contaminated weighing boats and paper in Hazardous Solid Waste (Toxic) .

  • Liquid Waste: Segregate into Halogenated or Non-Halogenated organic waste depending on the reaction solvent.

    • Crucial: Do not mix with strong oxidizers (e.g., Nitric acid) due to the oxidizable pyrazine ring.

Visualized Safety Workflow (Logic Map)

The following diagram outlines the decision logic for safe weighing and transfer, prioritizing containment.

G cluster_0 Critical Safety Barrier Start START: Handling 5-(2-methoxyethoxy) pyrazine-2-carboxylic acid CheckHood Is Fume Hood Operational? (Face Velocity > 100 fpm) Start->CheckHood PPE Don PPE: Nitrile Gloves + Goggles + Lab Coat CheckHood->PPE YES Stop STOP: Do Not Proceed. Contact EHS. CheckHood->Stop NO Weighing Weighing Procedure: Use Antistatic Gun + Powder Funnel PPE->Weighing Solvent Add Solvent: Wash down powder residues Weighing->Solvent Waste Disposal: Solid Waste (Toxic) Bin Solvent->Waste Post-Reaction

Figure 1: Decision logic for safe handling, emphasizing the absolute requirement for engineering controls (Fume Hood) before PPE.

Emergency Response & First Aid

ScenarioImmediate ActionClinical Rationale
Eye Contact Rinse for 15 minutes immediately. Lift eyelids.Acidic solids can cause corneal burns. Immediate dilution is the only effective mitigation.
Skin Contact Wash with soap and water (do not use alcohol).Alcohol may increase skin permeability, driving the chemical deeper into the dermis.
Inhalation Move to fresh air.[1][3][4] If breathing is difficult, administer oxygen.Pyrazine dust can trigger bronchospasm. Oxygen support prevents hypoxia.
Spill (<10g) Wet Wipe Method: Cover with wet paper towels, then wipe up.Dry sweeping generates dust aerosols. Wetting the powder suppresses the primary inhalation hazard.

References

  • PubChem. 5-Methoxy-2-pyrazinecarboxylic acid (Analog Safety Data). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Substance Information: 2-Methoxyethanol (Glycol Ether Safety Context). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-methoxyethoxy)pyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(2-methoxyethoxy)pyrazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.